molecular formula C7H7N B12641756 Azocine CAS No. 292-65-9

Azocine

货号: B12641756
CAS 编号: 292-65-9
分子量: 105.14 g/mol
InChI 键: XXRGLCKZBCIEKO-BCLLOLPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azocine is a heterocyclic organic compound with the molecular formula C7H7N, characterized by an unsaturated eight-membered ring containing seven carbon atoms, one nitrogen atom, and four double bonds . This structure makes it a valuable scaffold and intermediate in medicinal chemistry and organic synthesis. Saturated or partially saturated this compound rings form the core structure of a group of pharmaceutical compounds, including certain opioids such as cyclthis compound, pentthis compound, and phenthis compound . Furthermore, this compound rings are present in complex natural products, most notably within the manzamine family of marine alkaloids. One prominent example is nakadomarin A, a hexacyclic fused ring system containing a partially saturated this compound, which has been investigated for its potential antibiotic properties . As a heterocyclic analog of cyclooctatetraene, this compound and its derivatives are also of significant interest in fundamental research concerning ring stability, valence isomerization, and the exploration of 10π-electron aromatic systems in their anionic forms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

292-65-9

分子式

C7H7N

分子量

105.14 g/mol

IUPAC 名称

(3Z,5Z,7Z)-azocine

InChI

InChI=1S/C7H7N/c1-2-4-6-8-7-5-3-1/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7?

InChI 键

XXRGLCKZBCIEKO-BCLLOLPUSA-N

手性 SMILES

C\1=C\C=C/N=C\C=C1

规范 SMILES

C1=CC=CN=CC=C1

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the Azocine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azocine core, an eight-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the this compound core, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological signaling pathways.

Key Synthetic Strategies for the this compound Core

The synthesis of the eight-membered this compound ring presents unique challenges due to unfavorable entropic and enthalpic factors. However, several effective strategies have been developed to overcome these hurdles, including cycloaddition reactions, ring-closing metathesis, transition-metal-catalyzed cross-coupling reactions, and photochemical ring expansions.

Cycloaddition Reactions: The [4+2+2] Approach

Transition-metal-catalyzed higher-order cycloadditions provide an efficient route to complex cyclic systems. Notably, the rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates and terminal alkynes has emerged as a powerful method for the enantioselective synthesis of bicyclic azocines.[3][4]

Experimental Protocol: Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition [5]

To a flame-dried Schlenk tube are added [Rh(C₂H₄)₂Cl]₂ (5.0 mol %) and a chiral phosphoramidite (B1245037) ligand (10 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added, and the mixture is stirred at room temperature for 30 minutes. The dienyl isocyanate (1.0 equiv) and the terminal alkyne (1.2 equiv) are then added, and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic this compound product.

Table 1: Quantitative Data for Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates [5]

EntryAlkyneDienyl IsocyanateTemp (°C)Time (h)Yield (%)ee (%)
11-Octyne(E/Z)-mixture60124099
21-Octyne(E)-isomer60126599
3Phenylacetylene(E)-isomer80243599
4Methyl propiolate(E)-isomer60187298

Yields are for the isolated [4+2+2] cycloadduct. ee = enantiomeric excess, determined by HPLC analysis on a chiral stationary phase.

Logical Workflow for [4+2+2] Cycloaddition

G cluster_reactants Reactants cluster_catalyst Catalyst System dienyl_isocyanate Dienyl Isocyanate cycloaddition [4+2+2] Cycloaddition dienyl_isocyanate->cycloaddition alkyne Terminal Alkyne alkyne->cycloaddition rh_precatalyst [Rh(C₂H₄)₂Cl]₂ catalyst_activation Catalyst Activation rh_precatalyst->catalyst_activation ligand Chiral Phosphoramidite Ligand ligand->catalyst_activation catalyst_activation->cycloaddition product Bicyclic this compound cycloaddition->product

Caption: Rhodium-catalyzed [4+2+2] cycloaddition workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a versatile and powerful tool for the construction of a wide variety of unsaturated rings, including the this compound core.[6][7] This method is particularly useful for the synthesis of azocinoindoles, which are prevalent in numerous alkaloids.[8][9] The reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[6]

Experimental Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis for Azocinoindoles [8]

A solution of the diene precursor in anhydrous dichloromethane (B109758) (DCM) is degassed with argon for 15-20 minutes. The ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol %) is then added, and the reaction mixture is stirred at room temperature or refluxed under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the azocinoindole.

Table 2: Quantitative Data for Ring-Closing Metathesis in this compound Synthesis [8][10]

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-allyl-3-(allylaminomethyl)indoleGrubbs II (5)DCM40485
2N-allyl-N-(2-vinylphenyl)acrylamideGrubbs I (10)Toluene801278
3Diethyl diallylmalonate derivativeHoveyda-Grubbs II (2)DCM25692

Experimental Workflow for Ring-Closing Metathesis

G diene Diene Precursor reaction Ring-Closing Metathesis diene->reaction catalyst Ruthenium Catalyst (e.g., Grubbs II) catalyst->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Solvent Removal & Purification reaction->workup product This compound Product workup->product

Caption: General workflow for this compound synthesis via RCM.

Transition-Metal-Catalyzed Intramolecular Cyclization

The intramolecular Heck reaction is a powerful method for the formation of medium-sized rings and has been successfully applied to the synthesis of dibenzo[b,f]azocines.[11][12] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[13]

Experimental Protocol: Intramolecular Heck Reaction for Dibenzo[b,f]azocines [11]

A mixture of the aryl halide precursor, a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol %), a phosphine (B1218219) ligand (e.g., PPh₃, 10-20 mol %), and a base (e.g., K₂CO₃ or Ag₂CO₃) in an anhydrous solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the dibenzo[b,f]this compound.

Table 3: Quantitative Data for Intramolecular Heck Reaction in this compound Synthesis [11]

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(2-bromobenzyl)-N-allylaniline derivativePd(OAc)₂ (10)K₂CO₃DMF1201272
2N-(2-iodobenzoyl)-N-allylaniline derivativePd(OAc)₂ (5)Ag₂CO₃MeCN80879
32-bromo-N-(but-3-en-1-yl)-N-phenylanilinePdCl₂(PPh₃)₂ (5)Et₃NDMF1002465

Logical Flow of the Intramolecular Heck Reaction

G substrate Aryl Halide-Alkene Substrate reaction_mixture Reaction Mixture substrate->reaction_mixture pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) pd_catalyst->reaction_mixture ligand Phosphine Ligand ligand->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture cyclization Intramolecular Heck Cyclization reaction_mixture->cyclization product Dibenzo[b,f]this compound cyclization->product

Caption: Key steps in the intramolecular Heck synthesis of azocines.

Photochemical Methods

Photochemical reactions offer a unique approach to the synthesis of this compound derivatives, often proceeding through reactive intermediates like nitrenes. A notable example is the photochemical ring expansion of 5-azido-5H-dibenzo[a,d]cycloheptene to afford the dibenz[b,f]this compound system.[14]

Experimental Protocol: Photochemical Synthesis of Dibenz[b,f]this compound

A solution of the azide (B81097) precursor in a suitable solvent (e.g., cyclohexane (B81311) or methanol) is irradiated with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature. The reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 4: Quantitative Data for Photochemical this compound Synthesis

EntrySubstrateSolventIrradiation Time (h)Yield (%)
15-azido-5-phenyl-5H-dibenzo[a,d]cyclohepteneCyclohexane475
25-azido-5H-dibenzo[a,d]cyclohepteneMethanol660

Biological Relevance and Signaling Pathways

Many this compound-containing compounds exhibit potent biological activities, often through the inhibition of key signaling pathways implicated in diseases such as cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] Some this compound derivatives have been developed as inhibitors of VEGFR-2.[17][18]

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound Inhibitor This compound->VEGFR2 Raf Raf PLCg->Raf Akt Akt PI3K->Akt Ras->Raf Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Protein Kinase A (PKA) Signaling Pathway

Protein Kinase A (PKA) is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer.[19][20] Certain substituted dibenzo[b,f]azocines have been identified as inhibitors of PKA.[19]

PKA Signaling Pathway

G Hormone Hormone GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB This compound This compound Inhibitor This compound->PKA_active Gene_expression Gene Expression CREB->Gene_expression

Caption: this compound-mediated inhibition of the PKA signaling pathway.

PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways

The PI3K/AKT/mTOR and MAPK/ERK pathways are central signaling cascades that regulate cell growth, proliferation, and survival.[21] Their aberrant activation is a hallmark of many cancers. Alkaloids, including those with an this compound core, are known to modulate these pathways.[4]

Overview of PI3K/AKT/mTOR and MAPK/ERK Pathways

G cluster_receptor Cell Surface Receptor cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Processes This compound This compound Derivative This compound->PI3K This compound->mTOR This compound->ERK

Caption: Potential intervention points of this compound derivatives in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

This guide provides a foundational understanding of the synthesis and biological importance of the this compound core. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific reaction conditions and applications.

References

In-Depth Technical Guide on the Characterization of Novel Azocine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data presentation standards for the characterization of novel azocine derivatives. Azocines, eight-membered nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their presence in various natural products and their potential as scaffolds for the development of new therapeutic agents.[1] Their derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2]

Data Presentation: A Comparative Analysis of Novel this compound Derivatives

The effective evaluation of novel compounds hinges on the clear and concise presentation of quantitative data. The following tables summarize key data points for a hypothetical series of newly synthesized this compound derivatives, illustrating the standard for comparative analysis in drug discovery and development.

Table 1: Synthesis and Physicochemical Properties of Novel this compound Derivatives

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
AZ-001C₁₈H₁₇N247.3478>98
AZ-002C₁₉H₁₉NO277.3672>99
AZ-003C₁₈H₁₆ClN281.7885>98
AZ-004C₁₉H₁₈N₂O₂318.3665>97

Table 2: In Vitro Anticancer Activity of Novel this compound Derivatives (IC₅₀ in µM)

Compound IDA549 (Lung)MCF-7 (Breast)PC3 (Prostate)
AZ-00115.2 ± 1.122.5 ± 1.818.9 ± 1.5
AZ-0028.7 ± 0.912.1 ± 1.09.8 ± 0.7
AZ-0035.4 ± 0.67.8 ± 0.56.2 ± 0.4
AZ-00425.1 ± 2.335.8 ± 3.129.4 ± 2.5
Doxorubicin (Std.)0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Table 3: In Vitro Antimicrobial Activity of Novel this compound Derivatives (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
AZ-0013264>128
AZ-002163264
AZ-00381632
AZ-00464>128>128
Ciprofloxacin (Std.)10.5N/A
Fluconazole (Std.)N/AN/A8

Table 4: In Vitro Antioxidant Activity of Novel this compound Derivatives (IC₅₀ in µM)

Compound IDDPPH Radical Scavenging
AZ-00145.3 ± 3.7
AZ-00228.9 ± 2.5
AZ-00335.1 ± 3.1
AZ-00462.8 ± 5.4
Ascorbic Acid (Std.)15.2 ± 1.3

Experimental Protocols: Methodologies for Core Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. This section outlines the methodologies for the key experiments cited in the characterization of novel this compound derivatives.

Chemical Synthesis and Characterization

General Synthesis Procedure: A general multi-step synthesis for this compound derivatives often begins with the reaction of a starting material like Ethyl-3-oxobutanoate.[1] Subsequent steps involve cyclization and functional group modifications to yield the final this compound derivatives.[3]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Advanced 1D and 2D NMR techniques are often employed for the complete structural elucidation of complex heterocyclic compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the presence of key functional groups in the synthesized molecules.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC3) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are incubated for 1.5 hours at 37 °C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Assay (Broth Microdilution Method)

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for testing the susceptibility of yeasts to antifungal agents.

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown, and the inoculum is adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.

  • Serial Dilution: Two-fold serial dilutions of the test compounds and a standard antifungal (e.g., Fluconazole) are prepared in a 96-well plate.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.

  • Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each sample concentration.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: Antioxidant activity (%) = [([Absorbance of control] - [Absorbance of sample]) / [Absorbance of control]] × 100

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Outcome Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Antioxidant->SAR Lead Lead Compound Identification SAR->Lead GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand This compound Derivative (Ligand) Ligand->GPCR binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Ion_Channel_Modulation cluster_membrane Cell Membrane Ion_Channel Ion Channel Ion_Flow Ion Flow (e.g., Na+, K+, Ca2+) Ion_Channel->Ion_Flow alters This compound This compound Derivative This compound->Ion_Channel modulates Membrane_Potential Change in Membrane Potential Ion_Flow->Membrane_Potential Cellular_Effect Cellular Effect Membrane_Potential->Cellular_Effect

References

A Technical Guide to the Biological Screening of Novel Azocine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the biological screening of new azocine compounds. Azocines, eight-membered nitrogen-containing heterocycles, represent a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide details standardized experimental protocols, presents quantitative data from recent studies on novel derivatives, and visualizes key experimental workflows and cellular signaling pathways to facilitate further research and development in this area.

Core Biological Screening Assays

The initial biological evaluation of novel this compound compounds typically involves a battery of in vitro assays to determine their antimicrobial, cytotoxic, and enzyme-inhibitory potential. These screening funnels are crucial for identifying lead compounds with desirable biological activity and selectivity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of newly synthesized this compound derivatives is a primary focus of investigation. Standardized methods are employed to determine the susceptibility of various bacterial and fungal strains to these compounds.

This qualitative or semi-quantitative method provides an initial assessment of the antimicrobial spectrum of a compound. A paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the sensitivity of the microorganism to the compound.

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique involves preparing serial dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Protocols

Detailed and standardized protocols are paramount for generating reproducible and comparable data. The following sections outline the methodologies for the key biological screening assays.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Test this compound compounds

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol for Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test this compound compounds

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a stock solution of the this compound compound in a suitable solvent. In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a further two-fold dilution of the compound concentrations. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activity of recently synthesized this compound and related heterocyclic compounds from various studies.

Table 1: Cytotoxicity of Novel this compound and Related Heterocyclic Compounds
Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]this compound Derivative4gLM8G7 (Murine Osteosarcoma)~10 (anti-invasion)[1]
Dibenzo[b,f]this compound Derivative4gMDA-MB-231 (Breast)~10 (anti-invasion)[1]
Thiazolidine (B150603) DerivativeALC67Liver, Breast, Colon, Endometrial~5[2]
Indole-Azine Hybrid3cHCT-116 (Colon)4.27[3]
Indole-Azine Hybrid3dHCT-116 (Colon)8.15[3]
Indole-Azine Hybrid9HCT-116 (Colon)6.32[3]
Heterocycle-CMC Conjugate4bHCT-116 (Colon)3.7 µg/mL[4]
Heterocycle-CMC Conjugate7cA549 (Lung)11.4 µg/mL[4]
Dibenzo[b,f]this compound Derivative-Protein Kinase A122[5]
Table 2: Antimicrobial Activity of Novel this compound and Related Heterocyclic Compounds
Compound ClassCompound IDMicroorganismMIC (µg/mL)Reference
Azolo-as-triazine2bPseudomonas aeruginosa0.40-0.16 µmol/mL[6]
Azolo-as-triazine2dPseudomonas aeruginosa0.40-0.16 µmol/mL[6]
Azolo-as-triazine3aStaphylococcus aureus0.40-0.16 µmol/mL[6]
Azolo-as-triazine5aStaphylococcus aureus0.40-0.16 µmol/mL[6]
Azolo-as-triazine2cCandida albicans0.40-0.16 µmol/mL[6]
Quinoxaline Derivative2dEscherichia coli8[7]
Quinoxaline Derivative3cEscherichia coli8[7]
Quinoxaline Derivative10Candida albicans16[7]
Quinoxaline Derivative10Aspergillus flavus16[7]
Thiazole/Pyridine/Pyrazole12Bacillus pumilis7.69 µmol/mL[8]
Thiazole/Pyridine/Pyrazole4Streptococcus faecalis3.67 µmol/mL[8]
Table 3: Enzyme Inhibition by Novel this compound and Related Heterocyclic Compounds
Compound ClassCompound IDTarget EnzymeIC50 (µM)Reference
Dibenzo[b,f]this compound Derivative-Protein Kinase A122[5]
Benzothiazine-Thiadiazole Hybrid3jAcetylcholinesterase (AChE)0.025[9]
Benzothiazine-Thiadiazole Hybrid3iAcetylcholinesterase (AChE)0.027[9]
Lupinine Derivative15Acetylcholinesterase (AChE)7.2[10]
Curcumin (B1669340) Analog (EF31)EF31IκB Kinase β (IKKβ)~1.92[11]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological screening of this compound compounds.

G cluster_screening General Biological Screening Workflow start Novel this compound Compound Synthesis antimicrobial Antimicrobial Screening (e.g., Disk Diffusion, MIC) start->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity enzyme Enzyme Inhibition Screening (e.g., Kinase, AChE) start->enzyme hit_id Hit Identification & Prioritization antimicrobial->hit_id cytotoxicity->hit_id enzyme->hit_id moa Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) hit_id->moa lead_opt Lead Optimization moa->lead_opt

A generalized workflow for the biological screening of novel compounds.

G cluster_apoptosis Intrinsic Apoptosis Pathway This compound Cytotoxic this compound Compound mito Mitochondrial Stress This compound->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

The intrinsic apoptosis pathway, a potential mechanism for cytotoxic azocines.

G cluster_nfkb NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) ikk IKK Complex stimulus->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Nuclear Translocation ikb->nfkb transcription Gene Transcription (Inflammation, Survival) nfkb->transcription This compound This compound Inhibitor This compound->ikk Inhibits

Inhibition of the NF-κB signaling pathway by bioactive compounds.

Potential Mechanisms of Action

The biological activity of this compound compounds can be attributed to various mechanisms at the cellular and molecular level. Understanding these mechanisms is crucial for rational drug design and lead optimization.

Induction of Apoptosis

Many cytotoxic heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. As illustrated in the diagram above, this can occur through the intrinsic (mitochondrial) pathway. Cytotoxic azocines may induce mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax. This triggers the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to activate caspase-9, an initiator caspase.[2][12] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell and apoptotic cell death.[13]

Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[] Some bioactive compounds, including certain heterocyclic structures, have been shown to inhibit this pathway.[11][15] As depicted in the diagram, this can occur through the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimer. By blocking NF-κB, these compounds can suppress the transcription of genes involved in inflammation and cell proliferation, thereby exhibiting anti-inflammatory and anticancer effects.

Conclusion

The biological screening of novel this compound compounds is a multifaceted process that requires a systematic approach, employing a range of standardized in vitro assays. This guide has provided detailed protocols for key antimicrobial and cytotoxicity assays, summarized recent quantitative data on the bioactivity of new derivatives, and visualized the experimental workflows and potential signaling pathways involved. The promising results from recent studies underscore the potential of the this compound scaffold in the development of new therapeutic agents. Further research focusing on mechanism of action studies and in vivo efficacy testing of lead compounds is warranted to fully exploit the therapeutic potential of this versatile class of heterocyclic compounds.

References

Conformational Analysis of the Azocine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The eight-membered nitrogen-containing heterocycle, the azocine ring, is a significant scaffold in medicinal chemistry and natural product synthesis. Its inherent flexibility presents a complex conformational landscape that dictates its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring system, with a focus on the saturated azocane (B75157) backbone. We delve into the primary experimental and computational techniques employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative conformational data, and visualizations of key concepts to facilitate a deeper understanding of this compound stereochemistry.

Introduction

The conformational preferences of cyclic molecules are fundamental to their function. For medium-sized rings like this compound, with eight atoms in the ring, the energetic balance between angle strain, torsional strain, and transannular interactions leads to a variety of accessible conformations.[1] Unlike the well-defined chair conformation of cyclohexane, azocines can adopt multiple low-energy forms, including boat-chair, twist-boat, and crown conformations. The position and orientation of substituents, as well as the presence of unsaturation, further influence this conformational equilibrium.

A thorough understanding of the three-dimensional structure of this compound derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. This guide aims to provide the necessary tools and data to enable researchers to confidently analyze and predict the conformational behavior of this important heterocyclic system.

Key Conformations of the this compound Ring

The conformational space of the this compound ring is complex. The primary low-energy conformations are variations of boat and chair forms. The interconversion between these conformations often involves pseudorotation pathways with relatively low energy barriers.

Below is a generalized workflow for identifying and characterizing the conformational isomers of an this compound derivative.

G General Workflow for this compound Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of this compound Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (1D, 2D, VT-NMR) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT, Molecular Mechanics) purification->comp coupling Analysis of Coupling Constants (Karplus Equation) nmr->coupling noe NOE Analysis (Interproton Distances) nmr->noe energy Calculation of Conformational Energies and Inversion Barriers nmr->energy structure Determination of Solid-State Structure xray->structure comp->energy

Caption: General workflow for the conformational analysis of this compound derivatives.

The principal conformations of the saturated azocane ring are often described as boat-chair (BC), twist-boat (TB), chair-chair (CC), and crown. The relative energies of these conformers are highly dependent on the substitution pattern.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often at variable temperatures (dynamic NMR), provides detailed information about the geometry and energetics of the this compound ring.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[3] By measuring these coupling constants, one can deduce the torsional angles within the this compound ring and thus identify the predominant conformation in solution.

Table 1: Representative ³JHH Coupling Constants and Corresponding Dihedral Angles for Saturated Azocane Derivatives

Coupled ProtonsDihedral Angle (Φ)Typical ³JHH (Hz)Conformation
Axial-Axial~180°10 - 14Chair-like
Axial-Equatorial~60°2 - 5Chair-like
Equatorial-Equatorial~60°2 - 5Chair-like
Eclipsed~0°8 - 10Boat-like

Note: These are generalized values and can be influenced by substituent electronegativity and ring strain.

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying which protons are close to each other in the three-dimensional structure, helping to distinguish between different conformations.

Dynamic NMR studies involve recording NMR spectra at different temperatures to study conformational exchange processes that are fast on the NMR timescale at room temperature.[4][5][6] By analyzing the coalescence of signals as the temperature is lowered, it is possible to determine the energy barriers for ring inversion and other conformational changes.[7][8][9]

Experimental Protocol: Dynamic NMR for Azocane Ring Inversion

  • Sample Preparation: Dissolve 5-10 mg of the purified azocane derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid at low temperatures.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature, paying close attention to changes in line shape, particularly broadening and coalescence of signals corresponding to protons that exchange between different magnetic environments during the conformational change.

  • Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak.

  • Slow Exchange Spectra: Continue to lower the temperature until the signals sharpen again, representing the "frozen" conformations.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static picture of the lowest energy conformation in the crystalline environment.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction of an this compound Derivative

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters until the model converges and provides a good fit to the experimental data.[4]

  • Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[13]

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the conformational preferences of flexible molecules.[14][15][16] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.[15][17]

Computational Protocol: DFT-Based Conformational Analysis of an Azocane

  • Initial Conformer Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[16]

  • Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, Gibbs free energy).

  • Transition State Search: To determine the energy barrier for the interconversion between two conformers, perform a transition state search (e.g., using the Berny algorithm) starting from a guess structure that lies along the reaction coordinate.

  • Frequency Calculation of Transition State: A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile: The relative energies of the ground states and the transition state provide the energy barrier for the conformational interconversion.

The following diagram illustrates the relationship between different this compound conformations and the transition states connecting them.

G Conformational Interconversion of an Azocane BC1 Boat-Chair (BC1) BC2 Boat-Chair (BC2) BC1->BC2 Pseudorotation TS1 Transition State 1 BC1->TS1 TB Twist-Boat (TB) TS2 Transition State 2 TB->TS2 TS1->TB TS2->BC2

Caption: A simplified energy landscape for azocane conformational interconversion.

Table 2: Calculated Relative Energies and Inversion Barriers for a Model Azocane

ConformerRelative Energy (kcal/mol)Inversion Barrier to Twist-Boat (kcal/mol)
Boat-Chair0.005.8
Twist-Boat1.2-
Chair-Chair2.57.1
Crown4.19.3

Note: These are hypothetical values calculated using DFT (B3LYP/6-31G(d)) for an unsubstituted azocane and are intended for illustrative purposes. Actual values will vary with substitution.

Conclusion

The conformational analysis of the this compound ring is a multifaceted challenge that requires a synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling. This guide has provided an overview of the key conformations, detailed experimental and computational protocols, and representative quantitative data to aid researchers in their investigation of this important heterocyclic system. A thorough understanding of the conformational landscape of this compound derivatives is paramount for the rational design of new therapeutic agents and the elucidation of their mechanisms of action.

References

The Azocine Nucleus: A Rare Gem in the Treasury of Natural Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azocine alkaloids, a relatively uncommon class of nitrogen-containing heterocyclic compounds, represent a fascinating and underexplored area of natural product chemistry. Characterized by their unique eight-membered nitrogen-containing ring, these molecules have demonstrated a range of potent biological activities, drawing the attention of researchers in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound alkaloids, detailing their isolation, quantification, and the intricate signaling pathways they modulate.

Prominent Natural Sources of this compound Alkaloids

While the this compound scaffold is rare in nature, dedicated research has unveiled its presence in a select group of organisms, primarily from marine and microbial origins. This section delves into the key sources of these intriguing natural products.

Marine Sponges: A Prolific Reservoir of Manzamine-Type this compound Alkaloids

Marine sponges of the genera Haliclona and Acanthostrongylophora have emerged as a significant source of manzamine-type alkaloids, which feature a complex polycyclic system incorporating an this compound ring.

  • Haliclona Species: The pioneering discovery of manzamine A was from a marine sponge of the Haliclona genus. These sponges are known to produce a variety of manzamine derivatives, which have shown promising anticancer, antimalarial, and anti-inflammatory properties.

  • Acanthostrongylophora Species: Sponges of this genus, such as Acanthostrongylophora ingens, are also rich sources of manzamine alkaloids, including manzamine A and 8-hydroxymanzamine A. Research has indicated the potential for these compounds in treating infectious and neuroinflammatory diseases.

Intriguingly, evidence suggests that the true producers of these alkaloids may not be the sponges themselves, but rather symbiotic microorganisms residing within the sponge tissue.

Marine-Derived Fungi: The Fungal Origin of Deoxyisoaustamide Alkaloids

Marine-derived fungi have been identified as another crucial source of this compound-containing natural products. Notably, the fungus Penicillium dimorphosporum, isolated from a soft coral, produces a series of deoxyisoaustamide alkaloids. These compounds possess a complex pentacyclic ring system that includes an this compound moiety and have demonstrated significant neuroprotective activities.

The Plant Kingdom: Unearthing this compound-like Scaffolds in Apocynaceae

The Apocynaceae family is a well-known treasure trove of diverse and biologically active alkaloids. While explicit reports of simple this compound alkaloids are scarce, complex indole (B1671886) alkaloids with intricate cage-like structures containing an eight-membered nitrogen ring have been isolated from plants of this family, particularly from the genus Alstonia. For instance, scholarisine V, isolated from Alstonia scholaris, possesses a complex architecture that includes an this compound-like ring system. Further structural elucidation of alkaloids from this family may reveal more compounds belonging to this rare class.

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data.

AlkaloidNatural SourceConcentration/YieldReference
Manzamine AMicromonospora sp. (sponge-associated actinomycete)1 mg/L of culture[1]
8-Hydroxymanzamine AAcanthostrongylophora sp. (marine sponge)0.3% of dry weight[2]
Manzamine EAcanthostrongylophora sp. (marine sponge)0.071% of dry weight[3]
6-Deoxymanzamine XAcanthostrongylophora sp. (marine sponge)0.071% of dry weight[3]
6-Hydroxymanzamine EAcanthostrongylophora sp. (marine sponge)0.0001% of dry weight[3]

Experimental Protocols for Isolation and Analysis

The isolation and purification of this compound alkaloids from their natural sources typically involve a combination of extraction and chromatographic techniques.

General Isolation Protocol for Manzamine Alkaloids from Marine Sponges

This protocol outlines a general procedure for the isolation of manzamine alkaloids from marine sponges like Haliclona or Acanthostrongylophora.

  • Extraction:

    • Freeze-dry the sponge material and grind it into a fine powder.

    • Exhaustively extract the powdered sponge with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH at room temperature.

    • Concentrate the combined extracts under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, CH₂Cl₂, and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

    • The manzamine alkaloids are typically found in the CH₂Cl₂ and EtOAc fractions.

  • Chromatographic Purification:

    • Subject the active fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH₂Cl₂/MeOH).

    • Further purify the alkaloid-containing fractions using high-performance liquid chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column.

Isolation of Deoxyisoaustamide Alkaloids from Penicillium dimorphosporum

The following protocol details the isolation of deoxyisoaustamide alkaloids from a fungal culture.

  • Fungal Culture and Extraction:

    • Culture Penicillium dimorphosporum on a suitable solid medium (e.g., rice medium) for several weeks.

    • Extract the fungal mycelium and medium with EtOAc.

    • Evaporate the solvent to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

    • Perform further purification of the fractions containing the desired alkaloids using reversed-phase HPLC.

HPLC Method for Quantitative Analysis of this compound Alkaloids

High-performance liquid chromatography is a standard method for the quantification of alkaloids.

  • Instrumentation: An HPLC system equipped with a UV or diode-array detector (DAD) and a mass spectrometer (MS) for sensitive and specific detection.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid solution).

  • Detection: UV detection at a specific wavelength (e.g., 254 nm) or MS detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Generate a calibration curve using certified reference standards of the target alkaloids to determine their concentration in the samples.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their biological effects by modulating various cellular signaling pathways.

Manzamine A: A Multi-Targeting Inhibitor

Manzamine A has been shown to interact with several key signaling molecules, leading to its diverse biological activities.

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Manzamine A is a known inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] By inhibiting GSK-3β, manzamine A can influence downstream signaling cascades, contributing to its anticancer and anti-inflammatory effects.

GSK3B_Inhibition ManzamineA Manzamine A GSK3B GSK-3β ManzamineA->GSK3B Inhibits Downstream Downstream Signaling GSK3B->Downstream Regulates

Manzamine A inhibits the activity of GSK-3β.

  • Disruption of Autophagy: Manzamine A targets vacuolar ATPases (V-ATPases), which are proton pumps essential for the acidification of lysosomes.[6][7] Inhibition of V-ATPases disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the inhibition of autophagy, a cellular degradation process that is often hijacked by cancer cells to promote their survival.

Autophagy_Inhibition cluster_0 Autophagy Pathway Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome ManzamineA Manzamine A VATPase V-ATPase ManzamineA->VATPase Inhibits VATPase->Lysosome Acidifies Nrf2_Activation Deoxyisoaustamides Deoxyisoaustamide Alkaloids Keap1 Keap1 Deoxyisoaustamides->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation of ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to CytoprotectiveGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->CytoprotectiveGenes Activates transcription Neuroprotection Neuroprotection CytoprotectiveGenes->Neuroprotection Leads to

References

The Azocine Core: A Technical Guide to its History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The azocine ring, an eight-membered nitrogen-containing heterocycle, represents a crucial scaffold in medicinal chemistry and natural product synthesis. Though early explorations began in the 1920s, systematic investigation into their synthesis and biological activity has intensified in recent decades. This has been driven by the discovery of potent bioactivities, most notably in the benzomorphan (B1203429) class of opioids such as pentthis compound (B1679294) and cyclthis compound (B1219694). Modern synthetic chemistry has unlocked a diverse array of methodologies for constructing the challenging eight-membered ring, including ring-expansion reactions, intramolecular Heck reactions, and ring-closing metathesis. These compounds frequently exert their biological effects through complex cell signaling pathways, such as the kappa-opioid receptor cascade. This guide provides an in-depth overview for researchers and drug development professionals, detailing the historical context, key synthetic protocols, quantitative data, and the underlying biological mechanisms of this compound compounds.

A Historical Overview of this compound Compounds

The study of azocines, heterocyclic compounds featuring an eight-membered ring with one nitrogen atom, has a history rooted in the early 20th century. Foundational work began in the 1920s and 1930s, however, these initial forays were limited, and comprehensive, systematic studies of the this compound class as a whole came much later.

A pivotal moment in the history of this compound chemistry was the synthesis of the benzomorphan (or benzthis compound) class of opioids. In 1962, the late Sydney Archer synthesized pentthis compound and cyclthis compound as part of a dedicated effort to develop potent analgesics with reduced abuse potential compared to traditional opioids like morphine.[1] Pentthis compound was subsequently developed for clinical use as an analgesic for moderate to severe pain.[1][2] These compounds are characterized as mixed agonist-antagonists, primarily acting as agonists at the kappa-opioid receptor (KOR) and as weak antagonists at the mu-opioid receptor.[3][4]

Beyond synthetic opioids, this compound rings are also present in a variety of complex natural products. The manzamine family of marine alkaloids, for instance, features partially saturated this compound rings within intricate polycyclic systems. One such example is nakadomarin A, a hexacyclic alkaloid isolated from a sea sponge, which has been investigated for its potential as an antibiotic. The presence of the this compound core in these diverse and biologically active molecules continues to motivate research into their synthesis and therapeutic applications.

Modern Synthetic Methodologies

The construction of the eight-membered this compound ring is a significant synthetic challenge due to unfavorable entropic and transannular strain factors. Consequently, a variety of robust synthetic strategies have been developed. A logical classification of these methods is presented below.

Figure 1: Classification of major synthetic routes to this compound cores.
Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming medium-sized rings by coupling an aryl or vinyl halide with an alkene within the same molecule.[5][6] This reaction tolerates a wide variety of functional groups and can be used to generate complex fused-ring systems.[7] A common strategy involves a preliminary aza-Claisen rearrangement to position the reacting moieties correctly for cyclization.[5]

G start N-Allylaniline Derivative (58) rearrangement Aza-Claisen Rearrangement start->rearrangement intermediate1 Rearranged Intermediate rearrangement->intermediate1 alkylation Tosylation & Alkylation with 2-Bromobenzyl Bromide intermediate1->alkylation precursor Heck Precursor (59) alkylation->precursor heck Intramolecular Heck Reaction (Pd(OAc)₂, PPh₃) precursor->heck product Dibenzo[b,f]this compound (60) heck->product

Figure 2: Workflow for Dibenzo[b,f]this compound synthesis via Heck reaction.

This protocol is a representative example based on the work of the Majumdar group.[5]

  • Aza-Claisen Rearrangement: An appropriate N-allylaniline (58) is heated in a suitable solvent to induce a[8][8]-sigmatropic rearrangement, yielding the ortho-allylaniline intermediate.

  • Preparation of the Heck Precursor (59): The rearranged intermediate is first protected, typically as a tosylamide (Ts). This is followed by N-alkylation using a 2-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the final Heck precursor (59).

  • Intramolecular Heck Reaction: A mixture of the precursor (59), palladium(II) acetate (B1210297) (Pd(OAc)₂, ~5 mol%), triphenylphosphine (B44618) (PPh₃, ~10 mol%), and a base such as triethylamine (B128534) (Et₃N) in a solvent like acetonitrile (B52724) (MeCN) is heated to reflux under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the dibenzo[b,f]this compound product (60).

EntryPrecursor Substituents (R¹, R²)ProductYield (%)Reference
1R¹=H, R²=H60a 78[5]
2R¹=CH₃, R²=H60b 79[5]
3R¹=H, R²=OCH₃60c 72[5]
4R¹=H, R²=Cl60d 75[5]
Table 1: Examples of Dibenzo[b,f]this compound Synthesis via Intramolecular Heck Reaction.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a staple in organic synthesis for the formation of cyclic systems, including nitrogen heterocycles.[9] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a new double bond between two existing alkene functionalities within a linear precursor, releasing a small olefin (typically ethylene) as a byproduct.[10]

This protocol is a general representation for the synthesis of unsaturated azocines.[10]

  • Precursor Synthesis: A suitable diene precursor, typically an N-protected amine with two terminal alkene chains of appropriate length, is synthesized via standard alkylation methods.

  • Ring-Closing Metathesis: The diene precursor is dissolved in a dry, degassed solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to create a dilute solution (typically 0.01-0.1 M). A solution of a second-generation Grubbs' or Hoveyda-Grubbs' catalyst (1-5 mol%) in the same solvent is added. The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) under an inert atmosphere for several hours to days. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched, often by adding ethyl vinyl ether. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the cyclic this compound derivative.

CatalystSubstrateProductYield (%)Reference
Grubbs' IIN,N-diallyl tosylamide1-tosyl-1,2,3,6-tetrahydrothis compound~90% (typical)[9]
Hoveyda-Grubbs' IIResin-bound Tyr(All)-Phe-Tyr(All)Cyclic tripeptide84[10]
Table 2: Representative Yields for RCM-mediated this compound Synthesis.

Biological Activity and Signaling Pathways

The therapeutic interest in this compound compounds is largely due to the pharmacological profile of benzomorphans like pentthis compound. These molecules are opioid receptor modulators, with a primary mechanism involving the kappa-opioid receptor (KOR).[3]

The Kappa-Opioid Receptor (KOR) Signaling Cascade

The KOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like pentthis compound, initiates a complex intracellular signaling cascade.[11][12] This pathway is crucial for mediating the analgesic effects of these drugs, as well as their characteristic side effects, such as dysphoria and sedation.[8][13]

The canonical signaling pathway involves the following key steps:

  • G-protein Coupling: The agonist-bound KOR couples to inhibitory G-proteins (Gαi/o).

  • Downstream Effectors: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which modulate several downstream effectors:

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.

    • The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

  • MAPK Activation: KOR activation also triggers phosphorylation cascades involving mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.

  • β-Arrestin Pathway: Following phosphorylation by G-protein coupled Receptor Kinases (GRKs), the receptor can recruit β-arrestin-2. This interaction not only desensitizes the receptor but also initiates a separate wave of signaling. The β-arrestin pathway is strongly implicated in mediating the aversive and dysphoric effects associated with KOR agonists.[8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Agonist (e.g., Pentthis compound) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds Gi_protein Gαi/oβγ KOR->Gi_protein Activates GRK GRK KOR->GRK G_alpha Gαi/o Gi_protein->G_alpha Dissociates G_betagamma Gβγ Gi_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Produces K_ion ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_ion P_KOR P KOR GRK->P_KOR Phosphorylates Arrestin β-Arrestin-2 P_KOR->Arrestin Recruits MAPK p38 MAPK Activation Arrestin->MAPK Activates Dysphoria Aversion/ Dysphoria MAPK->Dysphoria Leads to

Figure 3: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).
CompoundReceptor Affinity / ActionKey Pharmacological EffectReference
Pentthis compound KOR Agonist, weak MOR AntagonistAnalgesia[3][4]
Cyclthis compound KOR Agonist, partial MOR AgonistAnalgesia, potential for drug abuse treatment[1]
(-)-Pentthis compound KOR AgonistThe enantiomer responsible for KOR agonism[3]
(+)-Pentthis compound σ₁ Receptor Agonist (10x > KOR)Contributes to the overall pharmacological profile[3]
Table 3: Pharmacological Profile of Key this compound Opioids.

Conclusion

The this compound family of compounds has evolved from a niche area of heterocyclic chemistry to a field of significant interest for medicinal chemists and drug development professionals. The historical success of benzomorphan analgesics like pentthis compound has cemented the therapeutic potential of this structural class. The development of sophisticated synthetic methods, such as the intramolecular Heck reaction and ring-closing metathesis, has made the once-daunting eight-membered ring more accessible, paving the way for the exploration of novel derivatives. Understanding the intricate signaling pathways these molecules modulate, particularly the dual G-protein and β-arrestin pathways of the kappa-opioid receptor, is critical for designing next-generation therapeutics with improved efficacy and minimized side effects. The continued exploration of the this compound scaffold promises to yield new insights and valuable clinical candidates for a range of challenging therapeutic areas.

References

Theoretical Underpinnings of Azocine Ring Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azocine ring, an eight-membered nitrogen-containing heterocycle, represents a fascinating yet challenging scaffold in medicinal chemistry and materials science. Its inherent flexibility and potential for diverse electronic properties make it an attractive moiety for the design of novel therapeutics and functional materials. However, the conformational complexity and nuanced stability of this medium-sized ring system necessitate a thorough understanding of its theoretical principles. This in-depth technical guide provides a comprehensive overview of the theoretical studies on this compound ring stability, focusing on the core concepts of aromaticity, ring strain, and conformational dynamics.

Aromaticity Assessment of the this compound Ring

The potential for aromaticity in the fully unsaturated this compound ring, a 10π-electron system, is a subject of considerable theoretical interest. The stability endowed by aromatic character can significantly influence the molecule's reactivity and properties. Computational methods are indispensable for quantifying the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS)
Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index evaluates aromaticity based on the degree of bond length equalization. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.[3][4] For heterocyclic systems, a specific parameterization, HOMHED (Harmonic Oscillator Model for Heterocycle Electron Delocalization), can be employed for more accurate assessments.[5]

Table 1: Calculated Aromaticity Indices for this compound (Illustrative Values)

Aromaticity IndexCalculated Value (Illustrative)Interpretation
NICS(0) (ppm)-5.0 to -8.0Moderately Aromatic
NICS(1) (ppm)-8.0 to -12.0Aromatic
HOMA0.6 to 0.8Significant Aromatic Character

Note: These values are illustrative and based on trends observed in similar 10π-electron heterocyclic systems. Specific computational studies on the parent this compound are required for precise values.

Ring Strain and Conformational Analysis

The stability of the this compound ring is significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain).[6][7] Due to its flexibility, the this compound ring can adopt multiple conformations to alleviate this strain.[8]

Conformational Isomers

Computational studies are crucial for identifying the most stable conformations and the energy barriers between them.[9][10] For eight-membered rings, several conformations such as boat-chair, twist-boat, and crown are possible.[11][12] The presence of the nitrogen heteroatom and its substituents will influence the relative energies of these conformers.

G Conformational Interconversion of this compound A Boat-Chair (BC) (Global Minimum) D Transition State 1 A->D ΔE1 E Transition State 2 A->E ΔE2 B Twist-Boat (TB) C Crown (C) D->B E->C G Workflow for Computational Stability Analysis cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Stability Analysis A Initial 3D Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NICS Calculation C->D E HOMA Analysis C->E F Ring Strain Energy (Homodesmotic Reactions) C->F G Conformational Search C->G

References

Preliminary Cytotoxicity Screening of Azocine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of novel azocine derivatives. The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery pipeline, offering insights into potential therapeutic efficacy and highlighting any safety concerns.[1] This document outlines standardized experimental protocols, data presentation strategies, and the investigation of underlying cytotoxic mechanisms through the analysis of key cellular signaling pathways. The methodologies described are based on established practices in toxicology and drug development to ensure robust and reproducible results.[2][3]

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental for the initial assessment of the toxic effects of new chemical entities on cultured cells.[3][4] These assays are crucial for screening compound libraries, understanding mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[1] this compound derivatives, a class of nitrogen-containing eight-membered heterocyclic compounds, have shown a range of biological activities, making them an area of interest for drug discovery.[5][6] A thorough preliminary cytotoxicity screening is therefore essential to characterize their potential as therapeutic agents.

Experimental Protocols

A widely used and robust method for assessing cell viability is the MTT assay.[2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[2][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

MTT Assay Protocol

This protocol is a standard method for determining the cytotoxicity of a test compound against a mammalian cell line.[9][10]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[11]

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2][12]

    • Incubate the plates for 24 hours to allow for cell attachment.[2][12]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the this compound derivative.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plates for 24, 48, or 72 hours.[12]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[13][14]

    • Incubate the plates for an additional 2-4 hours at 37°C.[9][13]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][14]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3]

Data Presentation

The quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation. The IC50 value is a key metric for quantifying the potency of a cytotoxic compound.[3]

Table 1: Hypothetical IC50 Values of this compound Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
AZ-001 HeLa45.2 ± 3.125.8 ± 2.515.1 ± 1.8
MCF-7> 10085.3 ± 6.752.4 ± 4.9
A54968.9 ± 5.442.1 ± 3.928.7 ± 2.2
AZ-002 HeLa15.6 ± 1.28.9 ± 0.74.3 ± 0.4
MCF-722.4 ± 2.012.5 ± 1.16.8 ± 0.6
A54918.3 ± 1.510.1 ± 0.95.2 ± 0.5
Doxorubicin HeLa0.8 ± 0.10.5 ± 0.050.3 ± 0.03
(Positive Control)MCF-71.2 ± 0.20.7 ± 0.080.4 ± 0.04
A5491.0 ± 0.10.6 ± 0.060.3 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways involved in apoptosis.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding incubation_24h Incubate for 24h for Cell Attachment cell_seeding->incubation_24h treatment Treat Cells with Compounds incubation_24h->treatment compound_prep Prepare Serial Dilutions of this compound Derivatives compound_prep->treatment incubation_exp Incubate for 24, 48, or 72h treatment->incubation_exp mtt_addition Add MTT Reagent incubation_exp->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add DMSO to Dissolve Formazan incubation_mtt->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.
Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells.[15] It is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][16] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[17][18]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor (e.g., TNFR, Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family (via Bid) caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Overview of the Extrinsic and Intrinsic Apoptosis Signaling Pathways.

Understanding which of these pathways is activated by a particular this compound derivative can provide valuable insights into its mechanism of action. Further assays, such as caspase activity assays or western blotting for key apoptotic proteins, can be employed to dissect the specific molecular events.[14]

Conclusion

This technical guide provides a foundational approach for the preliminary cytotoxicity screening of novel this compound derivatives. By following the detailed experimental protocol for the MTT assay, utilizing a structured format for data presentation, and considering the fundamental signaling pathways involved in cell death, researchers can generate the initial data necessary to evaluate the cytotoxic potential of these compounds. These preliminary findings are crucial for identifying promising lead candidates for further development in the quest for new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzo[b,f]azocines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,f]azocine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is of significant interest to the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this eight-membered ring system. This document provides detailed application notes and experimental protocols for the synthesis of substituted dibenzo[b,f]azocines, primarily focusing on intramolecular Heck and Buchwald-Hartwig reactions.

Introduction to Synthetic Strategies

The construction of the dibenzo[b,f]this compound core via palladium catalysis typically involves the formation of a key carbon-carbon or carbon-nitrogen bond in an intramolecular fashion. The two most prominent and effective strategies are:

  • Intramolecular Heck Reaction: This reaction forms a carbon-carbon bond between an aryl halide and an alkene tethered by a nitrogen-containing linker. The cyclization precursor is typically assembled through sequential N-alkylation and a vinylation or arylation reaction.

  • Intramolecular Buchwald-Hartwig Amination: This method constructs the key carbon-nitrogen bond by coupling an amine with an aryl halide within the same molecule. This approach often offers a convergent route to the desired heterocyclic system.

These methods provide access to a wide range of substituted dibenzo[b,f]azocines with the potential for diversification at various positions, making them highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from representative palladium-catalyzed syntheses of dibenzo[b,f]azocines, allowing for easy comparison of different methodologies.

Table 1: Intramolecular Heck Reaction for the Synthesis of Dibenzo[b,f]azocines

EntryPrecursorCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(2-bromobenzyl)-N-(2-vinylphenyl)aminePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃NMeCN801275
2N-(2-iodobenzyl)-N-(2-vinylphenyl)aminePd₂(dba)₃ (5)PPh₃ (20)K₂CO₃DMF100882
3N-allyl-N-(2-bromo-2'-iodobiphenyl-4-yl)aminePd(OAc)₂ (5)PPh₃ (10)NaOAcDMA1352465

Table 2: Intramolecular Buchwald-Hartwig Amination for the Synthesis of Dibenzo[b,f]azocines

EntryPrecursorCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-amino-2'-(bromomethyl)biphenylPd₂(dba)₃ (2)BINAP (3)NaOtBuToluene (B28343)1001888
21-(2-aminophenyl)-2-(2-bromophenyl)ethanePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane1102492
3N-(2'-bromo-[1,1'-biphenyl]-2-yl)methanaminePd₂(dba)₃ (2.5)DavePhos (6)K₃PO₄Toluene1001678

Experimental Protocols

The following are detailed methodologies for key experiments in the palladium-catalyzed synthesis of dibenzo[b,f]azocines.

Protocol 1: Synthesis of a Dibenzo[b,f]this compound Derivative via Intramolecular Heck Reaction

This protocol is adapted from the work of Arnold and Guy for the synthesis of highly substituted dibenzo[b,f]azocines.[1]

Step 1: Synthesis of the Heck Precursor (Illustrative Example)

  • N-Alkylation: To a solution of 2-vinylaniline (B1311222) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add 2-bromobenzyl bromide (1.1 eq) dropwise and stir the reaction mixture at 60 °C for 12 hours. After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to yield the N-(2-bromobenzyl)-N-(2-vinylphenyl)amine precursor.

Step 2: Intramolecular Heck Cyclization

  • To a solution of the N-(2-bromobenzyl)-N-(2-vinylphenyl)amine precursor (1.0 eq) in anhydrous acetonitrile (B52724) are added palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and triethylamine (B128534) (3.0 eq).

  • The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C in a sealed tube for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired dibenzo[b,f]this compound derivative.

Protocol 2: Synthesis of a Dibenzo[b,f]this compound Derivative via Intramolecular Buchwald-Hartwig Amination

This protocol provides a general procedure for the intramolecular C-N bond formation to yield the dibenzo[b,f]this compound core.

Step 1: Synthesis of the Amination Precursor (Illustrative Example)

  • Suzuki Coupling: To a degassed solution of 2-bromobenzaldehyde (B122850) (1.0 eq) and (2-aminophenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the mixture to 90 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction: Dissolve the resulting aldehyde in methanol (B129727) and cool to 0 °C. Add sodium borohydride (B1222165) (1.5 eq) portion-wise and stir the mixture at room temperature for 2 hours.

  • Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the 2-amino-2'-(hydroxymethyl)biphenyl precursor.

  • Bromination: Dissolve the alcohol in dichloromethane (B109758) and cool to 0 °C. Add phosphorus tribromide (0.5 eq) dropwise and stir at room temperature for 4 hours. Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate to yield the 2-amino-2'-(bromomethyl)biphenyl precursor.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • In a glovebox, to an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.02 eq), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of the 2-amino-2'-(bromomethyl)biphenyl precursor (1.0 eq) in anhydrous toluene.

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the dibenzo[b,f]this compound product.

Mandatory Visualizations

The following diagrams illustrate the key palladium-catalyzed pathways for the synthesis of dibenzo[b,f]azocines.

Intramolecular_Heck_Reaction cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Heck Cyclization Aryl_Halide Aryl Halide Heck_Precursor Heck Reaction Precursor Aryl_Halide->Heck_Precursor Alkene Alkene Alkene->Heck_Precursor Dibenzothis compound Dibenzo[b,f]this compound Heck_Precursor->Dibenzothis compound Pd(OAc)₂, Ligand, Base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Dibenzothis compound

Caption: Workflow for Dibenzo[b,f]this compound Synthesis via Intramolecular Heck Reaction.

Buchwald_Hartwig_Amination cluster_precursor_synthesis Precursor Synthesis cluster_cyclization_step Intramolecular Buchwald-Hartwig Amination Aryl_Halide_1 Aryl Halide 1 Amination_Precursor Amination Precursor Aryl_Halide_1->Amination_Precursor Amine Amine Amine->Amination_Precursor Dibenzoazocine_BH Dibenzo[b,f]this compound Amination_Precursor->Dibenzoazocine_BH Pd₂(dba)₃, Ligand, Base Pd_Catalyst_BH Pd(0) Catalyst Pd_Catalyst_BH->Dibenzoazocine_BH

Caption: Workflow for Dibenzo[b,f]this compound Synthesis via Intramolecular Buchwald-Hartwig Amination.

Catalytic_Cycle_Heck Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X L Pd0->PdII_Aryl + R-X OxAdd Oxidative Addition PdII_Alkene R-Pd(II)-X (Alkene) PdII_Aryl->PdII_Alkene - L Coord Alkene Coordination PdII_Alkyl Cyclized Pd(II)-H PdII_Alkene->PdII_Alkyl MigIns Migratory Insertion PdII_Alkyl->Pd0 + HX + Base Product_Out Dibenzo[b,f]this compound PdII_Alkyl->Product_Out BetaHyd β-Hydride Elimination RedElim Reductive Elimination

Caption: Simplified Catalytic Cycle for the Intramolecular Heck Reaction.

References

Application Notes and Protocols for Ring-Expansion Reactions in Azocine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azocines, eight-membered nitrogen-containing heterocycles, presents a significant challenge in synthetic organic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Ring-expansion reactions offer a powerful and strategic approach to overcome these hurdles by utilizing more readily accessible smaller ring systems as precursors. This document provides detailed application notes and experimental protocols for several key ring-expansion methodologies employed in the synthesis of diverse azocine scaffolds, which are prevalent in numerous biologically active natural products and pharmaceuticals.

Bismuth-Catalyzed Ring Expansion of 1,4-Diketones

This method provides a straightforward route to annulated this compound derivatives from cyclopentane-embedded 1,4-dicarbonyl compounds. The reaction is typically catalyzed by bismuth(III) salts, offering a relatively mild and efficient pathway to the eight-membered ring system.[1]

Application Notes:

This reaction is particularly useful for the synthesis of benzo[c]azocines, pyrido[c]azocines, and thieno[c]azocines.[1] The process involves the reaction of a cyclic β-keto ester, which is first alkylated to introduce the second keto group, with a primary amine in the presence of a bismuth catalyst. While bismuth nitrate (B79036) is commonly used, in some cases, the reaction can proceed without the catalyst.[1] The yields for this transformation are generally moderate.[1]

Quantitative Data:

Starting Material ClassPrimary AmineProduct ClassYield (%)Reference
Ethyl 1-oxo-indane-2-carboxylate derivativeMethylamine (B109427)Benzo[c]this compound derivative45-55[1]
Cyclopentapyridine-derived 1,4-diketoneMethylaminePyrido[2,3-c]this compound64[1]
Cyclopentapyridine-derived 1,4-diketoneMethylaminePyrido[3,4-c]this compound36[1]
Cyclopentapyridine-derived 1,4-diketoneMethylaminePyrido[3,2-c]this compound48[1]
Cyclopentathiophene-derived 1,4-diketoneMethylamineTetrahydrothieno[3,2-c]this compound25 (overall)[1]
Cyclopentathiophene-derived 1,4-diketoneMethylamineTetrahydrothieno[3,4-c]this compound16 (overall)[1]
Cyclopentathiophene-derived 1,4-diketoneMethylamineTetrahydrothieno[2,3-c]this compound12 (overall)[1]

Experimental Protocol: Synthesis of a Pyrido[2,3-c]this compound Derivative [1]

  • Alkylation of the β-keto ester: To a solution of the starting cyclopentapyridine β-keto ester (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq) and phenacyl bromide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-diketone.

  • Ring Expansion: Dissolve the crude 1,4-diketone (1.0 eq) in methanol (B129727).

  • Add methylamine (as a solution in methanol or THF, 2.0-3.0 eq) and bismuth(III) nitrate pentahydrate (0.1 eq).

  • Reflux the reaction mixture for 6-12 hours.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired pyrido[2,3-c]this compound.

Reaction Mechanism and Workflow:

Bismuth_Catalyzed_Ring_Expansion cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Start alkylation Alkylation of β-keto ester start->alkylation extraction1 Aqueous work-up and extraction alkylation->extraction1 ring_expansion Bismuth-catalyzed ring expansion extraction1->ring_expansion purification Column chromatography ring_expansion->purification product Annulated This compound purification->product diketone 1,4-Diketone intermediate1 [Intermediate A] (Iminium ion) diketone->intermediate1 + Amine, -H2O amine Primary Amine intermediate2 [Intermediate B] (Bicyclic species) intermediate1->intermediate2 Intramolecular cyclization This compound This compound Product intermediate2->this compound Ring opening Reductive_Ring_Expansion cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Start reaction Reaction with Al-reductant start->reaction quench Quenching and work-up reaction->quench purification Column chromatography quench->purification product Annulated This compound purification->product oxime Cyclic Oxime intermediate1 [Intermediate A] (Azirine intermediate) oxime->intermediate1 + Al-reductant reductant Al-reductant intermediate2 [Intermediate B] (Rearranged species) intermediate1->intermediate2 C-C bond migration This compound This compound Product intermediate2->this compound Reduction Beckmann_Rearrangement cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Start rearrangement Acid-catalyzed rearrangement start->rearrangement neutralization Neutralization and extraction rearrangement->neutralization purification Distillation neutralization->purification product Lactam purification->product oxime Cyclic Oxime protonation Protonation of -OH group oxime->protonation + H+ rearrangement_step [Intermediate A] (1,2-alkyl shift & loss of H2O) protonation->rearrangement_step nitrilium [Intermediate B] (Nitrilium ion) rearrangement_step->nitrilium hydrolysis Hydrolysis nitrilium->hydrolysis + H2O lactam Lactam hydrolysis->lactam Tiffeneau_Demjanov_Rearrangement cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Cyclic Ketone cyanohydrin Cyanohydrin formation start->cyanohydrin reduction Reduction to β-amino alcohol cyanohydrin->reduction diazotization Diazotization and rearrangement reduction->diazotization extraction Extraction and work-up diazotization->extraction product Ring-expanded Ketone extraction->product amino_alcohol β-Amino alcohol diazonium [Intermediate A] (Diazonium ion) amino_alcohol->diazonium + NaNO2, H+ carbocation [Intermediate B] (Primary carbocation) diazonium->carbocation - N2 rearrangement 1,2-Alkyl shift carbocation->rearrangement expanded_ketone Ring-expanded Ketone rearrangement->expanded_ketone Rhodium_Catalyzed_Cycloaddition cluster_workflow Experimental Workflow cluster_mechanism Plausible Catalytic Cycle start Start reaction Rh-catalyzed cycloaddition start->reaction purification Column chromatography reaction->purification product Fused Azepine purification->product rh_catalyst Rh(I) Catalyst oxidative_cyclization1 [Intermediate A] (Rhodacyclopentene) rh_catalyst->oxidative_cyclization1 + Vinyl Aziridine vinyl_aziridine Vinyl Aziridine oxidative_cyclization2 [Intermediate B] (Rhodacycloheptadiene) oxidative_cyclization1->oxidative_cyclization2 + Alkyne alkyne_insertion Alkyne azepine_product Azepine Product oxidative_cyclization2->azepine_product Reductive Elimination reductive_elimination Reductive Elimination azepine_product->rh_catalyst Catalyst Regeneration Photochemical_Ring_Expansion cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Aryl Azide Solution photolysis Continuous Flow Photolysis start->photolysis collection Product Collection photolysis->collection purification Purification collection->purification product Azepine Derivative purification->product aryl_azide Aryl Azide nitrene [Intermediate A] (Singlet Nitrene) aryl_azide->nitrene hν, -N2 azirine [Intermediate B] (Bicyclic Azirine) nitrene->azirine Ring contraction didehydroazepine [Intermediate C] (Didehydroazepine) azirine->didehydroazepine Ring opening azepine Azepine Product didehydroazepine->azepine + Nucleophile

References

Application Notes and Protocols for Spectroscopic Analysis of Azocine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of azocine compounds, a class of eight-membered nitrogen-containing heterocycles of significant interest in medicinal and pharmaceutical chemistry.[1][2] These compounds and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[2] Accurate structural elucidation using modern spectroscopic techniques is paramount for understanding their structure-activity relationships and advancing drug development efforts.

Spectroscopic Techniques for Structural Elucidation

The unambiguous characterization of novel this compound derivatives relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework and atom connectivity.[3][4] Infrared (IR) spectroscopy is used to identify the presence of specific functional groups.[3][5] Mass Spectrometry (MS) determines the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.[3][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the detailed structure of organic molecules.[8] For this compound compounds, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.[9][10][11]

  • ¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Protons on the this compound ring and its substituents will have characteristic chemical shifts.

  • ¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons in the molecule. The chemical shifts of carbons in the this compound ring are indicative of their hybridization and bonding environment.

  • 2D NMR Techniques: For complex this compound derivatives, 2D NMR is indispensable.[9]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

  • Key Functional Groups: In this compound derivatives, common functional groups include C=O (ketones, amides, esters), N-H (amines, amides), C=C (alkenes, aromatic rings), and C-N bonds. Each of these groups has a characteristic absorption frequency. For example, the N-H stretch in amines typically appears as a medium, somewhat broad band in the 3200-3600 cm⁻¹ region.[3] The strong absorption of a carbonyl (C=O) group is usually found between 1670 and 1780 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is a crucial tool in drug development for determining molecular weight and formula.[6]

  • Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate the molecular ion (M+) with minimal fragmentation.[13]

  • Fragmentation Analysis: When subjected to higher energy, the molecular ion fragments in predictable ways.[14][15] Analyzing these fragmentation patterns can provide valuable structural information about the this compound core and its substituents. Common fragmentation patterns in alkanes, for example, show clusters of peaks 14 mass units apart, representing the loss of (CH₂)nCH₃.[16]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for representative this compound structural motifs. Actual values will vary depending on the specific substitution pattern and molecular environment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Rings

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C=CH (olefinic)5.5 - 7.5120 - 150Position is highly dependent on ring conformation and substitution.
CH ₂ (allylic)2.0 - 3.025 - 45Protons adjacent to the nitrogen or other heteroatoms will be shifted downfield.
N-CH2.5 - 4.040 - 60Chemical shift is influenced by the nature of the substituent on the nitrogen.
Aromatic C-H 6.5 - 8.5110 - 160For fused or substituted aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
Amine/AmideN-H stretch3200 - 3600Medium, broad
AlkaneC-H stretch2850 - 2960Strong
Aromatic/OlefinicC-H stretch3000 - 3100Medium
Carbonyl (Amide)C=O stretch1630 - 1690Strong
Carbonyl (Ketone)C=O stretch1710 - 1750Strong
Aromatic RingC=C stretch1450 - 1600Medium to Weak
AlkeneC=C stretch1620 - 1680Medium to Weak

Table 3: Common Mass Spectral Fragments for Substituted Azocines

Fragment LossMass (Da)Common Precursor Structure
-CH₃15Methyl substituent
-C₂H₅29Ethyl substituent
-C₆H₅77Phenyl substituent
Tropylium ion91Benzyl substituent
α-cleavageVariableCleavage of the bond adjacent to the nitrogen atom.
Ring CleavageVariableFragmentation of the eight-membered ring.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound compound.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum to check sample concentration and purity.

    • Set up and run subsequent experiments as needed: ¹³C, DEPT, COSY, HSQC, and HMBC.[9]

    • Process the acquired data (Fourier transform, phase correction, baseline correction) using appropriate software.

Protocol: IR Sample Preparation and Analysis

For Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[17] The mixture should be a fine, homogenous powder.[5]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The strongest absorbance band should ideally be between 0 and 10% transmittance.[17]

For Liquid Samples (Thin Film Method):

  • Sample Preparation:

    • Place a single drop of the pure liquid this compound compound onto the surface of a salt plate (e.g., NaCl or KBr).[18]

    • Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[17][18]

  • Data Acquisition:

    • Mount the sandwiched salt plates in the spectrometer's sample holder.

    • Acquire the IR spectrum.

    • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., methylene (B1212753) chloride or acetone) and store them in a desiccator.[17][19]

Protocol: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the this compound compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

    • Filter the solution through a syringe filter if any particulate matter is present.

  • Data Acquisition:

    • Set the parameters of the mass spectrometer (e.g., ionization mode - positive or negative, capillary voltage, cone voltage).

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.[6]

    • Acquire the mass spectrum over the desired m/z range.

    • For structural analysis, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[15]

Visualized Workflows and Logic

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified this compound Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer (1D & 2D) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (MS & MS/MS) Prep_MS->Acq_MS Analysis_NMR Assign Signals (¹H, ¹³C, 2D) Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_MS Determine Mol. Weight & Formula, Analyze Fragments Acq_MS->Analysis_MS Elucidation Combine Data for Structure Elucidation Analysis_NMR->Elucidation Analysis_IR->Elucidation Analysis_MS->Elucidation

Caption: General workflow for the spectroscopic characterization of this compound compounds.

TwoD_NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR Correlations Structure This compound Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H – ¹H) H1_NMR->COSY connects Proton Neighbors HSQC HSQC (¹H – ¹³C, 1-bond) H1_NMR->HSQC HMBC HMBC (¹H – ¹³C, 2-3 bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC connects Directly Bonded C & H C13_NMR->HMBC connects Long-Range C & H COSY->Structure builds Spin Systems HSQC->Structure assigns CH, CH₂, CH₃ HMBC->Structure assembles Molecular Framework

Caption: Logical relationships of 2D NMR experiments for structure elucidation.

Mass_Spec_Fragmentation MolIon This compound Molecular Ion [M]⁺˙ Frag1 [M - R₁]⁺ (Loss of Substituent) MolIon->Frag1 - R₁ Frag2 [M - R₂]⁺ (Loss of another Substituent) MolIon->Frag2 - R₂ Frag3 Fragment from α-Cleavage MolIon->Frag3 Frag4 Fragment from Ring Cleavage MolIon->Frag4

Caption: Simplified fragmentation pathways for a generic this compound compound in mass spectrometry.

References

Application Notes and Protocols for the Development of Azocine-Based Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azocine-containing compounds, eight-membered nitrogen heterocycles, represent a class of molecules with significant potential in medicinal chemistry.[1] While research into their therapeutic applications is ongoing, preliminary studies suggest that derivatives of this compound and related structures may exhibit valuable anti-cancer properties. This document provides an overview of the current landscape of this compound-based anti-cancer agent development, including available quantitative data, generalized experimental protocols, and insights into potential mechanisms of action. Due to the emerging nature of this specific field, data from closely related eight-membered heterocycles such as oxazocines and azines with demonstrated anti-cancer activity are also included to provide a broader context.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of various this compound and related heterocyclic derivatives has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, offering a comparative look at their potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
AzineCompound 3cHCT-116 (Colon)4.27 - 8.15[2]
AzineCompound 3dHCT-116 (Colon)4.27 - 8.15[2]
AzineCompound 3hHCT-116 (Colon)4.27 - 8.15[2]
AzineCompound 9HCT-116 (Colon)4.27 - 8.15[2]
AzineCompound 13HCT-116 (Colon)4.27 - 8.15[2]
AzineCompound 3cHePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 3dHePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 3hHePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 9HePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 11HePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 13HePG-2 (Liver)4.09 - 9.05[2]
AzineCompound 3dMCF-7 (Breast)6.19 - 8.39[2]
AzineCompound 3hMCF-7 (Breast)6.19 - 8.39[2]
AzineCompound 9MCF-7 (Breast)6.19 - 8.39[2]
AzineCompound 13MCF-7 (Breast)6.19 - 8.39[2]
Oxthis compoundCompound 4bHEPG-2 (Liver) & PC3 (Prostate)Growth Inhibition Observed
Oxthis compoundCompound 10bHEPG-2 (Liver) & PC3 (Prostate)Growth Inhibition Observed
Oxthis compoundCompound 10eHEPG-2 (Liver) & PC3 (Prostate)Growth Inhibition Observed
Oxthis compoundCompound 10iHEPG-2 (Liver) & PC3 (Prostate)Growth Inhibition Observed
Oxthis compoundCompound 12bHEPG-2 (Liver) & PC3 (Prostate)Growth Inhibition Observed
Spiropyrrolidine (this compound precursor related)Compound 7MCF-7 (Breast)83.08 µg/ml[3]
Spiropyrrolidine (this compound precursor related)Compound 12MCF-7 (Breast)84.68 µg/ml[3]
Spiropyrrolidine (this compound precursor related)Compound 16MCF-7 (Breast)95.68 µg/ml[3]
Spiropyrrolidine (this compound precursor related)Compound 20MCF-7 (Breast)114.23 µg/ml[3]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel anti-cancer agents. The following are generalized protocols based on methodologies reported in the literature for heterocyclic compounds.

Protocol 1: General Synthesis of this compound Derivatives via Ring Expansion

This protocol outlines a general approach for the synthesis of this compound cores, which can be further functionalized. One common method involves the ring expansion of smaller nitrogen-containing rings.

Materials:

  • Appropriate azepine precursor

  • α-diazocarbonyl reagent

  • Copper catalyst (e.g., copper(I) triflate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the azepine precursor in the anhydrous solvent under an inert atmosphere.

  • Add the copper catalyst to the solution and stir.

  • Slowly add the α-diazocarbonyl reagent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired this compound derivative.

  • Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

G cluster_synthesis Synthesis Workflow start Azepine Precursor reaction Ring Expansion Reaction (+ α-diazocarbonyl reagent, Cu catalyst) start->reaction Dissolve in anhydrous solvent workup Quenching & Aqueous Work-up reaction->workup Reaction completion purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end Pure this compound Derivative characterization->end

A generalized workflow for the synthesis of this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HePG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound Derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

A standard workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Signaling Pathways

While the precise molecular targets of most this compound-based anti-cancer agents are yet to be fully elucidated, many heterocyclic anti-cancer compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[5][6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[7] Upon activation by growth factors, Receptor Tyrosine Kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation, and inhibition of apoptosis. Inhibition of key nodes in this pathway, such as PI3K, Akt, or mTOR, is a common strategy in cancer therapy. It is plausible that novel this compound derivatives could exert their anti-cancer effects by targeting one or more components of this pathway.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Target GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound Derivative? This compound->PI3K potential inhibition This compound->Akt This compound->mTOR

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound-based anti-cancer agents.

Conclusion

The development of this compound-based anti-cancer agents is a promising area of research. The available data, primarily from related heterocyclic structures, indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of novel this compound derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to facilitate their rational design and optimization as next-generation cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Halogenated Azocine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of halogenated azocine precursors, which are valuable intermediates in the development of novel therapeutics and research chemicals. The this compound scaffold is a key structural motif in a variety of biologically active compounds, and the introduction of halogens can significantly modulate their pharmacological properties. The following protocols offer methods for the preparation of fluorinated, chlorinated, and brominated this compound precursors.

Data Summary of Halogenated this compound Precursor Synthesis

Precursor ProductHalogenation MethodKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1,10-Difluoro-11,12-dihydrodibenzo[c,g][1][2]dithis compoundReductive Cyclization of Halogenated Precursor3-Fluoro-2-nitrotoluene, LiAlH(OtBu)₃THF65144
4,7-Difluoro-11,12-dihydrodibenzo[c,g][1][2]dithis compoundReductive Cyclization of Halogenated Precursor4-Fluoro-2-nitrotoluene, LiAlH(OtBu)₃THF65135
11-(Piperazin-1-yl)-dibenzo[b,f]azepineNucleophilic Substitution of Chlorinated Precursor11-Chlorodibenzo[b,f]azepine, Piperazine (B1678402)Toluene1104>90 (crude)
4-Bromo-1H-indoleElectrophilic Bromination1H-IndolePyridine (B92270)0480
para-BromoanilineElectrophilic Bromination with NBSAniline, N-BromosuccinimideDMFRoom Temp0.595

Experimental Protocols

Synthesis of Fluorinated Dibenzo[c,g][1][2]dithis compound Precursors via Reductive Cyclization

This protocol describes the synthesis of difluorinated dibenzo[c,g][1][2]dithis compound precursors from the corresponding fluorinated 2-nitrotoluenes. The key step is the reductive coupling and cyclization to form the eight-membered dithis compound ring.

a. Oxidative Coupling of Fluorinated 2-Nitrotoluenes:

  • To a solution of the corresponding fluoro-2-nitrotoluene (1.0 eq) in methanol (B129727), add a solution of sodium hydroxide (B78521) (5.0 eq) in water.

  • Heat the mixture to 60 °C and stir vigorously for 30 minutes.

  • Cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with water and methanol and dry under vacuum to yield the corresponding 2,2'-dinitrobibenzyl (B146402) derivative.

b. Reductive Cyclization to the Dibenzo[c,g][1][2]dithis compound:

  • Suspend the 2,2'-dinitrobibenzyl derivative (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add lithium aluminium tri-tert-butoxyhydride (LiAlH(OtBu)₃) (4.0 eq) portionwise.

  • After the addition is complete, heat the mixture to 65 °C and stir for 1 hour.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluorinated dibenzo[c,g][1][2]dithis compound.

Synthesis of a Chlorinated Dibenzo[b,f]azepine Precursor and Subsequent Functionalization

This protocol outlines a general procedure for the nucleophilic substitution of a chlorine atom on a dibenzo-fused heterocycle, which can be applied to chlorinated this compound precursors for further diversification.

a. Synthesis of 11-Chlorodibenzo[b,f]azepine (Illustrative Precursor):

  • Note: The synthesis of this specific precursor can be achieved through various literature methods, often involving cyclization of appropriately substituted biphenyl (B1667301) derivatives.

b. Nucleophilic Substitution with Piperazine:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 11-chlorodibenzo[b,f]azepine (1.0 eq) in toluene.

  • Add anhydrous piperazine (2-3 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4 hours).

  • Cool the mixture to room temperature and wash with water to remove excess piperazine and its salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Bromination of this compound Precursors and Related Heterocycles

Direct bromination of the this compound core can be challenging. A common strategy is to synthesize brominated precursors which are then used to construct the this compound ring. Alternatively, bromination of related, more reactive heterocycles like indoles (a common substructure in azocinoindoles) can be performed, followed by ring formation. Electrophilic bromination using N-bromosuccinimide (NBS) is a widely used method.

a. Bromination of Indole (B1671886) (A Precursor for Azocinoindoles):

  • Dissolve indole (1.0 eq) in pyridine at 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in pyridine.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with a dilute solution of sodium thiosulfate, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-1H-indole.

b. General Protocol for Aromatic Bromination with NBS:

  • Dissolve the aromatic substrate (e.g., aniline, a precursor for many nitrogen heterocycles) (1.0 eq) in dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portionwise to the solution at room temperature.

  • Stir the reaction for 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the brominated product.

Visualizations

G Workflow for Synthesis of Fluorinated Dibenzo[c,g][1,2]diazocines cluster_0 Step 1: Oxidative Coupling cluster_1 Step 2: Reductive Cyclization A Fluoro-2-nitrotoluene B 2,2'-Dinitrobibenzyl derivative A->B NaOH, MeOH/H2O, 60°C C 2,2'-Dinitrobibenzyl derivative D Fluorinated Dibenzo[c,g][1,2]dithis compound C->D LiAlH(OtBu)3, THF, 65°C

Caption: Synthesis of fluorinated dibenzodiazocines.

G Functionalization of a Chlorinated this compound Precursor A Chlorinated this compound Precursor C Functionalized this compound A->C Toluene, Reflux B Piperazine B->C Nucleophilic Substitution

Caption: Functionalization of a chloro-azocine precursor.

G General Strategy for Brominated this compound Precursors cluster_0 Pathway A: Bromination of Precursor cluster_1 Pathway B: Direct Bromination (if feasible) A Aromatic/Heterocyclic Precursor B Brominated Precursor A->B Brominating Agent (e.g., NBS) C Cyclization to this compound B_out->C D This compound Core E Brominated this compound D->E Brominating Agent

Caption: Strategies for obtaining brominated azocines.

References

The Promise of Azocines in Neuroleptic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective and well-tolerated neuroleptic drugs remains a critical challenge in the treatment of psychotic disorders such as schizophrenia. Atypical antipsychotics have made significant strides by addressing both positive and negative symptoms with a reduced risk of extrapyramidal side effects compared to their predecessors. Within the landscape of novel drug discovery, azocine derivatives, particularly dibenzo- and benzindolo-azecines, have emerged as a promising class of compounds with potential as next-generation neuroleptics. These compounds exhibit a unique pharmacological profile, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors, which are key players in the pathophysiology of psychosis. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based neuroleptic drugs, with a focus on the lead compounds LE300 and LE404.

Featured this compound Compounds

LE300: A Benzindolo-azecine with High Dopamine and Serotonin Receptor Affinity

LE300 (7-methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine) is a pioneering this compound derivative that demonstrates high affinity for both dopamine and serotonin receptors. Its unique structure, featuring a ten-membered azecine ring fused to indole (B1671886) and benzene (B151609) moieties, contributes to its potent antagonist activity.

LE404: A Dibenzo-azecine with an Atypical Antipsychotic Profile

LE404 (7-methyl-5,6,7,8,9,14-hexahydrodibenzo[d,g]azecin-3-ol) is a promising dibenzo-azecine derivative that shows a pharmacological profile consistent with atypical antipsychotics. It exhibits a notable selectivity for D1-like dopamine receptors over D2-like receptors and also interacts with serotonin 5-HT2A receptors. In vivo studies have indicated that its efficacy is comparable to established neuroleptics like haloperidol (B65202) and risperidone, but with a potentially wider therapeutic window.[1][2]

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (pKi and Ki) of LE404 and its derivatives for human dopamine (D1-D5) and serotonin (5-HT2A) receptors. This quantitative data is essential for understanding the structure-activity relationships and for guiding lead optimization efforts.

Table 1: Receptor Binding Affinities (pKi) of LE404 and Derivatives [3]

CompoundhD1hD2LhD3hD4.4h5-HT2A
LE404 8.137.106.737.237.85
LE410 (non-hydroxylated analog) 7.317.647.427.258.18
Haloperidol (Reference) 6.448.448.127.917.00
Clozapine (Reference) 7.347.296.917.558.24

Table 2: Receptor Binding Affinities (Ki in nM) of LE404 [3]

CompoundhD1hD2LhD3hD4.4h5-HT2AD1/D2L Selectivity
LE404 7.479.4186.258.914.125-fold for D1

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound-based neuroleptic candidates.

Protocol 1: Synthesis of Dibenzo[d,g]azecine Derivatives (General Procedure)

The synthesis of dibenzo[d,g]azecines, including the lead structure LE404, is typically achieved through a multi-step process.[2] While a detailed, step-by-step protocol for LE404 is not publicly available, a general 5-step synthetic strategy has been reported.[2] The final step often involves the esterification of the hydroxyl group to create prodrugs with modified pharmacokinetic properties.

General Esterification Procedure for LE404 (to prepare compounds 4, 5, and 6 as described in the source): [2]

  • Dissolve 1 equivalent of LE404 (3) in dichloromethane (B109758) (HPLC-grade).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of sodium hydride (NaH).

  • After the cessation of gas evolution, slowly add 1.5 equivalents of the respective acid chloride (e.g., acetyl chloride, isobutyryl chloride, or pivaloyl chloride).

  • Stir the reaction mixture for 10 minutes at 0°C.

  • Quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is used to determine the binding affinity of test compounds for specific G protein-coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., hD1, hD2L, h5-HT2A).

  • Radioligand specific for the receptor (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2L, [³H]ketanserin for 5-HT2A).

  • Test compounds (this compound derivatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand like haloperidol or clozapine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various dilutions, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Conditioned Avoidance Response (CAR) Test in Rats

The CAR test is a well-established behavioral model for predicting the antipsychotic efficacy of a drug. Antipsychotics selectively suppress the conditioned avoidance response without impairing the escape response.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Shuttle box apparatus with two compartments separated by a door, equipped with a grid floor for delivering foot shocks and a conditioned stimulus (CS) source (e.g., a light or a tone).

  • Test compounds (this compound derivatives), reference drugs (haloperidol, risperidone), and vehicle control.

Procedure:

  • Acclimation and Training: Acclimate the rats to the shuttle box. During training, present the CS for a set duration (e.g., 10 seconds), followed by a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Typically, rats receive a set number of trials per day.

  • Drug Administration: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer the test compound, reference drug, or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the test session (e.g., 30-60 minutes).

  • Testing: Place the rat in the shuttle box and begin the test session, which consists of a series of trials identical to the training trials.

  • Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to either CS or US) for each rat.

  • Data Analysis: Calculate the percentage of avoidance responses for each treatment group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. The ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated. For LE404 and its prodrugs, ED50 values in the range of 0.2–0.3 mg/kg have been reported, which are comparable to those of haloperidol and risperidone.[2]

Protocol 4: In Vivo Catalepsy Test in Rats

The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).

  • Test compounds, reference drug (haloperidol), and vehicle control.

Procedure:

  • Drug Administration: Administer the test compound, reference drug, or vehicle to the rats.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Data Collection: Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A pre-determined cut-off time is usually set (e.g., 180 seconds).

  • Data Analysis: A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy. The ED50 for catalepsy can be determined. A higher ratio of the ED50 for catalepsy to the ED50 for CAR inhibition suggests a wider therapeutic index and a lower propensity to cause EPS. Studies have shown that LE404 has a larger therapeutic index compared to haloperidol.[2]

Mandatory Visualizations

Signaling_Pathway_D2_Receptor cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.

Signaling_Pathway_5HT2A_Receptor cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin Serotonin->HT2AR Activates This compound This compound (Antagonist) This compound->HT2AR Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Phosphorylates

Caption: Serotonin 5-HT2A Receptor Signaling and this compound Blockade.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of This compound Analogs in_vitro In Vitro Screening (Receptor Binding Assays) synthesis->in_vitro in_vivo In Vivo Behavioral Models (CAR, Catalepsy) in_vitro->in_vivo lead_opt Lead Optimization (SAR Studies) in_vivo->lead_opt lead_opt->synthesis Iterative Process tox Toxicology Studies lead_opt->tox phase1 Phase I (Safety) tox->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

References

Azocine Compounds: A Promising Frontier in the Treatment of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the investigation of azocine compounds as potential therapeutic agents for inflammatory diseases. This document outlines the anti-inflammatory properties of a novel azocinyl morpholinone alkaloid and provides comprehensive methodologies for its evaluation.

This compound-based compounds, characterized by their unique eight-membered nitrogen-containing heterocyclic ring structure, are emerging as a significant area of interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential in modulating key inflammatory pathways, offering new hope for the treatment of chronic inflammatory conditions.

A Novel Anti-Inflammatory this compound Alkaloid

A noteworthy example is a substituted azocinyl morpholinone alkaloid isolated from the red seaweed Gracilaria opuntia. This compound has demonstrated significant anti-inflammatory and antioxidative properties. It exhibits a dual inhibitory action against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. Furthermore, in vivo studies have confirmed its ability to mitigate carrageenan-induced paw edema in rats, a classic model of acute inflammation.[1][2][3]

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of the azocinyl morpholinone alkaloid has been quantified through various in vitro assays. The table below summarizes the key inhibitory concentrations (IC50) and the selectivity index for COX enzymes.

AssayIC50 (mg/mL)Reference CompoundReference IC50 (mg/mL)Selectivity Index (COX-1/COX-2)
COX-1 Inhibition 0.98Aspirin0.021.17
COX-2 Inhibition 0.84Na salicylate0.73
5-LOX Inhibition 0.85Ibuprofen0.44

Table 1: In vitro anti-inflammatory activity of the azocinyl morpholinone alkaloid from Gracilaria opuntia.[2]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). While the precise mechanism for the azocinyl morpholinone alkaloid is still under investigation, its inhibition of COX-2 suggests a potential role in modulating these upstream signaling cascades.

Inflammatory Signaling Pathways Potential Mechanism of Action of this compound Compounds in Inflammation LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) MAPK->ProInflammatory NFkB->ProInflammatory This compound This compound Compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Potential inhibitory action of this compound compounds on inflammatory signaling.

Experimental Protocols

Detailed protocols are provided below for the in vivo and in vitro evaluation of this compound compounds.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test this compound compound

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Administer the test this compound compound, vehicle, or positive control intraperitoneally or orally.

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[3]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Carrageenan_Paw_Edema_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Compound Administration Compound Administration Fasting->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for the carrageenan-induced paw edema assay.
In Vitro Anti-Inflammatory Assays: COX and 5-LOX Inhibition

These assays determine the direct inhibitory effect of the compound on key inflammatory enzymes.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol utilizes a fluorometric inhibitor screening kit.

Materials:

  • COX-2 Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. No. 79695)

  • Test this compound compound dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare all reagents, including the diluted COX-2 enzyme and test inhibitor solutions, according to the kit's protocol.

  • Add 20 µl of diluted COX-2 enzyme to all wells except the "Negative Control" wells.

  • Add 10 µl of the test inhibitor at various concentrations to the designated wells. Add diluent solution to the "Positive Control" and "Negative Control" wells.

  • Add 10 µl of diluted Amplex™ Red to all wells.

  • Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence in kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Repeat the assay using a COX-1 screening kit to determine selectivity.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay also typically uses a fluorometric screening kit.

Materials:

  • 5-LOX Inhibitor Screening Kit

  • Test this compound compound

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the preparation of reagents and the test compound.

  • Incubate the 5-LOX enzyme with the test compound for a specified period.

  • Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Measure the product formation, often through a fluorescent probe, at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

In_Vitro_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Enzyme with Compound Incubate Enzyme with Compound Prepare Reagents->Incubate Enzyme with Compound Add Substrate Add Substrate Incubate Enzyme with Compound->Add Substrate Measure Product Formation Measure Product Formation Add Substrate->Measure Product Formation Calculate Inhibition Calculate Inhibition Measure Product Formation->Calculate Inhibition

General workflow for in vitro enzyme inhibition assays.

Conclusion

The discovery and characterization of this compound compounds with potent anti-inflammatory properties represent a significant advancement in the search for novel therapeutics. The detailed protocols and data presented herein provide a solid foundation for further research and development in this promising area. The unique structural features and dual inhibitory action of compounds like the azocinyl morpholinone alkaloid make them attractive candidates for the development of safer and more effective treatments for a range of inflammatory diseases.

References

Application Notes and Protocols for Antibacterial and Antifungal Activity Assays of Azocines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antibacterial and antifungal properties of azocine derivatives. This document includes detailed protocols for key assays, a summary of available quantitative data, and visualizations of experimental workflows and putative mechanisms of action.

Introduction

Azocines, eight-membered nitrogen-containing heterocyclic compounds, have emerged as a promising class of scaffolds in the development of new anti-infective agents. Their structural diversity allows for the synthesis of a wide range of derivatives with potential activity against various bacterial and fungal pathogens. Standardized and reproducible assays are crucial for the systematic evaluation of these compounds and for understanding their structure-activity relationships (SAR).

Data Presentation: Antimicrobial Activity of this compound and Related Nitrogen-Containing Heterocycles

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of this compound and other nitrogen-containing heterocyclic derivatives against various bacterial and fungal strains. Due to the emerging nature of research on azocines, data is limited. Therefore, data on structurally related compounds are also included to provide a broader context for researchers.

Table 1: Antibacterial Activity of Selected this compound and Other Nitrogen-Containing Heterocyclic Compounds (MIC in µg/mL)

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
This compound Derivative8-Azatetracycline Analog 1Staphylococcus aureus (MRSA)0.5[Fictionalized Data]
This compound Derivative8-Azatetracycline Analog 2Escherichia coli2[Fictionalized Data]
This compound DerivativeSubstituted Benzthis compound 1Bacillus subtilis16[Fictionalized Data]
This compound DerivativeSubstituted Benzthis compound 2Pseudomonas aeruginosa64[Fictionalized Data]
ImidazoleHL1Staphylococcus aureus625[1]
ImidazoleHL1MRSA1250[1]
ImidazoleHL2Staphylococcus aureus625[1]
ImidazoleHL2MRSA625[1]
ImidazoleHL2Escherichia coli2500[1]
ImidazoleHL2Pseudomonas aeruginosa2500[1]
QuinoxalineCompound 2dEscherichia coli8[2]
QuinoxalineCompound 3cEscherichia coli8[2]
QuinoxalineCompound 2dBacillus subtilis16[2]
QuinoxalineCompound 3cBacillus subtilis16[2]
QuinoxalineCompound 4Bacillus subtilis16[2]
QuinoxalineCompound 6aBacillus subtilis16[2]
α-AminophosphonateCompound 9eStaphylococcus aureus0.25 - 128[3]
α-AminophosphonateCompound 9gStaphylococcus aureus0.25 - 128[3]
α-AminophosphonateCompound 9hStaphylococcus aureus0.25 - 128[3]
α-AminophosphonateCompound 9iStaphylococcus aureus0.25 - 128[3]
α-AminophosphonateCompound 9fEscherichia coli0.25 - 128[3]
α-AminophosphonateCompound 9gEscherichia coli0.25 - 128[3]
α-AminophosphonateCompound 9hEscherichia coli0.25 - 128[3]
α-AminophosphonateCompound 10kEscherichia coli0.25 - 128[3]
α-AminophosphonateCompound 10lEscherichia coli0.25 - 128[3]

Note: Data for this compound derivatives are representative examples based on the potential of this class and are included for illustrative purposes. Researchers should consult specific literature for validated data on their compounds of interest.

Table 2: Antifungal Activity of Selected this compound and Other Azole Derivatives (MIC in µg/mL)

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
This compound DerivativeThis compound-Triazole Conjugate 1Candida albicans8[Fictionalized Data]
This compound DerivativeThis compound-Triazole Conjugate 2Aspergillus fumigatus16[Fictionalized Data]
QuinoxalineCompound 10Candida albicans16[2]
QuinoxalineCompound 10Aspergillus flavus16[2]
Azole DerivativeCompound 6aCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6eCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6nCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6pCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6rCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6sCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6tCandida albicans SC5314< 1.0[4]
Azole DerivativeCompound 6vCandida albicans SC5314< 1.0[4]
α-AminophosphonateCompound 9bCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 9cCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 9fCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 9gCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 9hCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 10kCandida albicans0.25 - 32[3]
α-AminophosphonateCompound 10lCandida albicans0.25 - 32[3]

Note: Data for this compound derivatives are representative examples based on the potential of this class and are included for illustrative purposes. Researchers should consult specific literature for validated data on their compounds of interest.

Experimental Protocols

Detailed methodologies for the determination of Minimum Inhibitory Concentration (MIC) and Agar (B569324) Disk Diffusion assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of novel this compound compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[5][6]

Materials:

  • Test this compound compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Resazurin (B115843) dye (optional, for viability assessment)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound compound in the appropriate broth directly in the 96-well plates. A typical concentration range to test is from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control well (broth with a standard antibiotic) and a negative control well (broth only) on each plate.

    • Add 100 µL of the diluted microbial inoculum to each well, except for the sterility control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Optionally, resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[7][10][11]

Materials:

  • Test this compound compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm in diameter)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.[8]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test this compound compound. The solvent should be allowed to evaporate completely before placing the disks on the agar.

    • Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[11]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers or a ruler.

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound.

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and a hypothetical signaling pathway for the antifungal action of this compound derivatives.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_analysis Data Analysis start Start: this compound Compound & Microbial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Assay Plates (Broth or Agar) start->prep_plates mic_assay Broth Microdilution Assay prep_inoculum->mic_assay disk_assay Agar Disk Diffusion Assay prep_inoculum->disk_assay prep_plates->mic_assay prep_plates->disk_assay incubate Incubate Plates (Appropriate Time & Temperature) mic_assay->incubate disk_assay->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End: Antimicrobial Activity Determined read_mic->end measure_zone->end

Workflow for Antimicrobial Activity Assays

antifungal_pathway cluster_cell Fungal Cell This compound This compound Derivative erg11 Lanosterol 14-alpha-demethylase (ERG11) This compound->erg11 Inhibition cell_membrane Cell Membrane ergosterol_synthesis Ergosterol Biosynthesis Pathway erg11->ergosterol_synthesis toxic_sterols Toxic Sterol Intermediates erg11->toxic_sterols accumulation ergosterol Ergosterol ergosterol_synthesis->ergosterol lanosterol Lanosterol lanosterol->erg11 demethylation ergosterol->cell_membrane incorporation membrane_disruption Membrane Stress & Disruption toxic_sterols->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

References

Application Notes and Protocols for HPLC Purification of Azocine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of azocine derivatives using High-Performance Liquid Chromatography (HPLC). This compound and its derivatives are an important class of nitrogen-containing eight-membered heterocyclic compounds with a wide range of biological activities, making their efficient purification crucial for research and drug development. These protocols cover both reversed-phase and chiral HPLC methods, offering guidance for the isolation and purification of these valuable compounds.

Reversed-Phase HPLC (RP-HPLC) for Purification of this compound Derivatives

Reversed-phase HPLC is a powerful and widely used technique for the purification of a broad range of organic molecules, including this compound derivatives.[1] Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. By adjusting the composition of the polar mobile phase, a high degree of separation can be achieved.

General Workflow for RP-HPLC Purification

The typical workflow for the purification of a synthetic this compound derivative involves several key steps, from initial sample preparation to the final analysis of the purified compound.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp1 Dissolve Crude Product in Appropriate Solvent sp2 Filter through 0.22 µm Syringe Filter sp1->sp2 hp1 Equilibrate Preparative RP-HPLC Column sp2->hp1 hp2 Inject Sample hp1->hp2 hp3 Gradient Elution hp2->hp3 hp4 Monitor Elution by UV Detection hp3->hp4 hp5 Collect Fractions Containing the Target Compound hp4->hp5 pp1 Analyze Fractions by Analytical HPLC/UPLC-MS hp5->pp1 pp2 Pool Pure Fractions pp1->pp2 pp3 Evaporate Solvent pp2->pp3 pp4 Characterize Purified Compound (NMR, MS, etc.) pp3->pp4

Figure 1: General workflow for the RP-HPLC purification of this compound derivatives.
Experimental Protocol: Purification of a Synthetic Dibenzo[b,f]this compound Intermediate

This protocol is a general guideline for the purification of a synthetic intermediate of a dibenzo[b,f]this compound derivative.[2] Method development may be required to optimize the separation for specific analogues.

Materials:

  • Crude synthetic dibenzo[b,f]this compound intermediate

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Methanol (B129727) (for sample dissolution)

  • Preparative HPLC system with UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • Analytical HPLC or UPLC-MS system for fraction analysis

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude dibenzo[b,f]this compound intermediate in a minimal amount of methanol or a mixture of methanol and dichloromethane.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparative HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, 10 µm, 250 x 20 mm

    • Flow Rate: 18 mL/min

    • Detection: UV at 254 nm (or a wavelength determined by UV-Vis analysis of the compound)

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Equilibrate the column with the initial mobile phase composition for at least 3 column volumes.

    • Inject the prepared sample onto the column.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

  • Post-Purification:

    • Analyze the collected fractions using an analytical HPLC or UPLC-MS system to confirm the purity and identity of the target compound.

    • Pool the fractions containing the pure product.

    • Remove the organic solvent and water using a rotary evaporator to obtain the purified dibenzo[b,f]this compound derivative.

Quantitative Data Summary for RP-HPLC Purification

The following table summarizes typical parameters for the RP-HPLC purification of this compound derivatives. Note that these are starting points and optimization is often necessary.

Compound ClassColumnMobile Phase AMobile Phase BGradientFlow RateDetectionReference
Dibenzo[b,f]this compound IntermediateKromasil Si 60 (7 µm, 250 x 20 mm)Hexane2-Propanol (IPA)15% to 25% IPA in 15 min18 mL/min215 nm[2]
AzithromycinC18Phosphate BufferMethanolIsocratic (20:80)-210 nm
Azithromycin & RifampicinGemini C18Potassium Dihydrogen PhosphateAcetonitrileIsocratic (40:60)1 mL/min210 nm & 254 nm

Chiral HPLC for the Separation of this compound Enantiomers

Many this compound derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[] Chiral HPLC is an essential technique for the separation and purification of these enantiomers.[][4] The most common approach is the use of a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[5]

Strategy for Chiral Method Development

Developing a successful chiral separation often involves screening several CSPs and mobile phases. A general strategy is outlined below.

Chiral_Method_Dev cluster_screening Initial Screening cluster_optimization Method Optimization cluster_scaleup Preparative Scale-Up cs1 Select a Set of Diverse Chiral Stationary Phases (CSPs) cs2 Screen with Standard Normal Phase and Reversed-Phase Mobile Phases cs1->cs2 cs3 Identify Promising CSP(s) Showing Enantioselectivity cs2->cs3 co1 Optimize Mobile Phase Composition (e.g., alcohol content, additives) cs3->co1 co2 Adjust Flow Rate and Temperature co1->co2 co3 Achieve Baseline Resolution (Rs > 1.5) co2->co3 ps1 Select a Preparative Column with the Same CSP co3->ps1 ps2 Scale Up Flow Rate and Injection Volume ps1->ps2 ps3 Perform Preparative Separation and Fraction Collection ps2->ps3

Figure 2: Strategy for chiral HPLC method development and scale-up for this compound derivatives.
Experimental Protocol: Chiral Separation of a Racemic this compound Derivative

This protocol provides a general starting point for the chiral separation of a racemic this compound derivative using a polysaccharide-based CSP.

Materials:

  • Racemic this compound derivative

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • HPLC-grade Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additive)

  • Chiral HPLC system with UV detector

  • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm for analytical; 250 x 20 mm for preparative)

  • Fraction collector

Procedure:

  • Analytical Method Development:

    • Mobile Phase: Start with a mixture of n-Hexane and IPA (e.g., 90:10 v/v) with 0.1% DEA (for basic compounds) or 0.1% TFA (for acidic compounds).

    • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm

    • Flow Rate: 1 mL/min

    • Detection: UV at a suitable wavelength.

    • Inject a small amount of the racemic mixture and observe the separation.

    • Optimize the mobile phase composition by varying the percentage of the alcohol modifier to achieve baseline separation of the enantiomers.

  • Preparative Scale-Up:

    • Once an optimal analytical method is developed, scale up to a preparative column with the same stationary phase (e.g., Chiralpak® AD, 10 µm, 250 x 20 mm).

    • Adjust the flow rate according to the column dimensions (e.g., to 15-20 mL/min for a 20 mm ID column).

    • Increase the sample concentration and injection volume to maximize throughput while maintaining resolution.

    • Perform the preparative separation and collect the fractions corresponding to each enantiomer.

  • Post-Purification:

    • Analyze the purity of the collected fractions using the analytical chiral HPLC method.

    • Pool the pure fractions for each enantiomer.

    • Evaporate the solvent to obtain the purified enantiomers.

Quantitative Data Summary for Chiral HPLC Separation

The following table provides examples of chiral separation parameters for different classes of compounds, which can be adapted for this compound derivatives.

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
Basic CompoundChiralpak IA (3 µm, 150 x 4.6 mm)15% Methanol/Dichloromethane/DEA (50/50/0.5) in CO2 (SFC)4 mL/minUV[4]
AmideChiralart SA (3 µm, 150 x 4.6 mm)40% 2-Propanol in CO2 (SFC)4 mL/minUV[4]
Hydroxychloroquine (B89500) EnantiomersChiralpak AD-H (5 µm, 150 x 4.6 mm)n-Hexane:Isopropanol (93:7 v/v) with 0.5% DEA0.8 mL/min343 nm[6]

Conclusion

The purification of this compound derivatives is a critical step in their development as potential therapeutic agents and research tools. Reversed-phase HPLC is a robust method for the general purification of these compounds from reaction mixtures. For chiral this compound derivatives, enantioselective separation is essential, and chiral HPLC with polysaccharide-based stationary phases is a powerful technique to achieve this. The protocols and data presented here provide a solid foundation for researchers to develop and optimize purification methods for their specific this compound derivatives. It is important to note that method development is often an empirical process, and the conditions provided should be considered as starting points for further optimization.

References

Troubleshooting & Optimization

Technical Support Center: Azocine Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azocine ring-closing metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your RCM reactions for the synthesis of eight-membered this compound rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound RCM reaction failing or giving low yields?

Low yields in this compound RCM are often attributed to catalyst inhibition or decomposition. Electron-rich amines in the substrate can coordinate to the metal center of the catalyst, leading to its deactivation.[1] To mitigate this, consider the following:

  • Substrate Modification: The use of electron-withdrawing protecting groups on the nitrogen atom, such as tosyl (Ts) or carbamate (B1207046) (e.g., Boc), can reduce the Lewis basicity of the amine and prevent catalyst poisoning.[1][2]

  • Catalyst Selection: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally more robust and tolerant to functional groups than first-generation catalysts.[1] For particularly challenging substrates, specialized catalysts with modified ligands may be necessary.[1]

  • Reaction Conditions: Ensure your solvent is pure and degassed. Trace impurities, such as morpholine (B109124) in toluene (B28343), have been shown to inhibit the catalyst.[3]

2. How do I choose the right catalyst for my this compound synthesis?

Catalyst selection is critical and depends on the specific substrate.

  • For electron-deficient or protected amines: Grubbs' first-generation (G-I) or Schrock's catalysts can provide good to excellent yields.[1]

  • For more complex or electron-rich systems: Second-generation catalysts like G-II and HG-II are often more effective due to their higher reactivity and stability.[1] Molybdenum-based catalysts have also been successfully used for the synthesis of multi-ring nitrogen heterocycles.[1]

  • For sterically hindered substrates: Higher catalyst loadings might be necessary. For instance, with a prenyl amine, a higher loading of an indenylidene catalyst was required to achieve a good yield.[1]

3. What are the optimal reaction conditions (solvent, temperature, concentration)?

Optimal conditions are substrate-dependent, but here are some general guidelines:

  • Solvent: Dichloromethane (DCM) and toluene are commonly used solvents for RCM.[1][3] Benzene has also been reported to be effective.[1] Interestingly, acetic acid has been suggested as a useful solvent for certain RCM reactions as it can improve the conversion of some substrates.[4]

  • Temperature: Elevated temperatures can increase the reaction rate but may also lead to catalyst degradation and side reactions like olefin isomerization.[3][5] Many reactions are run at room temperature or slightly elevated temperatures (e.g., 40 °C).[5] For some stable catalysts, temperatures as high as 110 °C have been used successfully.[1]

  • Concentration: To favor the intramolecular RCM reaction over intermolecular oligomerization, reactions are typically run at high dilution (e.g., 0.014 M).[3] However, for the formation of seven-membered rings, concentrations as high as 1.0 M have been used.[2][6] The optimal concentration often needs to be determined empirically.

4. I'm observing significant amounts of side products. What are they and how can I prevent them?

A common side reaction is olefin isomerization, which can be caused by the degradation of the metathesis catalyst into ruthenium hydride species.[3][5]

  • Prevention of Isomerization: Additives such as 1,4-benzoquinone (B44022) or phenol (B47542) can suppress olefin isomerization.[5] Copper(I) halides have also been reported to be effective but can be difficult to remove from the reaction mixture.[5]

  • Minimizing Other Side Reactions: Running the reaction at lower temperatures can reduce catalyst degradation and subsequent side reactions.[5] Additionally, ensuring the purity of the starting materials and solvent is crucial.[3]

5. How can I effectively remove the ruthenium catalyst from my product?

Residual ruthenium can interfere with subsequent reactions and is often difficult to remove completely by standard column chromatography.

  • Adsorbent Treatment: Stirring the crude reaction mixture with activated charcoal or silica (B1680970) gel can help sequester the ruthenium catalyst.

  • Solvent Extraction: In some cases, the use of specific solvents can aid in the removal of the catalyst. For instance, using hexane (B92381) as the reaction solvent can lead to very low levels of ruthenium in the product mixture.

  • Specialized Scavengers: Isocyanide-based scavengers have been developed for the efficient removal of ruthenium byproducts.[6] Treating the crude reaction mixture with DMSO and silica gel has also been shown to effectively reduce ruthenium levels.

Quantitative Data Summary

The following table summarizes representative quantitative data for ring-closing metathesis reactions to form nitrogen heterocycles.

CatalystSubstrate TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
G-IITosyl-protected diamine2BenzeneRT1.5-297[1]
G-IITosyl-protected diamine5DCMRT485[1]
HG-IIFmoc-Tyr(All)-Tyr(All)15DCM4048~80[5]
G-II + PhenolFmoc-Tyr(All)-Tyr(All)15DCM4048~80[5]
Ru-VDiallylamineNot specifiedChloroformRTNot specified>97[1]
Indenylidene catalystDiallylamine100 ppmNot specifiedNot specifiedNot specifiedHigh[1]

Key Experimental Protocols

General Procedure for this compound Ring-Closing Metathesis

This is a general protocol and may require optimization for specific substrates.

  • Substrate Preparation: Synthesize the appropriate diene precursor. Ensure the nitrogen is protected with a suitable group (e.g., tosyl, Boc) if necessary.

  • Solvent Preparation: Use a dry, degassed solvent. To degas, bubble argon or nitrogen through the solvent for at least 30 minutes.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the diene substrate in the chosen solvent to the desired concentration (e.g., 0.01-0.1 M).

  • Catalyst Addition: Add the appropriate ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) in one portion. The catalyst loading can range from 0.5 to 10 mol%.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by opening the flask to air or by adding a quenching agent like ethyl vinyl ether. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel. To remove residual ruthenium, the crude product can be treated with a scavenger or adsorbent prior to chromatography.

Visualizations

RCM_Troubleshooting start Low Yield in this compound RCM q1 Is the amine protected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Which catalyst was used? a1_yes->q2 action1 Protect N with an electron-withdrawing group (e.g., Ts, Boc) a1_no->action1 action1->q2 a2_gen1 1st Gen q2->a2_gen1 1st Gen a2_gen2 2nd Gen q2->a2_gen2 2nd Gen action2 Switch to a more robust catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) a2_gen1->action2 q3 Are side products observed? a2_gen2->q3 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No action3 Add an isomerization suppressant (e.g., phenol) or lower reaction temperature a3_yes->action3 end Improved Yield a3_no->end action3->end

Caption: A troubleshooting guide for low-yield this compound RCM reactions.

RCM_Workflow start Start: Diene Substrate step1 Dissolve in Degassed Solvent start->step1 step2 Add RCM Catalyst step1->step2 step3 Stir at Optimal Temperature step2->step3 step4 Monitor Reaction (TLC, LC-MS) step3->step4 step5 Quench Reaction step4->step5 Reaction Complete step6 Solvent Removal step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product: this compound step7->end

Caption: A general experimental workflow for this compound ring-closing metathesis.

References

managing byproduct formation in azocine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azocine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Ring-Closing Metathesis (RCM) reaction for this compound synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis via RCM can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting material.[1]

  • Catalyst Deactivation: The ruthenium-based catalysts used in RCM (e.g., Grubbs or Hoveyda-Grubbs catalysts) can be sensitive to impurities in the starting materials or solvents. Ensure the use of high-purity, dry solvents, as moisture can deactivate the catalyst.[1]

  • Poor Substrate Reactivity: The structure of the diene precursor can significantly influence the efficiency of the RCM reaction. Steric hindrance near the alkene functionalities can impede the catalyst's approach.

  • Byproduct Formation: The formation of side products, such as dimers, oligomers, and isomerized alkenes, directly consumes the starting material and reduces the yield of the desired this compound.[2]

Q2: I am observing multiple spots on my TLC plate after the RCM reaction, suggesting the formation of byproducts. What are the most common side reactions?

A2: Byproduct formation is a frequent challenge in RCM for this compound synthesis. The primary side reactions include:

  • Alkene Isomerization: Ruthenium hydride species, which can form as a result of catalyst decomposition, can catalyze the isomerization of the double bond in both the starting material and the cyclic product.[2] This leads to the formation of undesired constitutional isomers.

  • Dimerization and Oligomerization: Intermolecular metathesis between two or more diene molecules can compete with the desired intramolecular ring-closing reaction, leading to the formation of linear or macrocyclic dimers and oligomers.[2] This is particularly prevalent at higher substrate concentrations.

  • Catalyst Decomposition Products: The catalyst itself can decompose under the reaction conditions, leading to various ruthenium-containing byproducts that can complicate purification.

Q3: How can I minimize the formation of alkene isomerization byproducts?

A3: The suppression of alkene isomerization is crucial for achieving high purity and yield. Several strategies can be employed:

  • Use of Additives: Certain additives can scavenge the ruthenium hydride species responsible for isomerization. Commonly used additives include 1,4-benzoquinone (B44022) and phenols.

  • Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and less prone to side reactions compared to the first-generation catalysts.[3][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and subsequent isomerization.

  • Solvent Choice: The choice of solvent can influence catalyst stability and activity. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used, but optimization may be necessary for specific substrates.

Q4: What are the best practices for purifying my crude this compound product after an RCM reaction?

A4: Purification of the crude reaction mixture is essential to remove unreacted starting materials, byproducts, and residual ruthenium catalyst. Common purification techniques include:

  • Flash Column Chromatography: This is the most widely used method for purifying this compound products. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is a common starting point. For basic nitrogen-containing azocines, adding a small amount of triethylamine (B128534) (1-2%) to the eluent can prevent streaking and improve separation.[5]

  • Washing with a Scavenger: To remove ruthenium impurities, the crude reaction mixture can be washed with a solution of a scavenger agent like triphenylphosphine, tris(hydroxymethyl)phosphine, or by filtering through a pad of silica gel impregnated with a scavenger.

  • Recrystallization: If the this compound product is a solid, recrystallization can be a highly effective method for achieving high purity.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. - Verify the purity of the catalyst.
Inhibitors in the Reaction - Purify starting materials and solvents meticulously. Ensure solvents are anhydrous. - Degas the solvent prior to use to remove dissolved oxygen.
Suboptimal Temperature - Gradually increase the reaction temperature in small increments (e.g., 10 °C). - Some RCM reactions require heating to proceed at a reasonable rate.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Issue 2: Predominant Formation of Dimers/Oligomers
Possible Cause Troubleshooting Steps
High Substrate Concentration - Decrease the concentration of the diene substrate. High dilution favors intramolecular cyclization over intermolecular reactions.
Slow Intramolecular Reaction - Increase the reaction temperature to promote the desired ring-closing pathway. - Switch to a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst.[3][4]
Issue 3: Significant Alkene Isomerization
Possible Cause Troubleshooting Steps
Catalyst Decomposition - Add a ruthenium hydride scavenger like 1,4-benzoquinone or phenol (B47542) to the reaction mixture. - Lower the reaction temperature to improve catalyst stability.
Prolonged Reaction Time - Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
Inappropriate Catalyst - Use a catalyst known to have lower isomerization activity, such as certain Hoveyda-Grubbs catalysts.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a Representative this compound Synthesis (Hypothetical Data)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of this compound (%)Yield of Dimer (%)
1Grubbs I (5)DCM40124530
2Grubbs II (5)DCM4068510
3Hoveyda-Grubbs II (5)DCM406905
4Grubbs II (5)Toluene804888
5Grubbs II (1)DCM40127025

Experimental Protocols

Key Experiment: Synthesis of a Boc-Protected this compound via RCM

This protocol describes a general procedure for the synthesis of an N-Boc protected this compound using a second-generation Grubbs catalyst.

Materials:

  • N-Boc-diallylamine derivative (1.0 eq)

  • Grubbs Catalyst®, 2nd Generation (0.01-0.05 eq)[3]

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the N-Boc-diallylamine derivative in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add the Grubbs Catalyst®, 2nd Generation to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) while maintaining the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a solvent system such as a gradient of ethyl acetate in hexanes. To prevent streaking of the nitrogen-containing product, it is advisable to add 1% triethylamine to the eluent.[5]

  • Characterization: Characterize the purified this compound product by NMR spectroscopy and mass spectrometry.

Visualizations

Byproduct_Formation_Pathway Diene Diene Precursor This compound Desired this compound Product Diene->this compound Intramolecular RCM Dimer Dimer/Oligomer Byproduct Diene->Dimer Intermolecular Metathesis Isomer Isomerized Byproduct Diene->Isomer Isomerization Catalyst Ru Catalyst Ru_Hydride Ru-Hydride Species Catalyst->Ru_Hydride Decomposition Decomposition Catalyst Decomposition Catalyst->Decomposition This compound->Isomer Isomerization Ru_Hydride->Isomer Isomerization

Caption: Byproduct formation pathways in this compound synthesis via RCM.

Troubleshooting_Workflow Start Low Yield in this compound Synthesis Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Verify Reaction Conditions (Temp, Conc.) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Byproducts_Identified Byproducts Identified? Analyze_Byproducts->Byproducts_Identified Purity_OK->Check_Conditions Yes Purify Purify Materials/Solvents Purity_OK->Purify No Conditions_OK->Analyze_Byproducts Yes Optimize_Conditions Optimize Temp/Conc. Conditions_OK->Optimize_Conditions No Byproducts_Identified->Optimize_Conditions No Address_Byproducts Implement Strategy to Minimize Byproducts Byproducts_Identified->Address_Byproducts Yes Purify->Check_Purity Optimize_Conditions->Check_Conditions Success Improved Yield Address_Byproducts->Success

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Optimization of Bismuth-Catalyzed Azocine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of bismuth-catalyzed azocine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common bismuth catalysts used for this compound synthesis?

A1: Bismuth(III) salts are the most frequently employed catalysts. Bismuth nitrate (B79036) (Bi(NO₃)₃) and bismuth triflate (Bi(OTf)₃) are commonly cited for their effectiveness in promoting the desired transformations, such as ring-expansion reactions.[1][2] Bismuth chloride (BiCl₃) has also been used in the synthesis of other nitrogen-containing heterocycles and could be considered.[3]

Q2: What are the primary synthetic routes for bismuth-catalyzed this compound synthesis?

A2: The predominant method described in the literature is the ring-expansion reaction of 1,4-dicarbonyl compounds with primary amines.[1][2] Another relevant reaction is the intramolecular hydroamination of alkenes, which is a common strategy for forming nitrogen-containing rings, although less specifically documented for azocines with bismuth catalysts.

Q3: What are the typical reaction conditions for bismuth-catalyzed this compound synthesis?

A3: Reaction conditions can vary depending on the specific substrates and catalyst used. Generally, the reactions are conducted at elevated temperatures, ranging from 50°C to 100°C.[3] Common solvents include 1,4-dioxane (B91453), acetonitrile (B52724), and methanol (B129727).[3] Catalyst loading typically ranges from 0.5 to 20 mol%.[3]

Troubleshooting Guide

Low or No Product Yield

Q4: I am observing very low to no yield of my desired this compound product. What are the potential causes and how can I troubleshoot this?

A4: Low or no yield can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity:

    • Troubleshooting Step: Ensure the bismuth catalyst is of high purity and has been stored correctly to prevent deactivation. Bismuth salts can be sensitive to moisture.

    • Recommendation: Consider using a freshly opened bottle of the catalyst or drying it under vacuum before use.

  • Catalyst Loading:

    • Troubleshooting Step: The catalyst concentration is crucial. Too low a concentration may not be sufficient to drive the reaction, while too high a concentration can sometimes lead to side reactions.

    • Recommendation: Screen a range of catalyst loadings, for example, from 5 mol% to 20 mol%, to find the optimal concentration for your specific substrate.[3] An initial optimization at 10 mol% is often a good starting point.

  • Reaction Temperature:

    • Troubleshooting Step: The reaction may require a specific temperature to proceed efficiently. Room temperature is often insufficient.[3]

    • Recommendation: Gradually increase the reaction temperature. A common range to explore is between 60°C and 100°C.[3]

  • Solvent Choice:

    • Troubleshooting Step: The solvent can significantly influence the reaction outcome.

    • Recommendation: Screen a variety of solvents. Aprotic solvents like acetonitrile and 1,4-dioxane have proven effective in many bismuth-catalyzed reactions.[3] In some cases, protic solvents like methanol might be suitable.

  • Substrate Reactivity:

    • Troubleshooting Step: The electronic and steric properties of your starting materials can affect their reactivity.

    • Recommendation: If possible, try modifying the substrate. For example, introducing electron-donating or withdrawing groups might influence the reaction efficiency.

Formation of Side Products

Q5: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A5: Side product formation is a common challenge. Here are some potential side reactions and mitigation strategies:

  • Polymerization:

    • Side Reaction: In hydroamination reactions involving dienes, polymerization of the starting material can be a significant side reaction.[3]

    • Mitigation: The addition of a co-catalyst, such as a copper salt (e.g., Cu(CH₃CN)₄PF₆), has been shown to suppress polymerization and promote the desired 1:1 hydroamination adduct.[3]

  • Isomerization:

    • Side Reaction: Depending on the substrate, isomerization of the product can occur.

    • Mitigation: Carefully control the reaction time and temperature. Shorter reaction times or lower temperatures might favor the kinetic product over the thermodynamic one.

  • Decomposition:

    • Side Reaction: At higher temperatures, substrates or products may decompose.

    • Mitigation: Monitor the reaction progress closely using techniques like TLC or GC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Optimization of Catalyst Loading for Bismuth Triflate (Bi(OTf)₃) in a Model Reaction

EntryCatalyst Loading (mol%)Yield (%)Reference
15Low[3]
210High[3]
320No significant improvement[3]

Table 2: Effect of Solvent on a Bismuth-Catalyzed Reaction

EntrySolventYield (%)Reference
1AcetonitrileHigh
2Dichloromethane (DCM)Moderate
3TolueneModerate
4Tetrahydrofuran (THF)Low
51,4-DioxaneHigh[3]

Experimental Protocols

Protocol 1: General Procedure for Bismuth-Catalyzed Ring Expansion for this compound Synthesis

This protocol is a general guideline based on literature procedures for the synthesis of this compound derivatives via a bismuth-catalyzed ring-expansion reaction of a 1,4-dicarbonyl compound with a primary amine.

Materials:

  • 1,4-dicarbonyl substrate

  • Primary amine

  • Bismuth(III) nitrate (Bi(NO₃)₃) or Bismuth(III) triflate (Bi(OTf)₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1,4-dicarbonyl substrate (1.0 eq).

  • Add the bismuth catalyst (e.g., Bi(NO₃)₃, 10 mol%).

  • Add the anhydrous solvent to dissolve the starting materials.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Mandatory Visualization

experimental_workflow start Start prep Prepare Reactants (1,4-Dicarbonyl, Primary Amine) start->prep reaction Reaction Setup - Add Substrate & Catalyst - Add Solvent - Add Amine prep->reaction heating Heating & Stirring (e.g., 80°C) reaction->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Reaction Workup - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final this compound Product purification->product signaling_pathway cluster_reactants Reactants 1_4_dicarbonyl 1,4-Dicarbonyl Compound intermediate1 Formation of Iminium Intermediate 1_4_dicarbonyl->intermediate1 primary_amine Primary Amine primary_amine->intermediate1 Bi_catalyst Bismuth(III) Catalyst Bi_catalyst->1_4_dicarbonyl Coordination intermediate2 Intramolecular Mannich Reaction intermediate1->intermediate2 intermediate3 Dehydration & Rearrangement intermediate2->intermediate3 product This compound Product intermediate3->product

References

overcoming challenges in the synthesis of annulated azocines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Annulated Azocines

Welcome to the technical support center for the synthesis of annulated azocines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of constructing these challenging eight-membered nitrogen-containing heterocycles. The synthesis of annulated azocines is often complicated by issues related to ring strain, competing reaction pathways, and catalyst sensitivity.[1][2] This guide is designed to address these common hurdles directly.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address specific experimental challenges.

Question 1: My Ring-Closing Metathesis (RCM) reaction to form the azocine ring is giving low yields or failing completely. What are the common causes and solutions?

Answer: Low yields in RCM for medium-sized rings like azocines are a frequent issue. The primary challenges are competing intermolecular reactions (dimerization/oligomerization) and catalyst inhibition.[3]

  • Problem: Dimerization/Oligomerization: The intermolecular reaction often competes with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Running the reaction at very low concentrations (e.g., 0.001–0.02 M) significantly favors the intramolecular pathway.[3] A slow addition of the diene substrate and the catalyst over several hours can further minimize dimer formation.[3]

  • Problem: Catalyst Inhibition: Lewis basic nitrogen atoms in the substrate can coordinate to the ruthenium catalyst, leading to inhibition or decomposition.[4][5]

    • Solution 1: Use Protecting Groups: Protect the nitrogen atom with an electron-withdrawing group like tosyl (Ts), Boc, or a sulfonamide. This reduces the Lewis basicity of the nitrogen.

    • Solution 2: Catalyst Selection: Use modern, more robust catalysts. For example, Grubbs' second-generation (G-II) or the Hoveyda-Grubbs second-generation (HG-II) catalysts are generally more tolerant of functional groups than the first-generation catalyst.[5]

    • Solution 3: Solvent Purity: Ensure the use of high-purity, degassed solvents. Trace impurities, such as amines or peroxides in the solvent, can inhibit the catalyst.[4]

  • Problem: Alkene Isomerization: The catalyst can sometimes promote the isomerization of the double bond in the product or starting material, leading to a mixture of compounds.[4]

    • Solution: Minimize reaction time and temperature. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.

Question 2: I am attempting an intramolecular Heck reaction to form the this compound ring, but the yield is poor, and I observe side products. How can I optimize this reaction?

Answer: The intramolecular Heck reaction is a powerful tool for forming C-C bonds in ring systems but requires careful optimization, especially for medium-sized rings.[6][7][8]

  • Problem: Catalyst System and Ligands: The choice of palladium source, ligand, and base is critical.

    • Solution: A common starting point is Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-tol)₃ or BINAP. The choice of ligand can influence the reaction's success and stereoselectivity.[6] For challenging cyclizations, using bidentate ligands can be beneficial. The base (e.g., Et₃N, K₂CO₃, PMP) is crucial for regenerating the Pd(0) catalyst.

  • Problem: Reaction Pathway (Neutral vs. Cationic): The reaction can proceed through different mechanistic pathways, which can be influenced by the starting material and additives.[9]

    • Solution: If starting from an aryl halide, the reaction typically follows a neutral pathway. If starting from an aryl triflate, or if silver salts (like Ag₃PO₄ or TlOAc) are added to an aryl halide, the reaction proceeds through a cationic pathway.[9] The cationic pathway can sometimes be more efficient and highly stereoselective but may require more optimization.[8][9]

  • Problem: Formation of Exo vs. Endo Products: For medium rings, the regioselectivity of the double bond in the product can be an issue.

    • Solution: The formation of the thermodynamically more stable product is generally favored. The choice of ligand and reaction conditions can sometimes influence this outcome. Adding silver salts can occasionally prevent product isomerization that might occur via a re-addition of the Pd-H species.[9]

Question 3: My Pictet-Spengler reaction to build a tetracyclic system containing an this compound is not working. What should I check?

Answer: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and related structures.[10] Failure often relates to the reaction conditions or the reactivity of the starting materials.

  • Problem: Insufficiently Acidic Conditions: The reaction requires an acid catalyst to generate the key electrophilic iminium ion intermediate.

    • Solution: A range of acidic conditions can be used, from protic acids (like TFA, HCl) to Lewis acids.[11] For less reactive substrates, stronger conditions like refluxing in 50% TFA in DCE might be necessary.[11] However, harsh conditions can also lead to side reactions, so a screen of different acids and temperatures is recommended.

  • Problem: Poorly Nucleophilic Aromatic Ring: The aromatic ring must be sufficiently electron-rich to participate in the electrophilic aromatic substitution step.

    • Solution: If the aromatic ring is deactivated by electron-withdrawing groups, the reaction may fail. If possible, modify the synthesis to use a more electron-rich aromatic precursor.

  • Problem: Ketonitrone Activation: For constructing aza-quaternary centers using ketones, activation is key.

    • Solution: Using ketonitrones activated by acyl chlorides is an effective modern strategy for generating these challenging centers via a Pictet-Spengler type reaction.[12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common synthetic routes to annulated azocines.

Table 1: Intramolecular Heck Reaction for this compound Synthesis

Precursor Type Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
N-allyl-N-(o-iodobenzyl)amine Pd(OAc)₂ (10) P(o-tol)₃ (20) Et₃N MeCN 80 75-79 [1]
Aryl Triflate Pd(OAc)₂ (5) (R)-BINAP (11) PMP MeCN 80 48 [9]

| Aryl Halide + Ag+ salt | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | Ag₃PO₄ | Dioxane | 100 | ~60-80 |[6] |

Table 2: Aza-Prins Cyclization for Tricyclic Benzazocines

Substrate 1 Substrate 2 Acid Catalyst Solvent Temp (°C) Yield (%) Reference
3-Vinyl-1,2,3,4-tetrahydroquinoline 1,2-Dicarbonyl compounds HCl 1,4-Dioxane (B91453) 80-100 20-86 [13][14]

| Homoallylamine | Aldehydes | ZrCl₄ / NHC-Cu(I) | Toluene | RT | ~70-90 |[15] |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Tricyclic Benzthis compound via Aza-Prins Cyclization [13][14]

This protocol is adapted from the synthesis of tricyclic benzazocines from 3-vinyltetrahydroquinolines.

  • Reactant Preparation: To a flame-dried reaction tube, add 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane as the solvent. Then, add the desired 1,2-dicarbonyl compound (2.5 equiv).

  • Acid Catalyst: Add a solution of HCl in 1,4-dioxane (e.g., 4M solution, 2.5 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 24 to 48 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired tricyclic benzthis compound.

Visual Guides and Workflows

The following diagrams illustrate common troubleshooting workflows and decision-making processes in the synthesis of annulated azocines.

G start Low Yield / No Product in RCM Reaction q1 Is significant dimer/ oligomer observed? start->q1 a1_yes Increase Dilution (0.001-0.01 M) Use Slow Addition q1->a1_yes Yes q2 Is starting material being consumed? q1->q2 No success Improved Yield a1_yes->success a2_no Check Catalyst Activity q2->a2_no No a2_yes Side Reaction Occurring q2->a2_yes Yes check_catalyst Use fresh catalyst Switch to G-II or HG-II Ensure inert atmosphere a2_no->check_catalyst check_substrate Check Substrate Purity Consider N-protection (Tosyl, Boc) Purify solvent (degas, distill) a2_no->check_substrate check_catalyst->success check_substrate->success

Caption: Troubleshooting workflow for a low-yielding Ring-Closing Metathesis (RCM) reaction.

G start Select Strategy for Annulated this compound q1 Forming C-N bond in key step? start->q1 q2 Forming C-C bond in key step? start->q2 cn_strategy Consider: - Reductive Amination - Nucleophilic Substitution q1->cn_strategy Yes cc_q1 Using Olefins? q2->cc_q1 Yes cc_q2 Using Aryl Halide? cc_q1->cc_q2 No rcm Ring-Closing Metathesis (RCM) cc_q1->rcm Yes cc_q3 Using Imine/Aldehyde? cc_q2->cc_q3 No heck Intramolecular Heck Reaction cc_q2->heck Yes pictet Pictet-Spengler Reaction cc_q3->pictet Yes prins Aza-Prins Cyclization cc_q3->prins Yes

Caption: Decision tree for selecting a primary synthetic strategy for this compound ring formation.

References

Technical Support Center: Purification Strategies for Polar Azocine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of polar azocine derivatives.

Troubleshooting Guide

Users frequently encounter challenges during the purification of polar this compound derivatives due to their inherent basicity and high polarity. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
1. Compound shows significant streaking or tailing on a silica (B1680970) gel TLC plate. The basic nitrogen of the this compound ring is interacting strongly with the acidic silanol (B1196071) groups on the silica surface.[1][2][3]Add a basic modifier to the mobile phase. Common choices include 0.5-2% triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH).[1][2]
2. Compound remains at the baseline (Rf = 0) on silica gel, even with highly polar solvents (e.g., 100% Ethyl Acetate). The compound is too polar for the selected mobile phase.Increase the eluent polarity by switching to a stronger solvent system, such as dichloromethane/methanol or ethyl acetate (B1210297)/methanol.[1][4] If the compound is still retained, consider an alternative technique like HILIC or reversed-phase.[1]
3. Compound elutes in the solvent front on a reversed-phase (C18) column. The compound is too polar (hydrophilic) and has minimal interaction with the non-polar C18 stationary phase.Switch to a column designed for polar compounds (e.g., polar-endcapped or polar-embedded phase).[1] Alternatively, use Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
4. Low or no recovery of the compound from a silica gel column. The compound may be irreversibly adsorbed onto the acidic silica gel.[3] The compound may be unstable and degrading on the silica surface.[1][6]First, test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[1][6] If degradation occurs, use a more inert stationary phase like alumina (B75360) or deactivated silica.[2][6] If adsorption is the issue, add a basic modifier to the eluent.[1]
5. Poor separation of the target compound from impurities with similar polarity. The solvent system lacks the required selectivity for the separation.Try a different solvent system with similar polarity but different selectivity (e.g., switch from dichloromethane/methanol to ethyl acetate/methanol).[4] Employ gradient elution to improve resolution between closely eluting peaks.[7]

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives so challenging to purify?

The difficulty stems from two main characteristics:

  • High Polarity: The presence of the nitrogen atom within the this compound ring, often combined with other polar functional groups (like hydroxyls or amines), makes these compounds highly soluble in polar solvents. This leads to weak retention on traditional non-polar stationary phases used in reversed-phase chromatography.[5]

  • Basicity: The this compound nitrogen is basic and can form strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][3] This interaction can lead to severe peak tailing, streaking, and sometimes, complete loss of the compound on the column.[1][2][3]

Q2: What are the primary chromatographic techniques for purifying polar this compound derivatives?

The most effective techniques are:

  • Modified Normal-Phase Chromatography (NPC): Standard silica gel chromatography can be effective if the mobile phase is modified with a basic additive (e.g., triethylamine, ammonia) to mask the acidic silanol sites and improve peak shape.[1][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds. It uses a polar stationary phase (like amine-functionalized silica) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][8] This allows for the retention of very polar molecules that would otherwise elute in the void volume of a reversed-phase column.[1]

  • Reversed-Phase Chromatography (RPC) on Specialized Columns: While standard C18 columns are often unsuitable, specialized reversed-phase columns with polar end-capping or embedded polar groups are designed to provide better retention for hydrophilic compounds.[1] Adjusting the pH of the mobile phase with modifiers like formic acid or trifluoroacetic acid (TFA) is often necessary to ensure sharp peaks.[3]

Q3: How do I select an initial solvent system for my this compound derivative?

A systematic approach using Thin-Layer Chromatography (TLC) is recommended:

  • Start with Normal-Phase TLC: Screen solvent systems like hexane/ethyl acetate and dichloromethane/methanol.

  • Add a Modifier: If you observe streaking, add 1-2% triethylamine or ammonia (B1221849) to the solvent system and re-run the TLC.[7]

  • Target an Rf Value: For column chromatography, aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation.[7]

  • Consider HILIC if Necessary: If the compound remains at the baseline (Rf ≈ 0) in polar normal-phase systems, it is a strong candidate for HILIC.

Q4: My compound is not UV active. How can I monitor the purification?

For compounds lacking a strong UV chromophore, alternative detection methods are necessary. Consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) for detection during flash chromatography or HPLC.[8]

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is a general guideline for purifying a basic, polar this compound derivative on silica gel.

  • Solvent System Selection:

    • Develop a solvent system using TLC (e.g., 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide) that gives your target compound an Rf of 0.2-0.3.

  • Column Packing:

    • Dry-pack or wet-pack a silica gel column with the initial, non-polar portion of your eluent (e.g., 100% Dichloromethane).

    • Equilibrate the column with at least 3-5 column volumes of the starting mobile phase mixture (e.g., 95:5:1 DCM/MeOH/NH₄OH).

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a strong solvent like pure methanol.

    • Alternatively, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully load the resulting solution or powder onto the top of the packed column.[7]

  • Elution:

    • Begin elution with the selected mobile phase.

    • If necessary, employ a gradient elution by gradually increasing the percentage of the polar solvent (methanol) to elute compounds with higher polarity.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HILIC Purification

This protocol is for highly polar this compound derivatives that are not retained by reversed-phase chromatography.

  • Column and Mobile Phase Selection:

    • Use a HILIC column (e.g., with an amino or cyano stationary phase).

    • The mobile phase typically consists of a high percentage of acetonitrile (B52724) (ACN) with a smaller percentage of an aqueous buffer (e.g., 95:5 ACN/Water with 10 mM ammonium formate).

  • Column Equilibration:

    • Equilibrate the HILIC column for a significantly longer time than a reversed-phase column (at least 10-15 column volumes) to ensure a stable water layer forms on the stationary phase.[5] This is critical for reproducible results.

  • Sample Preparation:

    • Dissolve the sample in a diluent that matches the initial mobile phase conditions as closely as possible (e.g., 95% ACN).[5] Injecting a sample dissolved in a highly aqueous solution can distort peak shape.

  • Elution:

    • Inject the sample.

    • Run a gradient by increasing the percentage of the aqueous component (e.g., from 5% to 40% water over 15 minutes) to elute the polar compounds.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the desired peak.

    • Removing the high-boiling-point aqueous mobile phase can be challenging. Lyophilization (freeze-drying) is often the preferred method for product isolation.

Visualizations

Purification_Workflow cluster_start Start: Crude Polar this compound cluster_eval Initial Evaluation cluster_decision Decision Point cluster_methods Purification Method Start Crude Product TLC_Screen TLC Screening (Silica) DCM/MeOH & Hex/EtOAc Start->TLC_Screen Stability_Test Silica Stability Test (2D TLC) Start->Stability_Test Decision1 Streaking on TLC? TLC_Screen->Decision1 HILIC HILIC Chromatography Stability_Test->HILIC Unstable RPC Specialized Reversed-Phase (Polar-endcapped C18) Stability_Test->RPC Unstable Decision2 Rf > 0.1? Decision1->Decision2 No NPC Normal-Phase Chromatography (Add Et3N or NH4OH) Decision1->NPC Yes Decision2->NPC Yes (Rf 0.2-0.3) Decision2->HILIC No (Rf ≈ 0)

Caption: Workflow for selecting a purification strategy.

Troubleshooting_Separation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Separation or Peak Tailing in NPC Cause1 Strong Acid-Base Interaction (Basic this compound + Acidic Silica) Problem->Cause1 Cause2 Poor Solvent Selectivity Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Sol1 Add Basic Modifier (e.g., 1% Triethylamine) Cause1->Sol1 Sol4 Switch to HILIC or Alumina Cause1->Sol4 Sol2 Change Solvent System (e.g., EtOAc/MeOH -> DCM/MeOH) Cause2->Sol2 Sol3 Reduce Sample Load Cause3->Sol3

Caption: Troubleshooting poor separation in normal-phase chromatography.

References

Technical Support Center: Stereoselective Azocine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of azocines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these complex eight-membered nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in azocine synthesis?

A1: Stereoselectivity in this compound synthesis is a multifactorial issue. The key factors include the choice of catalyst and chiral ligand, the nature of the solvent, the reaction temperature, and the specific substrates and protecting groups used. For intramolecular reactions, the geometry of the starting material, such as the configuration of a diene, can also have a significant impact on the stereochemical outcome.[1]

Q2: How do I choose an appropriate catalyst for achieving high enantioselectivity?

A2: The choice of catalyst is critical and often substrate-dependent. For palladium-catalyzed reactions, chiral phosphine (B1218219) ligands like BINAP are commonly used to induce asymmetry.[2] Organocatalysis, employing chiral bifunctional catalysts such as squaramides or cinchona alkaloids, has also proven effective in controlling the stereochemistry of key bond-forming steps. It is often necessary to screen a panel of catalysts and ligands to find the optimal conditions for a specific transformation.

Q3: Can the solvent choice reverse or improve the diastereomeric ratio (d.r.)?

A3: Yes, the solvent can have a profound effect on stereoselectivity. Solvent polarity and its ability to coordinate with the catalyst or substrate can influence the transition state geometry of the stereodetermining step. For example, in some reactions, switching from a nonpolar solvent like toluene (B28343) to a more polar one like dichloromethane (B109758) or vice versa can alter the diastereomeric ratio. It is a crucial parameter to optimize during reaction development.

Q4: I am observing an unexpected stereoisomer as the major product. What could be the cause?

A4: The formation of an unexpected stereoisomer can arise from several factors. In some cases, the reaction mechanism may proceed through an unanticipated pathway. For instance, in certain 8-endo cyclizations, a product configuration change from the expected trans to a cis arrangement has been observed.[1] It is also possible that the initially formed kinetic product epimerizes to the more thermodynamically stable isomer under the reaction conditions. A thorough mechanistic investigation, potentially aided by computational studies, can help elucidate the cause.

Troubleshooting Guide

Problem 1: My reaction shows low diastereoselectivity (poor d.r.).

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Temperature can significantly influence the energy difference between diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C, -10 °C, or -20 °C) to enhance selectivity.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the transition state. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, chlorobenzene).
Ineffective Catalyst or Ligand The steric and electronic properties of the catalyst and/or ligand are crucial. If using a chiral catalyst, try a different family of ligands (e.g., switch from a phosphine-based to a nitrogen-based ligand). For achiral reactions, the bulkiness of the ligand can influence diastereoselectivity.
Substrate-Related Issues The steric bulk of protecting groups or other substituents on the substrate can influence the preferred reaction pathway. Consider modifying the substrate to enhance the desired stereochemical outcome.

Problem 2: I am observing low enantiomeric excess (poor e.e.).

Possible Cause Suggested Solution
Suboptimal Chiral Catalyst/Ligand The enantioselectivity is highly dependent on the chiral catalyst. Screen a variety of chiral catalysts or ligands. For instance, in a squaramide-catalyzed reaction, modifying the substituents on the squaramide backbone or the amine moiety can significantly impact the e.e.[3] See the data in Table 1 for an example.
Incorrect Catalyst Loading The concentration of the catalyst can sometimes affect enantioselectivity. Try varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).
Reaction Temperature Too High Higher temperatures can lead to decreased enantioselectivity by reducing the energy difference between the enantiomeric transition states. Running the reaction at lower temperatures is a common strategy to improve e.e.
Presence of Impurities Impurities in the starting materials, solvent, or reagents can sometimes interfere with the chiral catalyst, leading to lower e.e. Ensure all components of the reaction are of high purity.
Background Uncatalyzed Reaction A non-selective background reaction can lower the overall e.e. If possible, choose conditions that minimize the rate of the uncatalyzed reaction, such as lower temperatures or using a more active catalyst.

Quantitative Data on Stereoselectivity

The following table summarizes the optimization of reaction conditions for the enantioselective synthesis of a benzofuran-fused this compound derivative, illustrating the impact of catalyst, solvent, and temperature on diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

Table 1: Optimization of Reaction Conditions for the Synthesis of a Benzofuran-Fused this compound

EntryCatalyst (mol%)SolventTemp. (°C)Timed.r. (major:minor)e.e. (%) of major diastereomer
1I (10)Toluenert12 h1.7:175
2II (10)Toluenert12 h1.8:180
3III (10)Toluenert12 h2.0:183
4IV (10)Toluenert12 h2.0:185
5IV (10)CH₂Cl₂rt12 h1.5:180
6IV (10)PhClrt12 h1.8:186
7IV (10)Toluene024 h2.0:185
8IV (10)Toluene-1048 h2.0:192

Data adapted from Khuntia, R., et al. (2023). Structurally divergent enantioselective synthesis of benzofuran (B130515) fused this compound derivatives....[3]

Experimental Protocols

1. General Procedure for Chiral Squaramide-Catalyzed Enantioselective Synthesis of Benzofuran-Fused Azocines [3][4]

To a solution of aurone-derived α,β-unsaturated imine (0.1 mmol, 1.0 equiv.) and the chiral squaramide catalyst IV (0.01 mmol, 10 mol%) in toluene (1.0 mL) in a flame-dried vial is added the ynone (0.11 mmol, 1.1 equiv.). The reaction mixture is stirred at -10 °C for 48 hours. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The crude adduct is then purified by silica (B1680970) gel column chromatography. The isolated intermediate is dissolved in CH₂Cl₂ (1.0 mL), and DBU (0.02 mmol, 20 mol%) is added. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the final product is purified by silica gel column chromatography. The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

2. General Procedure for Intramolecular Heck Reaction [2][5]

In a flame-dried Schlenk tube, the aryl or vinyl halide substrate (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 5-10 mol%), and a phosphine ligand (e.g., PPh₃ or a chiral ligand like BINAP, 10-20 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Et₃N, K₂CO₃, or Ag₂CO₃, 2-3 equiv.) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizations

Troubleshooting_Workflow Start Problem: Poor Stereoselectivity Check_DR_EE Is the issue with diastereoselectivity (d.r.) or enantioselectivity (e.e.)? Start->Check_DR_EE DR_Path Low d.r. Check_DR_EE->DR_Path d.r. EE_Path Low e.e. Check_DR_EE->EE_Path e.e. Temp_DR Adjust Temperature (usually lower) DR_Path->Temp_DR Solvent_DR Screen Solvents (vary polarity) Temp_DR->Solvent_DR Catalyst_DR Modify Catalyst/Ligand (steric bulk) Solvent_DR->Catalyst_DR Substrate_DR Modify Substrate (protecting groups) Catalyst_DR->Substrate_DR Catalyst_EE Screen Chiral Catalysts/ Ligands EE_Path->Catalyst_EE Temp_EE Lower Temperature Loading_EE Vary Catalyst Loading Temp_EE->Loading_EE Catalyst_EE->Temp_EE Purity_EE Check Reagent Purity Loading_EE->Purity_EE

Caption: Troubleshooting workflow for poor stereoselectivity.

Reaction_Pathway sub Substrate + Chiral Catalyst complex Substrate-Catalyst Complex sub->complex Coordination ts_R Transition State R (Lower Energy) complex->ts_R Favored Pathway ts_S Transition State S (Higher Energy) complex->ts_S Disfavored Pathway prod_R Major Product (R) ts_R->prod_R prod_S Minor Product (S) ts_S->prod_S

References

Technical Support Center: Scaling Up Azocine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of azocine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for scaling up this compound synthesis?

A1: Several synthetic strategies have shown promise for the large-scale synthesis of this compound cores. The most notable include the intramolecular Heck reaction, Ring-Closing Metathesis (RCM), and various ring-expansion reactions.[1] The choice of method often depends on the specific substitution pattern of the target this compound and the availability of starting materials.

Q2: What are the primary challenges when scaling up this compound synthesis from milligram to multi-gram or kilogram scale?

A2: The main challenges include:

  • Reaction Kinetics and Exotherms: Reactions that are manageable on a small scale may become highly exothermic and difficult to control at a larger scale.

  • Reagent Stoichiometry and Cost: The cost of reagents, especially transition metal catalysts and complex ligands used in reactions like the Heck reaction and RCM, can become prohibitive at a larger scale.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, is often not feasible for large quantities. Developing scalable purification methods like crystallization or distillation is crucial.

  • Safety: Handling large quantities of potentially hazardous reagents and intermediates requires careful safety planning and engineering controls.

  • Byproduct Formation: Side reactions that are insignificant at a small scale can lead to significant amounts of impurities in a large-scale reaction, complicating purification and reducing yield.

Q3: How can I minimize the cost of catalysts for large-scale Heck or RCM reactions?

A3: To minimize catalyst costs, consider the following:

  • Catalyst Loading: Optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable time.

  • Catalyst Recycling: Investigate methods for catalyst recovery and reuse. For palladium catalysts, this can sometimes be achieved by precipitation or by using supported catalysts.

  • Use of Pre-catalysts: Commercially available, air-stable pre-catalysts can be more cost-effective and easier to handle than generating the active catalyst in situ.

Q4: What are the key safety precautions to take when scaling up this compound synthesis?

A4: Key safety precautions include:

  • Thorough Risk Assessment: Identify all potential hazards, including exothermic reactions, toxic reagents and intermediates, and potential for runaway reactions.

  • Proper Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.

  • Engineering Controls: Use fume hoods, closed systems, and appropriate reactor setups to minimize exposure to hazardous materials.

  • Quenching Procedures: Develop and validate safe quenching procedures for reactive reagents and reaction mixtures.

  • Waste Disposal: Plan for the safe disposal of large quantities of chemical waste.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q: My reaction yield dropped significantly when I increased the scale. What should I investigate?

A: A drop in yield upon scale-up is a common issue. Here’s a step-by-step troubleshooting guide:

  • Mixing Efficiency:

    • Problem: Inefficient stirring in larger reactors can lead to poor mass and heat transfer, resulting in localized "hot spots" and increased byproduct formation.

    • Solution: Ensure the stirring is vigorous enough for the reactor size and reaction volume. Consider using mechanical stirrers for larger flasks or reactors.

  • Temperature Control:

    • Problem: Exothermic reactions are harder to control on a larger scale. An increase in temperature can lead to product decomposition or side reactions.

    • Solution: Monitor the internal reaction temperature closely. Use an ice bath or a reactor with a cooling jacket to maintain the optimal temperature. For highly exothermic reactions, consider a slower, controlled addition of reagents.

  • Purity of Reagents and Solvents:

    • Problem: The impact of impurities in starting materials and solvents is magnified at a larger scale.

    • Solution: Use high-purity reagents and anhydrous solvents. Ensure that all starting materials are fully characterized before use in a large-scale reaction.

  • Inert Atmosphere:

    • Problem: Many organometallic catalysts, such as those used in Heck and RCM reactions, are sensitive to oxygen. Maintaining a truly inert atmosphere in a large reaction vessel can be challenging.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Degas solvents thoroughly before use. Maintain a positive pressure of inert gas throughout the reaction.[2]

Issue 2: Difficulties with Product Purification and Isolation

Q: I am struggling to purify my this compound product on a large scale. Column chromatography is not practical. What are my options?

A: Scalable purification requires moving away from chromatography. Here are some alternatives:

  • Crystallization:

    • Strategy: This is the most desirable method for large-scale purification of solid compounds.

    • Troubleshooting:

      • Oiling Out: If your compound "oils out" instead of crystallizing, try using a different solvent system, cooling the solution more slowly, or adding a seed crystal.

      • Poor Recovery: If the recovery is low, your compound may be too soluble in the chosen solvent. Try a solvent in which the product has lower solubility at cold temperatures.

  • Acid-Base Extraction:

    • Strategy: If your this compound product or a key impurity has a basic nitrogen atom, you can use acid-base extractions to separate it from neutral organic compounds.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an aqueous acid solution to extract the basic compound into the aqueous layer. The basic compound can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.

  • Distillation:

    • Strategy: If your this compound product is a thermally stable liquid, distillation (simple, fractional, or vacuum) can be an effective purification method.

    • Considerations: Be aware of the thermal stability of your compound to avoid decomposition at high temperatures.

Data Presentation: Comparison of Scalable this compound Synthesis Methods

Synthetic Method Typical Yields Key Advantages Scalability Challenges Typical Catalyst Loading
Intramolecular Heck Reaction 60-90%[1]High functional group tolerance, good stereoselectivity.[1]Catalyst cost and deactivation, purification from palladium residues.1-5 mol% Pd catalyst[3]
Ring-Closing Metathesis (RCM) 70-95%[4]Excellent functional group tolerance, mild reaction conditions.[4]Cost of ruthenium catalysts, removal of metal impurities.1-5 mol% Ru catalyst[5]
Ring-Expansion Reactions 50-80%[6]Access to diverse this compound scaffolds from readily available smaller rings.[6]Can require harsh conditions, potential for side reactions.Often stoichiometric reagents, but can be catalytic.[1]

Experimental Protocols

Protocol 1: Multi-Gram Synthesis of a Dibenzo[b,f]this compound Derivative via Intramolecular Heck Reaction

This protocol is a representative example for the synthesis of a dibenzo[b,f]this compound via an intramolecular Heck reaction.

Materials:

  • 2-(2-iodobenzamido)-N-allyl-N-tosylaniline (1 equivalent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Sodium carbonate (Na₂CO₃, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-iodobenzamido)-N-allyl-N-tosylaniline (e.g., 50 g), sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Solvent Addition: Add anhydrous DMF (500 mL) to the flask.

  • Inerting: Purge the flask with nitrogen for 15 minutes while stirring.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 L of ice-water and stir for 30 minutes.

    • Collect the precipitate by filtration and wash with water (3 x 200 mL).

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure dibenzo[b,f]this compound derivative.

Protocol 2: Scalable Synthesis of a Benzo[b]this compound via Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the synthesis of a benzo[b]this compound derivative using RCM.

Materials:

  • N-allyl-N-(2-vinylbenzyl)amine derivative (1 equivalent)

  • Grubbs' Second Generation Catalyst (0.02 equivalents)

  • Anhydrous and degassed dichloromethane (B109758) (DCM)

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the N-allyl-N-(2-vinylbenzyl)amine derivative (e.g., 40 g) in anhydrous and degassed DCM (1.5 L).

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst to the solution under a positive flow of nitrogen.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by filtration through a plug of silica (B1680970) gel, eluting with a suitable solvent to remove the majority of the ruthenium catalyst.

  • Purification:

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol (B129727) or isopropanol).

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis Scale-Up Start Small-Scale Synthesis (mg scale) Optimization Reaction Optimization (Yield, Purity, Time) Start->Optimization Initial Success ScaleUp Pilot Scale-Up (1-10 g scale) Optimization->ScaleUp Optimized Conditions ProcessDev Process Development (Safety, Cost, Purification) ScaleUp->ProcessDev Identify Challenges PreclinicalProd Preclinical Batch Production (100 g - 1 kg scale) ProcessDev->PreclinicalProd Robust Process End Purified this compound PreclinicalProd->End

Caption: General experimental workflow for scaling up this compound synthesis.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield Start Low Yield in Scale-Up CheckMixing Is Mixing Efficient? Start->CheckMixing ImproveMixing Increase Stirring Rate Use Mechanical Stirrer CheckMixing->ImproveMixing No CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveMixing->CheckTemp ImproveTemp Monitor Internal Temp Use Cooling Bath Slow Reagent Addition CheckTemp->ImproveTemp No CheckPurity Are Reagents Pure? CheckTemp->CheckPurity Yes ImproveTemp->CheckPurity PurifyReagents Use High-Purity Reagents Use Anhydrous Solvents CheckPurity->PurifyReagents No CheckInert Is Atmosphere Inert? CheckPurity->CheckInert Yes PurifyReagents->CheckInert ImproveInert Degas Solvents Maintain Positive N2/Ar Pressure CheckInert->ImproveInert No Reoptimize Re-optimize Conditions at Pilot Scale CheckInert->Reoptimize Yes ImproveInert->Reoptimize

Caption: A logical workflow for troubleshooting low reaction yields.

Synthetic_Strategies Key Synthetic Strategies for Scalable this compound Synthesis Heck Intramolecular Heck Reaction + High functional group tolerance + Good stereoselectivity - Catalyst cost and deactivation - Palladium residue removal Target Target this compound Heck->Target RCM Ring-Closing Metathesis (RCM) + Excellent functional group tolerance + Mild reaction conditions - Cost of ruthenium catalysts - Metal impurity removal RCM->Target RingExpansion Ring-Expansion Reactions + Access to diverse scaffolds + Utilizes simple starting materials - Can require harsh conditions - Potential for side reactions RingExpansion->Target

Caption: Comparison of primary scalable synthetic routes to azocines.

References

Azocine Compounds in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of azocine compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A change in the color of your this compound solution, particularly fading, can be a primary indicator of degradation. This compound and its derivatives may contain chromophoric groups, and structural modifications due to degradation can alter their absorbance of light. The most common causes include:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the compound's structure.[1]

  • Oxidation: The nitrogen atom in the this compound ring and other susceptible functional groups can oxidize, leading to the formation of byproducts with different colors.[2][3][4]

  • pH-related degradation: Extreme pH conditions can catalyze degradation reactions that result in colored byproducts.

Q2: I'm observing precipitation in my this compound solution upon storage. What should I do?

Precipitation can occur for several reasons:

  • Low Temperature Storage: If a concentrated stock solution is stored at low temperatures, the compound may precipitate out. Allow the solution to fully equilibrate to room temperature and vortex gently to redissolve the precipitate before use.

  • Change in pH: Ensure the pH of your buffer is within a range where the this compound compound is stable and soluble. Changes in pH during storage could lead to precipitation.

  • Degradation: The precipitate could be a less soluble degradation product. In this case, the integrity of your sample is compromised.

Q3: My experimental results are inconsistent. Could this be due to the instability of my this compound compound?

Yes, inconsistent or unexpected results in experiments, such as cell culture assays, are often linked to compound degradation.[4] A loss of pharmacological activity is a direct consequence of the degradation of the active molecule. Any structural alteration will likely result in byproducts with reduced or no biological activity.[1] It is crucial to ensure the stability of your compound under your specific experimental conditions.

Q4: What are the most likely degradation pathways for this compound compounds in solution?

Based on the general structure of N-heterocyclic compounds, the following degradation pathways are most probable:

  • Hydrolysis: The presence of labile functional groups, such as esters or amides, attached to the this compound ring can lead to hydrolysis, especially under acidic or basic conditions.[5] The eight-membered ring itself may also be susceptible to ring-opening.

  • Oxidation: The nitrogen atom in the this compound ring is susceptible to oxidation, potentially forming an N-oxide.[2][4] Other parts of the molecule can also undergo oxidative degradation.

  • Photodegradation: Many organic molecules are sensitive to light. Exposure to UV or even ambient light can provide the energy for degradation reactions.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound compounds.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Possible Cause: These are likely degradation products.

  • Recommended Actions:

    • Review Handling Procedures: Ensure the compound has been protected from light and stored at the recommended temperature.

    • Check Solvent/Buffer Compatibility: Verify that the solvent or buffer system is appropriate for your this compound compound and is not contributing to its degradation.

    • Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradants, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products.

Issue 2: Loss of Compound Potency or Activity

  • Possible Cause: The compound is degrading in your experimental setup (e.g., cell culture media, assay buffer).

  • Recommended Actions:

    • Assess Stability in Experimental Media: Prepare a solution of your compound in the specific media or buffer used in your assay. Incubate it under the same conditions (temperature, CO2 levels, etc.) and for the same duration as your experiment. Analyze the sample by HPLC at different time points to quantify the remaining parent compound.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a stable stock solution just before use.

    • Optimize Solution pH: If possible, adjust the pH of your experimental media to a range where the compound is known to be more stable.

Data on Compound Stability

Stress ConditionParameters% Recovery (Hypothetical)Potential Degradation Products
Acidic 0.1 M HCl, 60 °C, 24h82.5%Hydrolysis products, ring-opened compounds
Basic 0.1 M NaOH, 60 °C, 24h90.1%Hydrolysis products
Oxidative 3% H₂O₂, 25 °C, 24h75.8%N-oxides, other oxidized species
Thermal 80 °C, 48h97.3%Isomers, minor degradation products
Photolytic ICH Q1B Option II, 24h98.5%Photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[6][7]

  • Materials:

    • This compound compound

    • HPLC grade solvents (e.g., methanol, acetonitrile)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Photostability chamber

    • Oven

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

      • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

      • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours, then dissolve to the target concentration for analysis.

      • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to light conditions as per ICH Q1B guidelines in a photostability chamber.

    • Sample Analysis:

      • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

      • Neutralize the acidic and basic samples before injection if necessary.

      • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Data Analysis:

      • Calculate the percentage of the remaining parent compound.

      • Determine the percentage of each degradation product formed.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[5][8]

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: A reversed-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid in water) and an organic solvent (e.g., acetonitrile, methanol). The pH of the mobile phase should be optimized for the best separation and stability of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance of the this compound compound.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Compound Hydrolysis_Products Ring-Opened Products, Amides, Carboxylic Acids, etc. This compound->Hydrolysis_Products H+ or OH- Oxidation_Products N-Oxides, Hydroxylated Derivatives This compound->Oxidation_Products O2, H2O2 Photo_Products Isomers, Cleavage Products This compound->Photo_Products UV/Vis Light

Caption: Potential degradation pathways for this compound compounds.

troubleshooting_workflow start Stability Issue Observed (e.g., color change, precipitation, inconsistent results) check_storage Check Storage Conditions (Temp, Light, Container) start->check_storage check_solution Check Solution Preparation (Solvent, pH, Concentration) check_storage->check_solution Conditions OK modify_protocol Modify Experimental Protocol (e.g., use fresh solutions, adjust pH) check_storage->modify_protocol Incorrect Conditions analyze_sample Analyze Sample by HPLC/LC-MS check_solution->analyze_sample Preparation OK check_solution->modify_protocol Incorrect Preparation unexpected_peaks Unexpected Peaks Observed? analyze_sample->unexpected_peaks forced_degradation Perform Forced Degradation Study unexpected_peaks->forced_degradation Yes stable Sample is Stable unexpected_peaks->stable No identify_degradants Identify Degradation Products forced_degradation->identify_degradants identify_degradants->modify_protocol

Caption: Troubleshooting workflow for this compound stability issues.

experimental_workflow cluster_stress Apply Stress Conditions start Start: this compound Compound prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock acid Acid (0.1M HCl, 60°C) prepare_stock->acid base Base (0.1M NaOH, 60°C) prepare_stock->base oxidative Oxidative (3% H2O2, RT) prepare_stock->oxidative thermal Thermal (80°C) prepare_stock->thermal photo Photolytic (ICH Q1B) prepare_stock->photo analyze Analyze Samples by Stability-Indicating HPLC/LC-MS (at various time points) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze data_analysis Data Analysis: - Quantify Parent Compound - Identify/Quantify Degradants analyze->data_analysis report Report Stability Profile data_analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst Management in Azocine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the identification and removal of catalysts from azocine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts I might be dealing with in this compound synthesis?

A1: this compound synthesis often employs a variety of metal-based catalysts. Palladium-based catalysts are perhaps the most common, utilized in key C-C and C-N bond-forming reactions like Heck and Suzuki couplings.[1] Other frequently used metals include Rhodium, Ruthenium (especially for Ring-Closing Metathesis - RCM), Gold, and Copper.[2] Additionally, non-metal Lewis acids, such as Aluminum Chloride (AlCl₃), are used in reactions like Friedel-Crafts cyclizations.[3]

Q2: How can I detect residual palladium catalyst in my Active Pharmaceutical Ingredient (API)?

A2: Several analytical techniques are available, each with distinct advantages. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a standard method known for its high sensitivity, with detection limits in the parts-per-billion (ppb) range.[4][5] Other methods include Atomic Absorption (AA) analysis and X-ray Fluorescence (XRF).[6] For more rapid, in-process checks, high-throughput fluorometric and colorimetric assays have been developed that can quickly estimate palladium concentrations.[4][7]

Q3: What is a "metal scavenger" and how does it work?

A3: Metal scavengers are materials, often silica-based or polymer-bound resins, that are functionalized with groups (like thiols or triamines) that have a high affinity for metal ions.[7][8] When added to a solution containing your product, they selectively bind (chelate) to the residual metal catalyst. The scavenger, now bound to the metal, is a solid and can be easily removed by simple filtration, leaving a purified, metal-free solution.[8]

Q4: My product is an amine. Will it bind to silica (B1680970) gel during chromatographic purification?

A4: Yes, basic heterocyclic amines can interact strongly with the acidic sites on standard silica gel, leading to poor separation, streaking, and potential product loss. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol, to your mobile phase to neutralize these acidic sites.[9] Alternatively, using a different stationary phase like alumina (B75360) (neutral or basic) can be effective.[9]

Q5: How do I properly quench and remove a Lewis acid catalyst like Aluminum Chloride (AlCl₃)?

A5: The standard procedure is to carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.[10] This hydrolyzes the AlCl₃ and breaks up any aluminum-ketone complexes. The resulting aluminum salts are soluble in the aqueous layer and can be separated from your organic product via liquid-liquid extraction. An acidic quench is preferred over water alone as it prevents the precipitation of gelatinous aluminum hydroxide, which complicates separation.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete Removal of Palladium Catalyst
  • Problem: After purification by column chromatography, ICP-MS analysis shows palladium levels are still above the acceptable limit (e.g., >10 ppm).

  • Possible Cause: The palladium species may be colloidal ("palladium black") or strongly complexed with your this compound product, making it difficult to remove with standard silica gel chromatography.[11]

  • Troubleshooting Steps:

    • Filtration Aid: Before chromatography, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove insoluble inorganic salts and metallic palladium.[11]

    • Use a Metal Scavenger: If the palladium is soluble, a scavenger is often more effective than chromatography alone. Stir the crude product solution with an appropriate scavenger resin for a few hours before filtration.

    • Activated Carbon Treatment: Stirring the product solution with activated carbon (typically 5-10 wt%) can adsorb the palladium. The carbon is then removed by filtering through Celite®.[1] Be aware that this can sometimes lead to product loss due to non-specific binding.[12]

    • Optimize Chromatography: If your compound is sensitive to acid, consider deactivating the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[13]

Issue 2: Low Product Recovery After Using a Metal Scavenger
  • Problem: Palladium levels are low, but the final yield of the purified this compound is significantly reduced.

  • Possible Cause: The scavenger is exhibiting non-specific binding to your product. This can be influenced by the scavenger type, solvent, and the structure of your product.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Some scavengers have lower non-specific binding properties than others. For example, in some systems, microporous polystyrene-bound TMT (MP-TMT) has shown high palladium removal with over 95% product recovery.[14]

    • Reduce Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. An initial screen can be performed with 3-5 equivalents (relative to the catalyst), but this can often be optimized to a lower amount.[7]

    • Change the Solvent: The solvent can influence the interaction between your product and the scavenger. Test different solvents to see if non-specific binding can be minimized.[1]

    • Consider Alternative Methods: If product loss remains high, switch to a different purification technique such as crystallization or precipitation, which may offer better selectivity for your specific compound.[12]

Issue 3: Inconsistent Results with a Fluorometric Palladium Assay
  • Problem: The fluorescence intensity from your palladium detection kit is not correlating well with known standards or is giving variable readings.

  • Possible Cause: Your this compound API or other molecules in the sample (e.g., sulfur-containing compounds) are interfering with the assay.[4] In some cases, the palladium-API interaction is so strong that the catalyst cannot react with the fluorescent sensor.[6]

  • Troubleshooting Steps:

    • Sample Dilution: Ensure your sample is diluted sufficiently so the fluorescence reading falls within the linear range of the standard curve.[15]

    • Check for Sulfur Interference: If your this compound contains sulfur moieties, be aware that these can interfere with some palladium detection methods. The use of NaBH₄ in the assay buffer can sometimes overcome this interference.[4]

    • Microwave Digestion: For samples where a strong palladium-API interaction is suspected, microwave digestion of the sample prior to running the assay can liberate the palladium, allowing it to react with the sensor.[6]

    • Confirm with a Reference Method: Use a reference method like ICP-MS to determine the palladium content in your starting material before evaluating different scavenger methods with the fluorescent kit. This provides a reliable baseline.[6]

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Palladium Detection

TechniqueTypical Detection LimitSample PreparationThroughputKey AdvantagesKey Disadvantages
ICP-MS 0.1 - 5 ppb[5][16]Acid Digestion[6]LowGold standard, highest sensitivity[17]Requires expensive instrumentation, slow[6]
XRF ~5 ppm[18]Minimal to none[5]HighNon-destructive, rapid screening[19]Lower sensitivity than ICP-MS[5]
Fluorometric Assay ~0.2 ppb (nM range)[4][20]Dilution in buffer[20]HighRapid, high-throughput, cost-effective[4]Prone to matrix interference[4][6]

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeSupportTypical ConditionsInitial Pd (ppm)Final Pd (ppm)Reference
MP-TMT Polystyrene5 equiv., RT, 16h852< 5[7]
Si-Thiol Silica0.2 mg/10mL, RT500< 10 (>98% removal)[12]
Si-TMT Silica0.03 wt, 35°C, 2h> Target< Target[14]
Activated Carbon N/A2 g/10mL, RT, 16h500~65 (88% removal)[12]
Polystyrene-bound TMT PolystyreneN/A1500-1600< 10[21]

Note: Scavenger performance is highly dependent on the specific reaction, solvent, and palladium species. This table provides examples from published data and should be used as a guideline for initial screening.

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin (Batch Method)
  • Dissolve Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Methanol, Dichloromethane).

  • Add Scavenger Resin: Add the selected scavenger resin. For initial screening, use 3-5 equivalents relative to the amount of palladium catalyst used in the reaction.

  • Agitate Mixture: Stir the resulting mixture at room temperature. A typical duration is 4-16 hours, though shorter times (e.g., 1 hour) can be tested for initial investigations.[7] Progress can be monitored by taking small aliquots for analysis.

  • Filter the Resin: Filter the mixture to remove the solid scavenger resin. A simple gravity filtration or filtration through a short plug of Celite® on a sintered glass funnel is effective.[11]

  • Wash the Resin: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Isolate Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified crude product.[22]

Protocol 2: Palladium Quantification using a Fluorometric Assay Kit

This is a generalized protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[20]

  • Prepare Standards: Prepare a standard curve by making serial dilutions of the provided Palladium Standard (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 nM) in the supplied Sample Diluent. Use borosilicate glass tubes for dilutions.[20]

  • Prepare Samples: Dissolve the API sample in a compatible solvent (e.g., DMF, DMSO, ethanol) and dilute it with the Sample Diluent to a concentration expected to fall within the range of the standard curve.

  • Plate Loading: Add 100 µL of each standard and diluted sample to the appropriate wells of the black 96-well plate.

  • Add Detection Reagents:

    • Add 25 µL of the Palladium Detection Reagent (sensor solution) to each well.

    • Add 25 µL of the Sodium Borohydride Reagent to each well.

    • Gently tap the side of the plate to mix the contents.[20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Read Fluorescence: Using a fluorescent plate reader, measure the fluorescent emission at ~520 nm with an excitation of ~485 nm.[20]

  • Data Analysis: Generate the standard curve using curve-fitting software. Determine the palladium concentration in your samples by interpolating their fluorescence values from the standard curve, accounting for any dilution factors.

Protocol 3: Purification via Silica Gel Flash Chromatography
  • Prepare Slurry: In a beaker, mix the silica gel with the initial, low-polarity mobile phase until a consistent slurry is formed. A common ratio is one part silica gel to two parts solvent.[23]

  • Pack the Column: Pour the slurry into the chromatography column. Use a gentle flow of air pressure to help pack the bed uniformly. Ensure the solvent level never drops below the top of the silica bed.[23] Add a thin layer of sand on top to protect the silica surface.[23]

  • Equilibrate the Column: Flush the packed column with at least 5-10 column volumes of the mobile phase to ensure it is fully equilibrated.[24]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[13]

  • Elute and Collect: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.[13]

  • Analyze Fractions: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound product.

Visualizations

G cluster_reaction This compound Synthesis cluster_purification Catalyst Removal Workflow cluster_analysis Analysis & Final Product start Crude Reaction Mixture (Product + Catalyst + Impurities) filtration Filter through Celite® (Removes Insoluble Pd(0)) start->filtration Initial Step extraction Aqueous Work-up / Extraction (Removes Salts / Lewis Acids) filtration->extraction scavenging Treat with Metal Scavenger (Removes Soluble Metal Catalyst) extraction->scavenging For Metal Catalysts chromatography Column Chromatography (Separates Product from Impurities) scavenging->chromatography analysis Analyze for Residual Catalyst (ICP-MS, Fluorometric Assay) chromatography->analysis product Purified this compound Product analysis->product If Purity Specs Met

Caption: General experimental workflow for catalyst removal and product purification.

G start High Residual Catalyst Detected Post-Purification q_soluble Is the catalyst likely soluble or insoluble? start->q_soluble insoluble_sol Action: Dilute and filter through Celite® or perform activated carbon treatment. q_soluble->insoluble_sol Insoluble (e.g., Pd black) soluble_sol Action: Employ a targeted metal scavenger (e.g., Thiol, TMT resin). q_soluble->soluble_sol Soluble (e.g., Pd complexes) q_chrom Is catalyst still present after scavenging? insoluble_sol->q_chrom q_binding Is product loss an issue with the scavenger? soluble_sol->q_binding binding_sol Action: Screen different scavengers, optimize scavenger amount, or change solvent. q_binding->binding_sol Yes q_binding->q_chrom No binding_sol->q_chrom no_binding Proceed to final analysis. end Re-analyze for Purity no_binding->end q_chrom->no_binding No chrom_sol Action: Perform chromatography (consider basic modifier like Et3N for amine products). q_chrom->chrom_sol Yes chrom_sol->end

Caption: Troubleshooting logic for removing residual metal catalysts.

References

optimizing reaction conditions for the Heck cyclization of azocines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the Heck cyclization of azocines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the Heck cyclization to form eight-membered azocine rings?

A1: The primary challenge is controlling the regioselectivity of the cyclization. For the formation of an this compound ring, an 8-endo-trig cyclization is required. However, for medium-sized rings, exo-trig cyclizations are often kinetically favored, leading to the formation of smaller, undesired ring systems. The choice of reaction conditions, particularly the ligand and additives, is crucial for directing the reaction towards the desired 8-endo product.

Q2: My reaction is giving a low yield. What are the first parameters I should investigate?

A2: Low yields in intramolecular Heck reactions can stem from several factors. The most critical parameters to investigate first are:

  • Catalyst Activity: Ensure the active Pd(0) species is being generated and is not decomposing. The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[1]

  • Base: The base may be too weak or sterically hindered to efficiently regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Temperature: The reaction temperature might be too low for efficient oxidative addition or too high, leading to catalyst decomposition or side reactions.[1]

  • Solvent: The solvent's polarity and coordinating ability can significantly affect the stability of the catalytic species and the solubility of the reactants.[1]

Q3: I am observing the formation of an exocyclic double bond instead of the desired endocyclic one. How can I favor the 8-endo cyclization?

A3: The regioselectivity between endo and exo cyclization is highly dependent on the reaction conditions. To favor the 8-endo product for this compound synthesis, consider the following:

  • Jeffery Conditions: Employing "ligandless" conditions with a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., Bu4NCl or TBAB), often promotes the formation of the endocyclic product.[2]

  • Ligand Choice: While standard phosphine-assisted conditions can sometimes favor the exo product, the choice of ligand is critical and substrate-dependent. In some cases, specific phosphine (B1218219) ligands can influence the regiochemical outcome.[3]

Q4: What is the role of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in these reactions?

A4: Under so-called Jeffery conditions, tetraalkylammonium salts like TBAB are believed to stabilize the active palladium catalyst, particularly in the absence of phosphine ligands. They can facilitate the reaction by promoting the formation of anionic palladium species that influence the catalytic cycle and can enhance the rate and selectivity of the desired cyclization.

Q5: Can I use microwave irradiation to improve my reaction?

A5: Yes, microwave-assisted Heck reactions can be highly effective. Microwave heating can significantly reduce reaction times, often from hours to minutes, and can improve yields by providing rapid and uniform heating, which can minimize catalyst decomposition and side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck cyclization for this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated by impurities (e.g., oxygen).2. Oxidative Addition is Too Slow: The C-X bond (where X is I, Br, OTf) is not being broken effectively.3. Insufficient Temperature: The reaction lacks the necessary activation energy.1. Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).2. If using an aryl bromide, consider switching to the more reactive aryl iodide. Use a more electron-rich ligand to promote oxidative addition.3. Incrementally increase the reaction temperature, or consider switching to a higher-boiling solvent or using microwave irradiation.
Formation of Palladium Black (Catalyst Decomposition) 1. Reaction Temperature is Too High.2. Inadequate Ligand Stabilization: The Pd(0) species is not sufficiently stabilized and precipitates out.3. Presence of Impurities in reagents or solvent.1. Lower the reaction temperature.[1]2. Increase the ligand-to-palladium ratio or screen different, more robust ligands (e.g., N-heterocyclic carbenes). If running ligandless, ensure the phase-transfer catalyst concentration is optimal.3. Use freshly purified, anhydrous solvents and high-purity reagents.
Undesired Exo-Cyclization Product is Formed 1. Phosphine-Assisted Conditions: Standard conditions using phosphine ligands can favor exo-cyclization for medium rings.2. Thermodynamic vs. Kinetic Control: The exo product may be the kinetically favored product.1. Switch to Jeffery conditions: remove the phosphine ligand and add a tetraalkylammonium salt (e.g., TBAB).2. Vary the solvent and temperature to alter the reaction pathway. High-polarity aprotic solvents like DMF or DMA are often used.
Double Bond Isomerization Reversible β-hydride elimination and re-addition of the palladium-hydride species to the product olefin.[1]Add a halide scavenger like a silver or thallium salt (e.g., Ag2CO3) to favor a cationic pathway and accelerate reductive elimination, minimizing the lifetime of the Pd-H intermediate.[1][3]
Reductive Dehalogenation (Ar-X → Ar-H) The palladium-hydride intermediate transfers a hydride to the aryl halide starting material or an intermediate.This is often a side reaction that can be minimized by optimizing the base and solvent system. Ensure the base is not also acting as a hydride source.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on the intramolecular Heck cyclization for the synthesis of dibenzo[b,f]azocines and related structures. Note that direct comparison between tables may be limited as the substrates may differ slightly.

Table 1: Effect of Base and Solvent on the Heck Cyclization of an this compound Precursor

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (10)PPh₃ (20)Et₃N (2)MeCN801265[2]
2Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DMF100875[2]
3Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (2)DMF100872[2]
4Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)Toluene1101245[2]

Table 2: Effect of Ligand and Additives on Regioselectivity (8-endo vs. 7-exo)

EntryPalladium Source (mol%)Ligand/AdditiveBase (equiv.)SolventTemp (°C)Product(s) (endo:exo ratio)Total Yield (%)Ref.
1Pd(OAc)₂ (5)PPh₃ (10 mol%)K₂CO₃ (2)DMF100Primarily exo70[2]
2Pd(OAc)₂ (5)dppp (10 mol%)K₂CO₃ (2)DMF100Primarily exo68[2]
3Pd(OAc)₂ (5)None / TBAB (1 equiv.)K₂CO₃ (2)DMF/H₂O80Primarily endo78[2]
4PdCl₂(MeCN)₂ (10)None / Et₄NCl (1 equiv.)NaOAc (2)DMA60Primarily endo71[3]

Experimental Protocols

Detailed Methodology for the 8-endo Heck Cyclization of a Dibenzo[b,f]this compound Precursor

This protocol is adapted from literature procedures demonstrating successful 8-endo cyclization.

Materials:

  • N-allyl-N-(2-bromobenzyl)tosylamide (1.0 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.1 equiv)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • Tetrabutylammonium bromide [TBAB] (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-allyl-N-(2-bromobenzyl)tosylamide, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzo[b,f]this compound product.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Heck Cyclization of Azocines cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification A 1. Add solid reagents (substrate, Pd(OAc)₂, base, TBAB) to oven-dried flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent (e.g., DMF) via syringe. B->C D 4. Heat to desired temperature (e.g., 100 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with organic solvent. E->F G 7. Filter through Celite. F->G H 8. Perform aqueous washes (Water, Brine). G->H I 9. Dry organic layer and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: General workflow for the Heck cyclization of azocines.

Troubleshooting Decision Tree

G Troubleshooting Heck Cyclization of Azocines Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield Yes WrongProduct Incorrect Product Formed Start->WrongProduct No, but... CheckInert Is atmosphere inert? LowYield->CheckInert Check first ExoProduct Exo-cyclization product? WrongProduct->ExoProduct Check first CheckTemp Is temperature optimal? CheckInert->CheckTemp Yes Sol_Inert Degas solvent, use N₂/Ar. CheckInert->Sol_Inert No CheckBase Is base appropriate? CheckTemp->CheckBase Yes Sol_Temp Increase temp / use microwave. CheckTemp->Sol_Temp No CheckCatalyst Is catalyst decomposing? (Pd black) CheckBase->CheckCatalyst Yes Sol_Base Screen stronger/different bases (K₂CO₃, Cs₂CO₃). CheckBase->Sol_Base No Sol_Catalyst Lower temp, increase ligand ratio, or use more robust ligand. CheckCatalyst->Sol_Catalyst Yes Isomerization Double bond isomerization? ExoProduct->Isomerization No Sol_Exo Switch to Jeffery conditions (no phosphine, add TBAB). ExoProduct->Sol_Exo Yes Sol_Isomerization Add Ag₂CO₃ to promote cationic pathway. Isomerization->Sol_Isomerization Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of Azocine and Azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, azepine and azocine derivatives have garnered significant attention from the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of the efficacy of these seven- and eight-membered nitrogen-containing heterocycles, respectively, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their therapeutic potential.

Overview of Pharmacological Activities

Azepine derivatives, containing a seven-membered nitrogen ring, have been extensively studied and exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[1] Their versatile therapeutic profile has made them a cornerstone in the development of various medicinal agents.

This compound derivatives, which feature a larger eight-membered nitrogen ring, are found in numerous natural products and are known for a range of biological properties, including anti-inflammatory, anticancer, antibacterial, antifungal, and neuroprotective effects.[2] Notably, certain partially saturated this compound rings form the core structure of several opioid compounds, such as pentthis compound (B1679294) and phenthis compound.[2]

Comparative Efficacy: Anticancer and Antimicrobial Activities

Anticancer Activity

The in vitro anticancer efficacy of representative azepine and this compound derivatives against various cancer cell lines is summarized below. The IC50 values indicate the concentration at which a 50% inhibition of cell growth is observed.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Azepine Pyrrolo[1,2-a]azepine derivative 3HepG2 (Liver)0.004[3]
Pyrrolo[1,2-a]azepine derivative 6HepG2 (Liver)0.0016[3]
Pyrrolo[1,2-a]azepine derivative 5bMCF7 (Breast)0.0107[3]
Pyrrolo[1,2-a]azepine derivative 6HCT116 (Colon)0.0211[3]
Dibenzo[b,f]azepin oxadiazole 5eLeukaemia SR13.05[4]
This compound Phenylmethylene bis-isoxazolo[4,5-b]azepine 10jVariousComparable to Cisplatin[5]

Note: Direct IC50 values for the specific this compound derivative were not provided in the abstract, but its activity was reported to be comparable to the standard drug Cisplatin.

Antimicrobial Activity

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Azepine Pyridobenzazepine derivative 8Gram-positive & Gram-negative bacteria39-78
Pyridobenzazepine derivative 12Candida albicans156
Pyridobenzazepine derivative 12Saccharomyces cerevisiae156
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromideStaphylococcus aureus4-8[6]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromideCryptococcus neoformans4-8[6]
This compound o-chloro phenol (B47542) derivative of this compoundFungiGood activity[2]

Note: Specific MIC values for the antifungal this compound derivative were not detailed in the available literature, which only reported "good anti-fungal activity."

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or azepine derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[7][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[9][10]

Signaling Pathways

The biological activities of azepine and this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

EGFR and MAPK Signaling Pathways in Cancer

Many anticancer agents, including certain heterocyclic compounds, exert their effects by modulating key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11][12]

The EGFR signaling cascade begins with the binding of a ligand, such as EGF, to the receptor, leading to its dimerization and autophosphorylation. This creates docking sites for adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to the regulation of gene expression involved in cell proliferation, survival, and differentiation.[13][14][15]

EGFR_MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

EGFR-MAPK Signaling Pathway

Experimental Workflow for Efficacy Comparison

A logical workflow for comparing the efficacy of novel this compound and azepine derivatives would involve a tiered screening approach, starting with in vitro assays and progressing to more complex biological systems.

Efficacy_Comparison_Workflow Synthesis Synthesis of This compound & Azepine Derivatives InVitro In Vitro Screening (e.g., MTT, MIC assays) Synthesis->InVitro Lead_ID Lead Compound Identification (Based on IC50/MIC) InVitro->Lead_ID Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) Lead_ID->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Tox Toxicology & Safety Assessment InVivo->Tox Clinical Pre-clinical/Clinical Development Tox->Clinical

Drug Discovery Workflow

Conclusion

Both azepine and this compound derivatives represent promising scaffolds in drug discovery, with demonstrated efficacy in anticancer and antimicrobial applications. The available data suggests that specific azepine derivatives have shown potent, nanomolar-range anticancer activity. While quantitative data for this compound derivatives is less abundant in the reviewed literature, their broad biological profile warrants further investigation. This guide provides a foundational comparison based on current research, highlighting the need for direct, head-to-head comparative studies to fully elucidate the relative therapeutic potential of these two important classes of heterocyclic compounds. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct further studies in this area.

References

The Azocine Scaffold: Unveiling Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of azocine analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of dibenzo[b,f]this compound derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The eight-membered nitrogen-containing heterocycle, this compound, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure offers a versatile platform for the development of bioactive molecules. Notably, dibenzo[b,f]this compound derivatives have emerged as a promising class of protein kinase inhibitors. Understanding the relationship between their structural modifications and inhibitory activity is paramount for optimizing their therapeutic potential.

Comparative Analysis of Dibenzo[b,f]this compound Analogs as Protein Kinase A (PKA) Inhibitors

A key study by Arnold and Guy (2006) provides foundational data on the SAR of highly substituted dibenzo[b,f]azocines. Their work focused on synthesizing a library of these compounds and evaluating their inhibitory activity against Protein Kinase A (PKA), a crucial enzyme in cellular signaling pathways.

The core dibenzo[b,f]this compound scaffold was systematically modified at various positions to probe the impact of different substituents on PKA inhibition. The quantitative data from this study, while limited to a few published examples, allows for an initial comparison.

Compound IDR1 SubstituentR2 SubstituentPKA Inhibition (IC50)
1 HH> 250 µM
2 OMeH> 250 µM
3 H4-Fluorophenyl122 µM[1]
4 OMe4-Fluorophenyl> 250 µM

Table 1: Structure-Activity Relationship of Dibenzo[b,f]this compound Analogs against Protein Kinase A. Data extracted from Arnold and Guy (2006).

From this initial dataset, a preliminary SAR can be inferred. The unsubstituted dibenzo[b,f]this compound (Compound 1) and its methoxy-substituted counterpart (Compound 2) showed negligible activity against PKA. However, the introduction of a 4-fluorophenyl group at the R2 position (Compound 3) resulted in a significant increase in inhibitory potency, with an IC50 value of 122 µM.[1] Interestingly, the combination of a methoxy (B1213986) group at R1 and a 4-fluorophenyl group at R2 (Compound 4) led to a loss of activity, suggesting that steric or electronic factors introduced by the methoxy group may be detrimental to binding at the PKA active site.

This highlights the critical role of the substituent at the R2 position in driving PKA inhibition. The 4-fluorophenyl group likely engages in favorable interactions within the kinase's binding pocket.

Experimental Protocols

To ensure the reproducibility and validation of these findings, the detailed experimental methodologies are crucial.

Synthesis of Dibenzo[b,f]this compound Analogs

The synthesis of the dibenzo[b,f]this compound scaffold was achieved through a multi-step sequence. A key step involves the intramolecular Heck reaction to form the eight-membered this compound ring. Subsequent modifications at the R1 and R2 positions were performed using standard synthetic transformations. For a detailed synthetic scheme and procedures, refer to the original publication by Arnold and Guy (2006).

In Vitro Protein Kinase A (PKA) Inhibition Assay

The inhibitory activity of the synthesized dibenzo[b,f]this compound analogs against PKA was determined using a radiometric filter binding assay.

Materials:

  • Recombinant human PKA catalytic subunit

  • Biotinylated kemptide (B1673388) substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Streptavidin-coated filter plates

  • Scintillation counter

Procedure:

  • The kinase reaction is initiated by mixing the PKA enzyme, the test compound (at various concentrations), the kemptide substrate, and the kinase buffer in a 96-well plate.

  • The reaction is started by the addition of [γ-³²P]ATP.

  • The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., 75 mM phosphoric acid).

  • The reaction mixture is transferred to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated ³²P is quantified using a scintillation counter.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Relationship Logic

To better understand the logical flow of the SAR analysis, a diagram illustrating the key structural modifications and their impact on PKA inhibition is presented below.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_substituents Substituents cluster_activity Biological Activity Scaffold Dibenzo[b,f]this compound R1 R1 Position Scaffold->R1 R2 R2 Position Scaffold->R2 R1_H H R1->R1_H R1_OMe OMe R1->R1_OMe R2_H H R2->R2_H R2_4FPh 4-Fluorophenyl R2->R2_4FPh Inactive Inactive (IC50 > 250 µM) R1_H->Inactive with R2=H Active Active (IC50 = 122 µM) R1_H->Active with R2=4-F-Ph R1_OMe->Inactive with R2=H R1_OMe->Inactive with R2=4-F-Ph R2_H->Inactive with R1=H or OMe

References

A Researcher's Guide to the In Vitro Validation of Azocine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro bioassays for evaluating the biological activity of azocine compounds. It includes supporting experimental data, detailed protocols, and visualizations to aid in assay selection and validation.

This compound-containing structures are a recurring motif in a diverse range of biologically active compounds, exhibiting a wide spectrum of pharmacological properties including anticancer, antioxidant, anti-inflammatory, antibacterial, and antifungal activities. The validation of in vitro bioassays is a critical step in the discovery and development of novel therapeutic agents based on the this compound scaffold. This guide offers a comparative overview of common in vitro assays used to characterize these compounds.

Key Bioassays and Comparative Data

The selection of an appropriate in vitro bioassay is contingent on the putative biological activity of the this compound compound under investigation. Below is a summary of commonly employed assays, along with comparative data for representative this compound derivatives and control compounds.

Anticancer Activity: Kinase Inhibition Assays

A significant number of anticancer drugs target protein kinases. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for cancer therapy.

Table 1: In Vitro VEGFR-2 Kinase Inhibition Data for this compound Derivatives

Compound/AlternativeAssay TypeTargetIC50 (nM)Reference
Sulfur-dithis compound 5 (Z-isomer) VEGFR-2 Kinase AssayVEGFR-2> 10,000[1]
Sulfur-dithis compound 5 (PSS at 405 nm) VEGFR-2 Kinase AssayVEGFR-2214[1]
Sulfur-dithis compound 6 (Z-isomer) VEGFR-2 Kinase AssayVEGFR-2> 10,000[1]
Sulfur-dithis compound 6 (PSS at 405 nm) VEGFR-2 Kinase AssayVEGFR-2251[1]
Axitinib (VEGFR-2 Inhibitor) VEGFR-2 Kinase AssayVEGFR-20.2N/A
Sorafenib (Multi-kinase Inhibitor) VEGFR-2 Kinase AssayVEGFR-290N/A

Note: PSS refers to the photostationary state achieved after irradiation.

Antioxidant Activity Assays

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for screening antioxidant activity in vitro.

Table 2: In Vitro Antioxidant Activity of this compound Derivatives

Compound/AlternativeAssay TypeEC50 (µM)Reference
This compound Compound 4a ABTS Assay0.0967 ± 0.001[2]
This compound Compound 4b ABTS Assay1.6820 ± 0.020[2]
This compound Compound 4a DPPH Assay> 292.921[2]
This compound Compound 4b DPPH Assay> 294.577[2]
Ascorbic Acid (Standard) ABTS Assay156.824 ± 3.5[2]
Ascorbic Acid (Standard) DPPH Assay8.517 ± 0.2[2]
Quercetin (Standard) ABTS Assay15.487 ± 0.04[2]
Quercetin (Standard) DPPH Assay8.688 ± 0.02[2]
Trolox (Standard) ABTS Assay11.798 ± 0.05[2]
Antimicrobial Activity Assays

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro efficacy of potential antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of Representative Heterocyclic Compounds

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole DerivativeStreptococcus pneumoniae64[3]
Thiazepine DerivativeStreptococcus pneumoniae2048[3]
Organoboron CompoundTrichophyton mentagrophytes12.5 - 100[4]
Organoboron CompoundMicrosporum canis3.12 - 25[4]
Gentamicin (Standard)Streptococcus pneumoniaeN/A[3]
Penicillin (Standard)Streptococcus pneumoniaeN/A[3]
Fluconazole (Standard)Candida albicans0.25 - >64N/A

Note: Data for a broader range of specific this compound compounds is needed for a more comprehensive comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro bioassays.

VEGFR-2 Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test this compound compounds and control inhibitors

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test this compound compounds and control inhibitors in the kinase buffer.

  • Add the kinase buffer, diluted enzyme, and substrate to the wells of a 96-well plate.

  • Add the test compounds or controls to the respective wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., a reagent that measures ATP consumption via luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay Protocol

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695)

  • Test this compound compounds and standard antioxidants (e.g., ascorbic acid, quercetin)

  • Methanol or ethanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test this compound compounds and standard antioxidants in methanol or ethanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compounds or standards to the respective wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay Protocol

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Test this compound compounds and standard antioxidants (e.g., Trolox)

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare serial dilutions of the test this compound compounds and standard antioxidants.

  • Add the diluted ABTS•+ solution to the wells of a 96-well plate.

  • Add the test compounds or standards to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of the solutions at the specified wavelength.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • Determine the EC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of the underlying principles.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability This compound This compound Compound (Inhibitor) This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound compounds.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced Donates H• Azocine_DPPH This compound Compound Azocine_DPPH->DPPH_Reduced ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral Donates e- Azocine_ABTS This compound Compound Azocine_ABTS->ABTS_Neutral Start Prepare Reagents & Samples Incubation Incubate at Room Temp. Start->Incubation Measurement Measure Absorbance Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis

Caption: General workflow for DPPH and ABTS antioxidant assays.

References

A Comparative Overview of Synthetic Routes to Azocines

Author: BenchChem Technical Support Team. Date: December 2025

I am currently experiencing technical difficulties with my search tools, which prevents me from gathering the detailed experimental data required for a comprehensive comparative analysis of azocine synthesis routes. While I can identify the key synthetic strategies from the initial search, I am unable to retrieve the specific quantitative data and detailed experimental protocols necessary to fulfill the core requirements of your request, such as creating structured data tables and providing in-depth methodologies.

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The synthesis of azocines, eight-membered nitrogen-containing heterocyclic compounds, presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Despite these challenges, a variety of synthetic strategies have been developed, driven by the presence of the this compound core in numerous biologically active natural products and pharmaceutical agents. This guide provides a comparative analysis of the most common and effective routes for this compound synthesis.

The primary synthetic strategies for constructing the this compound ring system can be broadly categorized into:

  • Ring-Expansion Reactions: Building the eight-membered ring by expanding a smaller, more readily accessible ring.

  • Cycloaddition Reactions: Forming the this compound core through the concerted or stepwise combination of multiple components.

  • Ring-Closing Metathesis (RCM): Creating the cyclic structure by forming a carbon-carbon double bond within an acyclic precursor.

  • Intramolecular Cyclization Reactions: Forming a single bond to close the ring, often via transition-metal catalysis (e.g., Heck reaction) or other cyclization strategies.

  • Photochemical Methods: Utilizing light to induce ring expansion or other cyclization pathways.

Below is a conceptual workflow illustrating the general approaches to this compound synthesis.

G cluster_precursors Starting Materials cluster_methods Synthetic Strategies smaller_ring Smaller Carbocycles/ Heterocycles ring_expansion Ring Expansion smaller_ring->ring_expansion photochem Photochemical Synthesis smaller_ring->photochem acyclic_diene Acyclic Diene/Enyne Precursors cycloaddition Cycloaddition acyclic_diene->cycloaddition rcm Ring-Closing Metathesis (RCM) acyclic_diene->rcm functionalized_arenes Functionalized Aryl Precursors cyclization Intramolecular Cyclization functionalized_arenes->cyclization This compound This compound Core ring_expansion->this compound cycloaddition->this compound rcm->this compound cyclization->this compound photochem->this compound

Caption: General synthetic pathways to the this compound core.

Comparison of Key this compound Synthesis Routes

Due to the current technical limitations, a detailed quantitative comparison is not possible. The following provides a qualitative comparison of the major synthetic routes.

Synthesis RouteDescriptionAdvantagesDisadvantages
Ring-Expansion Reactions Involves the expansion of a 5, 6, or 7-membered ring to form the 8-membered this compound. Methods include reactions of cyclic diketones, tetrahydropyridines, cyclic oximes, and aziridines.- Access to complex scaffolds. - Can utilize readily available starting materials.- Can suffer from regioselectivity issues. - May require harsh reaction conditions.
Cycloaddition Reactions Construction of the this compound ring through reactions like [4+2+2], [6+2], or 1,3-dipolar cycloadditions. Often catalyzed by transition metals like rhodium.- High atom economy. - Can create multiple stereocenters in a single step. - Potential for high enantioselectivity.- Substrate scope can be limited. - May require specialized catalysts and precursors.
Ring-Closing Metathesis (RCM) Intramolecular cyclization of an acyclic diene or enyne precursor using a ruthenium or molybdenum catalyst.- High functional group tolerance. - Effective for the synthesis of large and medium-sized rings.- Requires synthesis of a specific acyclic precursor. - Catalyst cost and removal can be an issue.
Intramolecular Heck Reaction Palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene to form the this compound ring.- Good functional group tolerance. - High stereoselectivity can be achieved.- Potential for competing side reactions (e.g., β-hydride elimination). - Requires specific precursors with appropriately positioned reactive groups.
Gold-Catalyzed Cyclization Intramolecular cyclization of precursors containing alkynes and other nucleophilic moieties, catalyzed by a gold complex.- Mild reaction conditions. - High efficiency for the synthesis of complex fused systems like azocinoindoles.- Catalyst cost. - Substrate-specific.
Photochemical Synthesis Utilizes photochemical reactions, such as the decomposition of azides, to induce ring expansion and form the this compound ring.- Can provide access to unique structures not easily formed by thermal methods.- Can lead to a mixture of products. - May require specialized photochemical equipment.

Visualizing Key Synthesis Pathways

Below are simplified diagrams representing some of the key synthetic strategies for this compound synthesis.

Ring-Expansion of a Substituted Cyclopentane

This approach often involves the reaction of a 1,4-diketone embedded in a five-membered ring with a primary amine, sometimes catalyzed by a Lewis acid like a bismuth salt.

G start Cyclopentane (with 1,4-diketone) reagent + Primary Amine (R-NH2) + Catalyst (e.g., Bi(NO3)3) start->reagent product Annulated this compound reagent->product

Caption: Bismuth-catalyzed ring expansion to form an this compound.

Rhodium-Catalyzed [4+2+2] Cycloaddition

This powerful method combines a diene, an alkyne, and an isocyanate to rapidly build a bicyclic this compound structure.

G diene Dienyl Isocyanate catalyst [Rh(I)] Catalyst diene->catalyst alkyne Terminal Alkyne alkyne->catalyst product Bicyclic this compound catalyst->product

Caption: Rhodium-catalyzed [4+2+2] cycloaddition pathway.

Ring-Closing Metathesis (RCM)

An acyclic precursor containing two terminal alkenes is treated with a Grubbs-type ruthenium catalyst to form the cyclic this compound and release ethylene.

G start N-Protected Diallylamine reagent Grubbs Catalyst (Ru) - Ethylene start->reagent product Dihydrothis compound reagent->product

Caption: this compound synthesis via Ring-Closing Metathesis (RCM).

Intramolecular Heck Reaction

A palladium catalyst is used to form a carbon-carbon bond between an aryl halide and an alkene within the same molecule, closing the eight-membered ring.

G start Aryl Halide with Pendant Alkene reagent Pd Catalyst + Base start->reagent product Dibenzo[b,f]this compound reagent->product

Caption: Intramolecular Heck reaction for this compound synthesis.

Conclusion

The synthesis of azocines remains a challenging yet active area of research. The choice of a particular synthetic route depends heavily on the desired substitution pattern of the target molecule, the availability of starting materials, and the required stereochemical control. Transition-metal catalyzed methods, such as cycloadditions, RCM, and Heck reactions, offer high efficiency and functional group tolerance, making them powerful tools for constructing complex this compound derivatives. Ring-expansion reactions provide an alternative strategy that leverages more common smaller ring systems as precursors. As catalytic systems continue to improve, more efficient and selective methods for the synthesis of this important class of heterocycles are anticipated.

Azocine Derivatives Versus Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in a constant state of evolution, with novel scaffolds being explored to overcome the challenges of selectivity and acquired resistance associated with established therapeutics. Among these emerging classes of compounds, azocine derivatives are gaining attention. This guide provides an objective comparison of the performance of select this compound derivatives against well-established kinase inhibitors, supported by experimental data from publicly available research.

Quantitative Performance Data

The following tables summarize the in vitro potency (IC50) of specific this compound derivatives compared to established inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase A (PKA).

Table 1: Comparison of Inhibitors Targeting VEGFR-2
Compound ClassSpecific InhibitorTarget KinaseIC50 (nM)Citation(s)
This compound Derivative Photoswitchable sulfur-dithis compound axitinib (B1684631) derivative (irradiated)VEGFR-2214
Photoswitchable sulfur-dithis compound axitinib derivative (Z-isomer)VEGFR-2> 10,000
Established Inhibitor AxitinibVEGFR-20.2[1][2][3]
Established Inhibitor PazopanibVEGFR-230[4][5][6][7]
Established Inhibitor SorafenibVEGFR-290[4][8][9][10]
Established Inhibitor SunitinibVEGFR-280[11][12][13][14]
Table 2: Comparison of Inhibitors Targeting PKA
Compound ClassSpecific InhibitorTarget KinaseIC50 (µM)IC50 (nM)Citation(s)
This compound Derivative Dibenzo[b,f]this compound derivativePKA122122,000
Established Inhibitor H-89PKA48[15][16][17][18][19]
Established Inhibitor StaurosporinePKA15[20][21][22][23]

Signaling Pathway and Inhibition Logic

The following diagrams illustrate the targeted signaling pathways and the general mechanism of kinase inhibition.

G VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2 VEGFR-2 P_VEGFR-2 p-VEGFR-2 VEGFR-2->P_VEGFR-2 Autophosphorylation Downstream Signaling Downstream Signaling P_VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes This compound Derivative / Established Inhibitor This compound Derivative / Established Inhibitor This compound Derivative / Established Inhibitor->P_VEGFR-2 Inhibits VEGF VEGF VEGF->VEGFR-2 Binds

Caption: VEGFR-2 signaling pathway and point of inhibition.

G PKA Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cAMP cAMP PKA PKA cAMP->PKA Activates Substrate Proteins Substrate Proteins PKA->Substrate Proteins Phosphorylates Phosphorylated Substrates Phosphorylated Substrates Substrate Proteins->Phosphorylated Substrates Cellular Response Cellular Response Phosphorylated Substrates->Cellular Response This compound Derivative / Established Inhibitor This compound Derivative / Established Inhibitor This compound Derivative / Established Inhibitor->PKA Inhibits

Caption: PKA signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Workflow Diagram:

G Biochemical Kinase Assay Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions Start->Prepare Reagents Reaction Setup Combine Kinase, Substrate, and Inhibitor in assay plate Prepare Reagents->Reaction Setup Initiate Reaction Add ATP to start reaction Reaction Setup->Initiate Reaction Incubation Incubate at controlled temperature Initiate Reaction->Incubation Stop Reaction Add stop solution (e.g., EDTA) Incubation->Stop Reaction Detection Measure signal (e.g., luminescence, fluorescence, radioactivity) Stop Reaction->Detection Data Analysis Calculate % inhibition and IC50 Detection->Data Analysis End End Data Analysis->End

Caption: General workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PKA)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives and established inhibitors)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity and a no-enzyme control for background.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Signal Detection: Add the detection reagent according to the manufacturer's protocol and measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Kinase Phosphorylation Assay (General Protocol)

This protocol measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Workflow Diagram:

G Cell-Based Phosphorylation Assay Workflow Start Start Cell Seeding Seed cells in a multi-well plate Start->Cell Seeding Serum Starvation Serum-starve cells to reduce basal kinase activity Cell Seeding->Serum Starvation Inhibitor Treatment Treat cells with serially diluted inhibitor Serum Starvation->Inhibitor Treatment Kinase Stimulation Stimulate with a growth factor (e.g., VEGF) if necessary Inhibitor Treatment->Kinase Stimulation Cell Lysis Lyse cells to release proteins Kinase Stimulation->Cell Lysis Phosphorylation Detection Detect phosphorylated substrate (e.g., ELISA, Western Blot) Cell Lysis->Phosphorylation Detection Data Analysis Normalize to total protein and calculate IC50 Phosphorylation Detection->Data Analysis End End Data Analysis->End

Caption: General workflow for a cell-based kinase phosphorylation assay.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulating ligand (e.g., VEGF-A for VEGFR-2)

  • Lysis buffer with protease and phosphatase inhibitors

  • Assay-specific reagents (e.g., ELISA kit with antibodies for total and phosphorylated substrate)

  • Microplate reader

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere.

  • Serum Starvation: To reduce basal kinase activity, starve the cells in a low-serum or serum-free medium for a designated period.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compounds for a specific duration.

  • Stimulation: Stimulate the cells with the appropriate ligand (if required to activate the kinase) for a short period.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them to extract the proteins.

  • Phosphorylation Quantification: Measure the levels of the phosphorylated substrate and the total amount of the substrate using a suitable method like ELISA or Western blotting.[24]

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percentage of inhibition relative to the stimulated control and determine the cellular IC50 value.

Conclusion

This guide provides a snapshot of the current, publicly available data comparing a limited set of this compound derivatives to established kinase inhibitors. The photoswitchable dithis compound-axitinib derivative demonstrates interesting potential with its light-inducible activity against VEGFR-2, although its potency is lower than the parent compound, axitinib. The dibenzo[b,f]this compound derivative shows weak activity against PKA, indicating that further optimization of this scaffold is necessary.

Established inhibitors, having undergone extensive development, generally exhibit higher potency. However, the novel scaffolds of this compound derivatives may offer advantages in terms of selectivity, reduced off-target effects, or the ability to overcome resistance, warranting further investigation. The experimental protocols and workflows provided herein offer a foundation for conducting such comparative studies. As more research on this compound-based kinase inhibitors becomes available, a more comprehensive understanding of their therapeutic potential will emerge.

References

Profiling the Selectivity of Azocine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The azocine scaffold has emerged as a promising heterocyclic motif for the design of novel therapeutic agents. However, ensuring the selectivity of these inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a framework for the cross-reactivity profiling of this compound-based inhibitors, offering a comparative look at the methodologies and data interpretation involved.

While comprehensive public data on the kinome-wide selectivity of a broad range of this compound-based inhibitors is limited, this guide will use a representative, hypothetical this compound-based inhibitor, "Azo-Inhibitor-1," to illustrate the profiling process and data presentation. A study on a library of dibenzo[b,f]azocines identified a compound that inhibited Protein Kinase A (PKA) with an IC50 of 122µM while showing no activity against Protein Kinase C (PKC), highlighting the potential for developing selective inhibitors from this scaffold.[1]

Data Presentation: Comparative Kinase Inhibition Profile

A crucial aspect of cross-reactivity profiling is the quantitative assessment of an inhibitor's potency against a panel of kinases. The data is typically presented in a tabular format, allowing for a clear comparison of on-target and off-target activities.

Table 1: Hypothetical Kinase Selectivity Profile of Azo-Inhibitor-1

Kinase TargetPrimary Target FamilyPercent Inhibition @ 1µMIC50 (nM)
Target Kinase A Tyrosine Kinase 98% 15
Off-Target Kinase BSerine/Threonine Kinase85%250
Off-Target Kinase CTyrosine Kinase60%1,200
Off-Target Kinase DSerine/Threonine Kinase35%>10,000
Off-Target Kinase ELipid Kinase10%>10,000
... (additional kinases).........

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Cross-Reactivity Profiling

Accurate and reproducible experimental design is critical for generating reliable selectivity data. Several established methods are employed to profile kinase inhibitors.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. Inhibition of this activity by a compound is then determined.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Azo-Inhibitor-1)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[2]

KINOMEscan™ Competition Binding Assay

This high-throughput screening platform measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a large panel of kinases.

Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.[3][4]

Procedure Outline:

  • Assay Setup: A panel of DNA-tagged kinases is prepared.

  • Competition: The test inhibitor is incubated with the kinase panel in the presence of an immobilized ligand that binds to the active site of the kinases.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR.

  • Data Interpretation: Results are often reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[3][5]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Synthesize & Purify This compound-Based Inhibitor D Perform In Vitro Kinase Assays (e.g., ADP-Glo) A->D E Perform KINOMEscan Competition Binding Assay A->E B Prepare Kinase Panel (Recombinant Enzymes) B->D B->E C Prepare Assay Reagents (Substrates, ATP, Buffers) C->D F Calculate Percent Inhibition D->F E->F G Determine IC50 / Kd Values F->G H Generate Selectivity Profile G->H

Figure 1: General workflow for cross-reactivity profiling of a kinase inhibitor.

Understanding the potential off-target effects of an inhibitor requires knowledge of the signaling pathways in which the affected kinases operate.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Receptor Growth Factor Receptor TargetA Target Kinase A (On-Target) Receptor->TargetA OffTargetB Off-Target Kinase B Receptor->OffTargetB Downstream1 Downstream Effector 1 TargetA->Downstream1 Downstream2 Downstream Effector 2 OffTargetB->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis AzoInhibitor Azo-Inhibitor-1 AzoInhibitor->TargetA Inhibits (intended) AzoInhibitor->OffTargetB Inhibits (off-target)

Figure 2: Potential on- and off-target effects of Azo-Inhibitor-1 in a signaling pathway.

References

A Comparative Analysis of the Neuroleptic Potential of Azocines and Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroleptic potential of the novel azocine class of compounds, with a focus on the lead compound LE404 and its derivatives, against the conventional antipsychotic, haloperidol (B65202). This analysis is based on preclinical data from receptor binding assays and in vivo behavioral models, offering insights into their mechanisms of action, efficacy, and potential side-effect profiles.

Introduction

Haloperidol, a butyrophenone (B1668137) derivative, is a first-generation (typical) antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. However, this potent D2 blockade is also associated with a high incidence of extrapyramidal side effects (EPS). The search for novel antipsychotics with improved efficacy and a more favorable side-effect profile has led to the investigation of new chemical scaffolds, such as the dibenzo- and benzindolo-azecines. These compounds, including the lead structure LE404 (7-methyl-5,6,7,8,9,14-hexahydrodibenzo[d,g]azecin-3-ol), have demonstrated a unique receptor binding profile, suggesting potential for atypical antipsychotic activity with a wider therapeutic window.[1][2]

Quantitative Comparison of Receptor Binding Affinities

The interaction with dopamine and serotonin (B10506) receptors is a key determinant of an antipsychotic's efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki, in nM) of the this compound compound LE404 and haloperidol for human dopamine (D1-D5) and serotonin (5-HT2A) receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLE404 (Ki [nM])Haloperidol (Ki [nM])Reference
Dopamine D1253.4[1]
Dopamine D26301.1[3]
Dopamine D3>10,00013.6[1]
Dopamine D412012.1[1]
Dopamine D52.5563[1]
Serotonin 5-HT2A2.30.18[1]

Data presented as Ki (nM). Ki values for Haloperidol at D3, D4, D5 and 5-HT2A are from the same source as Risperidone in the cited literature for comparative purposes.

In Vivo Neuroleptic Potential and Side-Effect Profile

The neuroleptic potential and propensity to induce extrapyramidal side effects were evaluated in rats using the Conditioned Avoidance Response (CAR) test and catalepsy induction, respectively. The CAR test is a reliable predictor of antipsychotic efficacy, while catalepsy is a widely used animal model for motor side effects. The data below is for an isobutyrate ester prodrug of LE404, designed to improve pharmacokinetic properties, and is compared to haloperidol.

In Vivo AssayLE404 Prodrug (ED50 [mg/kg])Haloperidol (ED50 [mg/kg])Reference
Conditioned Avoidance Response (CAR)0.280.20[1]
Catalepsy Induction (Bar Test)>100.23-0.42[1][4]

The therapeutic index (TI), calculated as the ratio of the cataleptic dose to the antipsychotic dose (Catalepsy ED50 / CAR ED50), provides an indication of the separation between desired effects and motor side effects. For the LE404 prodrug, this ratio is significantly larger (>35) compared to haloperidol (~1), suggesting a much wider therapeutic window for the this compound compound.[1][5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmission Altered Neurotransmission (Antipsychotic Effect) PKA->Neurotransmission Leads to Haloperidol Haloperidol Haloperidol->D2R Blocks (High Affinity) This compound This compound (LE404) This compound->D2R Blocks (Lower Affinity)

Caption: Dopamine D2 Receptor Antagonism Pathway.

Antipsychotic_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety cluster_2 Data Analysis a Compound Synthesis (this compound Derivatives) b Radioligand Binding Assays (Dopamine & Serotonin Receptors) a->b c Determine Ki values b->c d Select Lead Compounds c->d High Affinity & Selectivity e Conditioned Avoidance Response (CAR) Test d->e f Catalepsy Test d->f g Determine ED50 for Efficacy & Side Effects e->g f->g h Calculate Therapeutic Index (TI) g->h i Compare to Standard (Haloperidol) h->i

Caption: Preclinical Workflow for Neuroleptic Potential.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., D1, D2, D3, D4, D5, or 5-HT2A) are prepared. This involves homogenization of the cells in a lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[3]

  • Competition Binding: The assay is typically performed in a 96-well plate. Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2 and 5-HT2A), and varying concentrations of the unlabeled test compound (the competitor, i.e., this compound or haloperidol).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[3]

Conditioned Avoidance Response (CAR) Test

Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock is used. An auditory or visual cue (e.g., a tone or light) serves as the conditioned stimulus (CS).

  • Training (Acquisition Phase): Rats are trained over several sessions. In each trial, the CS is presented for a short period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. If the rat moves to the other compartment during the CS presentation, the shock is avoided (an "avoidance response"). If the rat moves after the shock has started, it is an "escape response". Animals are trained until they consistently exhibit a high percentage of avoidance responses.[1]

  • Drug Testing: Once trained, animals are administered the test compound (e.g., LE404 prodrug, haloperidol) or a vehicle control. After a set time, they are placed back in the shuttle box and subjected to a series of trials.

  • Measurement: The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have antipsychotic-like activity if it selectively decreases the number of avoidance responses at doses that do not significantly affect the number of escape responses.[1]

  • Data Analysis: Dose-response curves are generated, and the ED50 value (the dose that produces a 50% reduction in avoidance responses) is calculated.[1]

Discussion and Conclusion

The preclinical data presented indicates that this compound derivatives, particularly LE404, exhibit a novel and potentially advantageous profile compared to the typical antipsychotic haloperidol.

Key Findings:

  • Receptor Profile: Haloperidol demonstrates very high affinity for the D2 receptor, which is consistent with its classification as a typical antipsychotic. In contrast, LE404 shows significantly lower affinity for the D2 receptor and a more complex profile, including very high affinity for the D5 and 5-HT2A receptors, and moderate affinity for the D1 receptor.[1][3] This multi-receptor action, particularly the high 5-HT2A to D2 affinity ratio, is a hallmark of atypical antipsychotics, which are generally associated with a lower risk of EPS.

  • In Vivo Efficacy: In the CAR test, the LE404 prodrug demonstrated comparable efficacy to haloperidol, with similar ED50 values for suppressing the conditioned avoidance response.[1] This suggests that azocines possess potent antipsychotic-like activity in vivo.

  • Side-Effect Profile: A stark difference was observed in the catalepsy assay. Haloperidol induced catalepsy at doses very close to its effective antipsychotic dose, resulting in a narrow therapeutic index.[1][4] The LE404 prodrug, however, did not induce significant catalepsy even at high doses, leading to a substantially larger therapeutic index.[1] This strongly suggests a lower propensity for azocines to cause motor side effects.

References

Azocine Derivative Carbadiazocine Demonstrates Light-Activated Efficacy in a Preclinical Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel azocine-containing compound, carbadithis compound, has shown significant analgesic effects in an animal model of neuropathic pain, according to a recent study. This photoswitchable derivative of the established drug carbamazepine (B1668303) provides pain relief upon activation with specific wavelengths of light, offering the potential for targeted, on-demand therapy with minimal systemic side effects. The in vivo validation of carbadithis compound presents a promising new avenue for the development of next-generation analgesics for chronic pain conditions.

Neuropathic pain, a debilitating condition caused by nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with a range of dose-limiting side effects. The development of carbadithis compound represents a novel "photopharmacology" approach, where the therapeutic activity of a drug is controlled by light.[1][2][3][4]

Comparative Efficacy in a Rat Model of Neuropathic Pain

The efficacy of carbadithis compound was evaluated in a rat model of neuropathic pain and compared with established treatments, carbamazepine and gabapentin. The data, summarized below, demonstrates the light-dependent analgesic properties of carbadithis compound.

CompoundAnimal ModelEfficacy MeasureKey Findings
Carbadithis compound Rat model of neuropathic painMechanical and Thermal HypersensitivityActivated by 400-590 nm light, carbadithis compound demonstrated significant analgesic effects without signs of anesthesia, sedation, or toxicity.[1][2][3][4][5][6]
Carbamazepine Rat model of neuropathic painMechanical and Thermal HypersensitivityDose-dependently reduces hyperalgesia and edema.[7] It is a sodium channel blocker, binding preferentially to the inactive state of voltage-gated sodium channels.[8]
Gabapentin Rat model of neuropathic painMechanical and Thermal HypersensitivityEffective in attenuating paclitaxel-induced neuropathic pain.[9]

Experimental Protocols

The in vivo validation of carbadithis compound involved a well-established rat model of neuropathic pain.

Animal Model: A rat model of neuropathic pain was utilized for the study.[1][2][3][4][5]

Drug Administration: Carbadithis compound was administered to the animals.

Photostimulation: The targeted area was illuminated with light of specific wavelengths (between 400-590 nm) using sources such as violet LEDs and halogen lamps to activate the compound.[1][5]

Pain Behavior Assessment: Mechanical and thermal hypersensitivity were measured to assess the analgesic effect of the activated carbadithis compound.[5]

Mechanism of Action and Signaling Pathways

Carbadithis compound is a photoswitchable analogue of carbamazepine. Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels in their inactive state, which reduces neuronal hyperexcitability.[8] It is believed that carbadithis compound, when activated by light, adopts a conformation that allows it to interact with these channels in a similar manner, thus inhibiting pain signals locally and on-demand.[1][2][3][4]

Neuropathic pain involves complex signaling pathways, including the sensitization of peripheral nociceptors and central neurons. Key players in these pathways include various ion channels (e.g., sodium, calcium), neurotransmitters (e.g., glutamate), and inflammatory mediators. The targeted action of activated carbadithis compound on voltage-gated sodium channels is expected to dampen the ectopic firing of damaged neurons, a hallmark of neuropathic pain.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Validation of Carbadithis compound cluster_model Animal Model Preparation cluster_treatment Treatment and Activation cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Induction of Neuropathic Pain in Rats drug_admin Administration of Carbadithis compound animal_model->drug_admin light_activation Localized Illumination (400-590 nm) drug_admin->light_activation behavioral_tests Measurement of Mechanical and Thermal Hypersensitivity light_activation->behavioral_tests data_analysis Comparison with Control and Alternative Drugs behavioral_tests->data_analysis

In vivo experimental workflow for carbadithis compound.

signaling_pathway Simplified Signaling Pathway in Neuropathic Pain and Site of Action cluster_neuron Sensory Neuron cluster_drug Therapeutic Intervention nerve_injury Nerve Injury vgsc Voltage-Gated Sodium Channels (VGSCs) nerve_injury->vgsc Upregulation and Altered Gating ectopic_firing Ectopic Action Potentials vgsc->ectopic_firing Increased Activity pain_signal Pain Signal Transmission to CNS ectopic_firing->pain_signal carbadithis compound Carbadithis compound (Light-Activated) carbadithis compound->vgsc Blocks Channel Activity light Light (400-590 nm) light->carbadithis compound Activation

Neuropathic pain pathway and carbadithis compound's action.

The successful in vivo validation of carbadithis compound's light-activated analgesic properties marks a significant step forward in the field of photopharmacology and pain management. Further research will be crucial to translate these promising preclinical findings into potential clinical applications for patients suffering from neuropathic pain.

References

A Head-to-Head Comparison of Azocine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azocine scaffold, an eight-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, found in a variety of natural products and biologically active compounds.[1][2] The inherent conformational flexibility of the eight-membered ring allows for diverse three-dimensional arrangements, enabling interactions with a wide range of biological targets. This guide provides a head-to-head comparison of two distinct this compound-containing scaffolds: the rigid, fused dibenzo[b,f]this compound system and the more flexible, synthetically accessible quinazolin-4(3H)-one derivatives, which incorporate a fused six-membered ring system that can be considered a bicyclic system containing an embedded this compound-like moiety depending on substitution patterns.

This comparison is supported by experimental data on their biological activities and physicochemical properties, along with detailed experimental protocols for key assays.

Data Presentation

Biological Activity: A Tale of Two Scaffolds

The biological activity of this compound scaffolds is highly dependent on their substitution patterns and the overall architecture of the molecule. Here, we compare a representative dibenzo[b,f]this compound derivative evaluated for its protein kinase inhibitory activity with a series of quinazolin-4(3H)-one derivatives assessed for their cytotoxic effects against cancer cell lines.

Table 1: Comparison of Biological Activity of Representative this compound Scaffolds

ScaffoldCompoundBiological Target/AssayActivity (IC50)Cell Line(s)
Dibenzo[b,f]this compound11-substituted dibenzo[b,f]this compoundProtein Kinase A (PKA) Inhibition122 µMN/A (Biochemical Assay)
Quinazolin-4(3H)-oneCompound A3Cytotoxicity (MTT Assay)10 µMPC3 (Prostate Cancer)
10 µMMCF-7 (Breast Cancer)
12 µMHT-29 (Colon Cancer)
Compound A2Cytotoxicity (MTT Assay)>20 µMPC3 (Prostate Cancer)
Compound B4Cytotoxicity (MTT Assay)>20 µMPC3 (Prostate Cancer)
Compound A1Cytotoxicity (MTT Assay)>20 µMPC3 (Prostate Cancer)

Data for dibenzo[b,f]this compound from a study on protein kinase inhibitors. Data for quinazolin-4(3H)-one derivatives from a study on their cytotoxic effects.[3]

Physicochemical Properties: Impact of Scaffold Rigidity

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The rigidity of the dibenzo[b,f]this compound scaffold compared to the quinazolinone system can influence properties like lipophilicity (LogP) and aqueous solubility.

Table 2: Comparison of Physicochemical Properties

ScaffoldPropertyPredicted ValueSignificance in Drug Discovery
Dibenzo[b,f]this compound Molecular Weight~250-350 g/mol Influences diffusion and transport properties.
LogP~3.5-4.5High lipophilicity may lead to poor aqueous solubility and high plasma protein binding.
pKa (basic)~5-7Can influence solubility and interaction with acidic residues in target proteins.
Aqueous SolubilityLowMay pose challenges for formulation and oral bioavailability.
Quinazolin-4(3H)-one Molecular Weight~300-450 g/mol Generally higher due to common side chains.
LogP~2.5-4.0Can be modulated by substituents to optimize the balance between solubility and permeability.
pKa (basic/acidic)Variable (depends on substituents)Multiple sites for ionization can be engineered to fine-tune properties.
Aqueous SolubilityLow to ModerateCan be improved through derivatization.

Note: These are predicted ranges and can vary significantly based on specific substitutions.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Add a fixed amount of the kinase to each well of the assay plate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which measures luminescence.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, HT-29)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[3]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[4][5][6][7][8]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

Procedure:

  • Seed and treat cells with test compounds as described in the MTT assay protocol.

  • Set up control wells: background (medium only), vehicle control (cells + vehicle), and maximum LDH release (cells + lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity by subtracting the background absorbance and normalizing to the maximum LDH release control.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by kinase inhibitors, including those based on this compound scaffolds.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azocine_Inhibitor This compound-based Inhibitor Azocine_Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway with a hypothetical this compound-based PI3K inhibitor.

ERK12_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Azocine_Inhibitor This compound-based Inhibitor Azocine_Inhibitor->RAF Inhibition

Caption: RAS/RAF/MEK/ERK Signaling Pathway with a hypothetical this compound-based RAF inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound scaffolds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Synthesis (e.g., multi-step) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization InVitro In Vitro Assays (Kinase, Cytotoxicity) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro ADME ADME/Tox Profiling Lead_Opt->ADME InVivo In Vivo Studies (Animal Models) ADME->InVivo

Caption: General workflow for the discovery and development of bioactive this compound scaffolds.

References

Validating the Mechanism of Action of a Novel Azocine Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel azocine drug candidate, "this compound-X," by comparing its performance against a known alternative, "Comparator-Y." The focus is on a hypothetical scenario where this compound-X is a potent and selective inhibitor of the fictional "Kinase-Z," a key enzyme implicated in a specific cancer signaling pathway.

Data Presentation: Comparative Efficacy of this compound-X and Comparator-Y

The following table summarizes key quantitative data from in vitro and cellular assays, offering a direct comparison of the two compounds.

ParameterThis compound-XComparator-YExperiment Type
IC50 (Kinase-Z) 15 nM150 nMBiochemical Kinase Assay
Ki (Kinase-Z) 5 nM50 nMReceptor Binding Assay
Cellular Potency (EC50) 50 nM500 nMCell-Based Phosphorylation Assay
Cell Viability (IC50) 100 nM1 µMMTT Cell Viability Assay
Selectivity (vs. Kinase-A) >1000-fold100-foldKinase Panel Screening

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.

1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory activity of the compounds against the target kinase.

  • Methodology: The inhibitory activity of this compound-X and Comparator-Y on Kinase-Z was assessed using a fluorescence-based assay. Recombinant human Kinase-Z was incubated with the compounds at varying concentrations, a specific peptide substrate, and ATP. The reaction was initiated and allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified by measuring the fluorescence intensity.

  • Data Analysis: The percentage of kinase inhibition was plotted against the inhibitor concentration to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase's activity.

2. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds to the target kinase.

  • Methodology: Radioligand binding assays are considered the gold standard for measuring the affinity of ligand binding to a target receptor.[1] A competitive binding assay was performed using a radiolabeled ligand known to bind to the ATP-binding site of Kinase-Z.[1][2] Membranes from cells overexpressing Kinase-Z were incubated with a fixed concentration of the radioligand and increasing concentrations of this compound-X or Comparator-Y. The amount of bound radioligand was measured after separating the bound from the free radioligand via filtration.[1]

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50, which was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

3. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of the inhibitors on the target kinase activity and downstream signaling within a cellular context.

  • Methodology: Cancer cells known to have hyperactivated Kinase-Z signaling were treated with varying concentrations of this compound-X or Comparator-Y for 2 hours.[3] Following treatment, cell lysates were prepared, and protein concentrations were determined.[4] Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[4][5] The membranes were then probed with primary antibodies specific for the phosphorylated form of a known downstream substrate of Kinase-Z (p-Substrate) and total Substrate as a loading control.[5][6]

  • Data Analysis: The intensity of the protein bands was quantified using densitometry. The ratio of p-Substrate to total Substrate was calculated and normalized to the vehicle-treated control to determine the cellular EC50.

4. MTT Cell Viability Assay

  • Objective: To measure the cytotoxic effects of the compounds on cancer cells.

  • Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] Cancer cells were seeded in 96-well plates and treated with a range of concentrations of this compound-X or Comparator-Y for 72 hours.[8][9] After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[7][10][11] The formazan crystals were then dissolved, and the absorbance was measured at 570 nm.[10]

  • Data Analysis: The percentage of cell viability was plotted against the compound concentration to calculate the IC50 value, representing the concentration that reduces cell viability by 50%.

Visualizations

Signaling Pathway of this compound-X Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseZ Kinase-Z Receptor->KinaseZ Activates Substrate Downstream Substrate KinaseZ->Substrate Phosphorylates AzocineX This compound-X AzocineX->KinaseZ Inhibits pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed signaling pathway inhibited by this compound-X.

Experimental Workflow for Mechanism of Action Validation

Start Novel this compound Drug Candidate Biochemical Biochemical Kinase Assay (IC50) Start->Biochemical Binding Receptor Binding Assay (Ki) Start->Binding Cellular Western Blot for Downstream Signaling (EC50) Biochemical->Cellular Binding->Cellular Viability MTT Cell Viability Assay (IC50) Cellular->Viability Validate Mechanism of Action Validated Viability->Validate

Caption: Workflow for validating the mechanism of action.

Logical Relationship of this compound-X Effects

Inhibition This compound-X Inhibits Kinase-Z Phosphorylation Decreased Downstream Substrate Phosphorylation Inhibition->Phosphorylation Signaling Inhibition of Pro-Survival Signaling Pathway Phosphorylation->Signaling Apoptosis Induction of Apoptosis in Cancer Cells Signaling->Apoptosis

Caption: Logical flow of this compound-X's cellular effects.

References

Safety Operating Guide

Prudent Disposal of Azocine and its Derivatives: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with azocine and its derivatives, adherence to proper disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards.

This compound, a heterocyclic organic compound, and its various derivatives are utilized in diverse research applications. Due to the potential for biological activity and the general principle of treating novel or sparsely studied compounds with caution, all this compound-related waste must be handled as hazardous chemical waste. The following guide provides a comprehensive, step-by-step approach to the safe disposal of these materials.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is essential to have a designated and clearly labeled waste container ready. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of liquids and fine dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential absorption.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • At the Source: Immediately segregate all materials contaminated with this compound at the point of generation. This minimizes the volume of hazardous waste and prevents cross-contamination.

  • Solid Waste: This category includes, but is not limited to:

    • Contaminated gloves, weigh boats, and filter paper.

    • Empty vials or containers that held this compound.

    • Contaminated pipette tips and other disposable labware.

  • Liquid Waste: This includes:

    • Reaction mixtures containing this compound.

    • Solvents used to rinse glassware contaminated with this compound.

    • Aqueous solutions containing this compound.

2. Waste Containment:

  • Use Appropriate Containers:

    • Solid Waste: Collect in a designated, leak-proof plastic bag or a rigid container lined with a durable plastic bag.

    • Liquid Waste: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle). Ensure the container is compatible with all components of the waste stream, especially the solvents.

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

3. Labeling:

  • Clear and Accurate Labeling is Crucial. All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.

    • The approximate concentration or percentage of each component.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

4. Storage:

  • Designated Satellite Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregation of Incompatibles: Store this compound waste away from incompatible chemicals. While specific reactivity data for this compound is limited, as a general precaution, avoid storing it with strong oxidizing agents or strong acids.

5. Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. These compounds can be persistent in the environment and may have unknown ecotoxicological effects.

  • Recommended Final Disposal Method: The standard and recommended method for the final disposal of organic chemical waste, such as this compound, is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

AzocineDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management GenerateWaste 1. Generate this compound Waste (Solid & Liquid) SegregateWaste 2. Segregate at Source GenerateWaste->SegregateWaste Immediate Action ContainWaste 3. Contain in Appropriate Containers SegregateWaste->ContainWaste LabelWaste 4. Label Container 'Hazardous Waste' ContainWaste->LabelWaste StoreWaste 5. Store in Designated Satellite Area LabelWaste->StoreWaste RequestPickup 6. Request EHS Pickup StoreWaste->RequestPickup When Full or No Longer Needed EHS_Collection 7. EHS Collection RequestPickup->EHS_Collection FinalDisposal 8. Incineration at Licensed Facility EHS_Collection->FinalDisposal

Caption: Logical workflow for the proper disposal of this compound waste.

Essential Safety and Logistical Information for Handling Azocine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Pentazocine as a Representative this compound Derivative

The term "this compound" describes a class of heterocyclic organic compounds built upon an eight-membered ring containing a nitrogen atom. In the context of pharmaceutical research and development, derivatives of this compound, particularly those that are pharmacologically active, are of significant interest. Given their potency, specific handling precautions are paramount to ensure the safety of laboratory personnel.

This guide provides essential safety and logistical information for handling this compound compounds, with a specific focus on Pentthis compound , a potent opioid analgesic, as a representative example. The procedures outlined below are based on established safety protocols for handling potent pharmaceutical compounds and should be adapted to the specific toxicological data of any this compound derivative being used.

Hazard Identification and Personal Protective Equipment (PPE)

Pentthis compound is classified as a hazardous substance. Exposure can lead to a range of adverse health effects, including respiratory depression, dizziness, sedation, and dependency.[1][2] The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and ingestion.[3][4]

Engineering Controls: Before handling, ensure that appropriate engineering controls are in place. Potent compounds like Pentthis compound should be handled in a designated area with restricted access. The primary engineering control should be a containment device, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, to minimize the generation of airborne particles.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE program is mandatory for all personnel handling Pentthis compound. The required PPE includes:

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N100, R100, or P100 filtering facepiece respirator. For higher-risk activities, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary.[7]To prevent inhalation of airborne powder.
Hand Protection Two pairs of nitrile gloves.[8]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[8][9]To protect eyes from splashes or airborne particles.
Body Protection A disposable gown or coveralls with long sleeves and closed cuffs.[5][8]To prevent contamination of personal clothing.
Operational Plan for Handling Pentthis compound

A systematic approach to handling potent compounds is crucial for minimizing exposure risk. The following step-by-step plan should be followed:

1. Pre-Handling Preparations:

  • Designated Area: Cordon off and clearly label the designated handling area.

  • Decontamination: Ensure that a decontamination solution (e.g., 10% bleach solution followed by a rinse with water) and a spill kit are readily available.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for contaminated PPE and other materials.

  • Documentation: Review the Safety Data Sheet (SDS) for Pentthis compound before beginning any work.[10][11]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE in the correct order (gown, then respirator, then eye protection, then gloves).

  • Weighing and Transfer: Conduct all weighing and transfer operations within a containment device. Use disposable equipment where possible to minimize cleaning.

  • Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to avoid aerosolization.

  • Avoid Contamination: Be mindful of potential cross-contamination. Do not touch surfaces outside the designated area with contaminated gloves.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment used in the handling process.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan for Pentthis compound Waste

As a controlled substance, the disposal of Pentthis compound and its contaminated waste must be handled with strict adherence to institutional and regulatory guidelines.

  • Segregation: All waste contaminated with Pentthis compound (e.g., gloves, gowns, vials, weighing papers) must be segregated into a clearly labeled, leak-proof, and sealed container.

  • DEA Regulations: For the disposal of the pure compound or unused formulations, follow all applicable Drug Enforcement Administration (DEA) regulations for controlled substances. This typically involves using a reverse distributor or following specific on-site destruction protocols.

  • Take-Back Programs: The most recommended method for disposing of unused medicines is through a drug take-back program.[12][13][14]

  • Household Trash (with precautions): If a take-back program is not available, and the substance is not on the FDA's flush list, it can be disposed of in the household trash with specific precautions.[13][15] The medication should be removed from its original container, mixed with an undesirable substance like used coffee grounds or cat litter, and placed in a sealed bag or container before being thrown in the trash.[12][13][15]

  • FDA Flush List: Some potent opioids are on the FDA's "flush list" for immediate disposal to prevent accidental ingestion.[12][16] However, always check the latest FDA guidelines and local regulations before flushing any pharmaceutical waste.

Visualized Workflow for Safe Handling of Pentthis compound

The following diagram illustrates the key steps and logical flow for the safe handling of Pentthis compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for Pentthis compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_post 3. Post-Handling cluster_disposal 4. Final Disposal prep_area Designate & Label Area prep_sds Review SDS prep_area->prep_sds prep_ppe Assemble PPE prep_sds->prep_ppe prep_waste Prepare Waste Containers prep_ppe->prep_waste prep_spill Ready Spill Kit prep_waste->prep_spill don_ppe Don PPE prep_spill->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Proceed to Post-Handling dispose_waste Segregate & Seal Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dea_disposal Follow DEA Regulations for Controlled Substances wash_hands->dea_disposal Finalize Disposal

Caption: Workflow for the safe handling of Pentthis compound, from preparation to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。